Product packaging for delta-Truxilline(Cat. No.:CAS No. 113350-52-0)

delta-Truxilline

Cat. No.: B052067
CAS No.: 113350-52-0
M. Wt: 658.8 g/mol
InChI Key: SYSWFFZJNZSEIZ-HEEFFJJLSA-N
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Description

delta-Truxilline is a biologically active alkaloid derived from truxillic acid, naturally occurring in coca leaves and other plant species. This compound is of significant research interest primarily for its role as a potent and selective inhibitor of endocannabinoid uptake. It effectively blocks the cellular reuptake of anandamide (AEA), thereby increasing its extracellular concentration and prolonging its signaling activity at cannabinoid receptors (CB1 and CB2). This mechanism makes this compound an invaluable pharmacological tool for probing the endocannabinoid system, which is implicated in a wide range of physiological processes including neurotransmission, pain perception, inflammation, and appetite regulation. Researchers utilize this compound in vitro to enhance endocannabinoid tone, allowing for the detailed study of cannabinoid receptor-mediated pathways without directly acting as a receptor agonist. Its application is critical for elucidating the complex roles of the endocannabinoid system in both health and disease, offering insights that could inform future therapeutic strategies for neurological disorders, inflammatory conditions, and metabolic syndromes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H46N2O8 B052067 delta-Truxilline CAS No. 113350-52-0

Properties

CAS No.

113350-52-0

Molecular Formula

C38H46N2O8

Molecular Weight

658.8 g/mol

IUPAC Name

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1

InChI Key

SYSWFFZJNZSEIZ-HEEFFJJLSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)C3C(C(C3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Delta-Truxilline: A Deep Dive into its Chemical Architecture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-truxilline is a naturally occurring alkaloid belonging to the truxilline family, a group of dimeric cinnamoyl ecgonine methyl esters found as minor constituents in the leaves of the coca plant (Erythroxylum coca). These compounds are stereoisomers, arising from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules. The specific stereochemistry of the resulting cyclobutane ring is the defining feature of each truxilline isomer. While often overshadowed by cocaine, the major alkaloid in coca leaves, the unique chemical structures of the truxilline isomers, including this compound, are of significant interest to chemists and pharmacologists for their potential applications in forensic science, as biomarkers for the origin of cocaine samples, and for their yet-to-be-fully-explored pharmacological properties.

This technical guide provides an in-depth exploration of the chemical structure of this compound, including its stereochemical configuration. It also presents available quantitative data, details relevant experimental protocols for the analysis of truxilline isomers, and discusses the current understanding of their biological significance.

Chemical Structure of this compound

The core of this compound's structure is a cyclobutane ring, which is substituted with two phenyl groups and two ecgonine methyl ester moieties. Truxillines are diesters of truxillic or truxinic acids with two molecules of methyl ecgonine. There are at least ten named isomers of truxilline: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[1][2]

The general chemical structure of a truxilline molecule consists of a central cyclobutane ring to which two phenyl groups and two ecgonine methyl ester groups are attached. The ecgonine methyl ester portion itself is a bicyclic tropane alkaloid.

Molecular Formula: C₃₈H₄₆N₂O₈

Molecular Weight: 658.78 g/mol

While a definitive, publicly available 2D or 3D structure specifically labeled as "this compound" is not readily found in major chemical databases like PubChem, the general structure of truxillines can be understood from isomers like beta-truxilline. The IUPAC name for beta-truxilline is bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate.[3] This highlights the complex stereochemistry with multiple chiral centers in both the cyclobutane ring and the ecgonine moieties. The specific stereochemical configuration of the substituents on the cyclobutane ring is what differentiates the various truxilline isomers, including this compound.

Quantitative Data

Quantitative analysis of truxilline isomers is primarily performed in the context of illicit cocaine sample analysis. Gas chromatography with flame ionization detection (GC-FID) is a common method for the quantification of these isomers. The following table summarizes key quantitative parameters from a validated GC-FID method for the analysis of ten truxilline isomers, including this compound.[1]

ParameterValueReference
Linearity Range0.001 to 1.00 mg/mL[1]
Lower Detection Limit0.001 mg/mL[1]

Experimental Protocols

Analysis of Truxilline Isomers by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a method for the quantitative analysis of truxilline isomers in cocaine samples.

Methodology:

  • Sample Preparation: A known quantity of the cocaine sample is taken.

  • Reduction: The truxilline isomers within the sample are directly reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). This step simplifies the subsequent analysis by converting the ester groups.

  • Acylation: The reduced products are then acylated, for example, with heptafluorobutyric anhydride. This derivatization step enhances the volatility and thermal stability of the analytes, making them suitable for gas chromatography.

  • GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector. The separation of the different truxilline isomers is achieved on a suitable capillary column, and their quantification is performed based on the detector's response relative to an internal standard.[1]

experimental_workflow cluster_sample_prep Sample Preparation cluster_chemical_reaction Chemical Modification cluster_analysis Analysis cocaine_sample Cocaine Sample reduction Reduction with LiAlH4 cocaine_sample->reduction Direct Reduction acylation Acylation reduction->acylation Derivatization gc_fid GC-FID Analysis acylation->gc_fid Injection

Experimental workflow for the analysis of truxilline isomers.

Biological Activity and Signaling Pathways

The biological activity of individual truxilline isomers, including this compound, is not well-documented in publicly available literature. Much of the research on related compounds has focused on the pharmacological effects of the precursor molecules, truxillic and truxinic acids, and their synthetic derivatives. These have been investigated for a range of bioactivities, including anti-inflammatory and analgesic effects.[4]

The study of stereoisomers in pharmacology is critical, as different isomers of a drug can have vastly different biological activities. One isomer may be therapeutically active, while another may be inactive, have a different therapeutic effect, or even be toxic.[5] Given the structural similarity of truxillines to cocaine, a potent dopamine reuptake inhibitor, it is plausible that they may interact with monoamine transporters or other CNS targets. However, without specific studies on this compound, any discussion of its pharmacological profile remains speculative.

Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate the pharmacological and toxicological profiles of the individual truxilline isomers.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry and Isomerism of delta-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Truxilline is a naturally occurring tropane alkaloid and a minor component found in the leaves of Erythroxylum species, most notably as an impurity in illicit cocaine. As a stereoisomer of the truxillines, its chemical structure is characterized by a cyclobutane ring core formed from the photodimerization of two cinnamoyl moieties, which are in turn esterified to two ecgonine methyl ester units. This guide provides a comprehensive overview of the stereochemistry and isomerism of this compound, including its absolute configuration, relationship to other truxilline isomers, and relevant physicochemical and analytical data. Detailed experimental methodologies for the analysis of truxilline isomers are also presented, alongside a discussion of their synthesis and potential pharmacological significance.

Introduction to Truxillines and their Isomeric Complexity

The truxillines are a group of dimeric alkaloids that arise from the [2+2] photocycloaddition of cinnamoylcocaine precursors. This dimerization can occur in a "head-to-head" or "head-to-tail" fashion, giving rise to two distinct classes of cyclobutane dicarboxylic acids upon hydrolysis: truxinic acids and truxillic acids, respectively.[1] The subsequent esterification of these diacid cores with two molecules of methyl ecgonine results in the complex array of truxilline stereoisomers.

The nomenclature of these isomers has historically been based on Greek letters (alpha, beta, gamma, delta, epsilon, etc.), which can lead to ambiguity. A more systematic approach relies on the Cahn-Ingold-Prelog (CIP) priority rules to define the absolute configuration of each stereocenter. Recent studies have highlighted that the number of possible truxilline stereoisomers is greater than the commonly cited eleven, with a theoretical total of 15, comprising five truxillates (from truxillic acids) and ten truxinates (from truxinic acids).[2]

The Stereochemistry of this compound

This compound, assigned the CAS number 113350-52-0 , is a stereoisomer derived from a truxinic acid core, meaning it is a "head-to-head" dimer.[3] Analysis of the MOL file associated with this CAS number reveals the precise three-dimensional arrangement of its atoms, allowing for the determination of its absolute stereochemistry.

The core of this compound is a substituted cyclobutane ring with four chiral centers. The systematic IUPAC name for the truxinic acid portion of this compound, based on its specific stereochemistry, can be determined. The two phenyl groups and the two carboxyl groups are attached to the cyclobutane ring. The overall structure of this compound is formed by the diesterification of this specific truxinic acid isomer with two molecules of (-)-cocaine's ecgonine methyl ester portion.

The absolute configuration of the chiral centers in the ecgonine moieties is consistent with that of naturally occurring (-)-cocaine. The stereochemistry of the cyclobutane ring defines this compound as a specific diastereomer within the broader class of truxinates.

To illustrate the relationship between the truxilline precursors, the following diagram outlines the formation pathway.

G cluster_precursors Precursors cluster_dimerization Photodimerization cluster_esterification Esterification with Ecgonine Methyl Ester Cinnamic Acid Cinnamic Acid Truxillic Acids (Head-to-Tail) Truxillic Acids (Head-to-Tail) Cinnamic Acid->Truxillic Acids (Head-to-Tail) [2+2] Cycloaddition Truxinic Acids (Head-to-Head) Truxinic Acids (Head-to-Head) Cinnamic Acid->Truxinic Acids (Head-to-Head) [2+2] Cycloaddition Truxillates Truxillates Truxillic Acids (Head-to-Tail)->Truxillates Truxinates (includes this compound) Truxinates (includes this compound) Truxinic Acids (Head-to-Head)->Truxinates (includes this compound)

Figure 1. Formation pathway of truxilline isomers.

Physicochemical and Spectroscopic Data

PropertyThis compound (CAS 113350-52-0)General Truxilline Isomers
Molecular Formula C38H46N2O8C38H46N2O8
Molecular Weight 658.78 g/mol 658.78 g/mol
Melting Point Not availableVaries among isomers
Specific Rotation Not availableVaries among isomers
Density (Predicted) 1.29 g/cm3[3]-
Refractive Index (Predicted) 1.611[3]-
pKa (Predicted) 9.09 ± 0.60[3]-
Spectroscopic Characterization

The mass spectrum of truxilline isomers is characterized by a molecular ion peak corresponding to their molecular weight. Fragmentation patterns can provide clues to the identity of the isomers, though they are often very similar.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between stereoisomers. The chemical shifts and coupling constants of the protons on the cyclobutane ring are particularly informative for determining the relative stereochemistry of the phenyl and carboxyl substituents. For a definitive structural elucidation of this compound, 2D NMR techniques such as COSY, HSQC, and HMBC would be required on an isolated sample.

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as the ester carbonyls and the aromatic rings. However, the IR spectra of stereoisomers are often very similar, making it difficult to distinguish between them based on IR alone.

Experimental Protocols

The analysis of truxilline isomers is primarily performed in the context of illicit cocaine profiling. The following provides a general methodology for the extraction and analysis of these compounds.

Extraction of Truxillines from Coca Leaves
  • Maceration: Dried and powdered coca leaves are macerated with an organic solvent, such as methanol or a chloroform-methanol mixture, to extract the alkaloids.

  • Acid-Base Extraction: The crude extract is subjected to a series of acid-base extractions to separate the alkaloids from other plant material. The extract is first acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar organic solvent to remove neutral impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform or dichloromethane.

  • Concentration: The organic extract containing the alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

Chromatographic Separation and Analysis

Due to the structural similarity of the truxilline isomers, their separation requires high-resolution chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a commonly used method for the analysis of truxillines in cocaine samples.[4][5]

  • Derivatization: As truxillines are not sufficiently volatile for GC analysis, a derivatization step is often necessary. This typically involves hydrolysis of the ester groups followed by silylation or acylation of the resulting carboxylic acids and hydroxyl groups.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve separation of the various isomers.

  • MS Detection: The separated isomers are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative to GC and may not require derivatization.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the aromatic rings (around 230 nm) is a common method. Mass spectrometric detection (LC-MS) can provide greater specificity and sensitivity.

The following diagram illustrates a general workflow for the analysis of truxilline isomers.

G cluster_chromatography Chromatographic Techniques Sample (Coca Leaves / Cocaine) Sample (Coca Leaves / Cocaine) Extraction Extraction Sample (Coca Leaves / Cocaine)->Extraction Crude Alkaloid Extract Crude Alkaloid Extract Extraction->Crude Alkaloid Extract Chromatographic Separation Chromatographic Separation Crude Alkaloid Extract->Chromatographic Separation GC-MS GC-MS Chromatographic Separation->GC-MS HPLC-UV/MS HPLC-UV/MS Chromatographic Separation->HPLC-UV/MS Data Analysis Data Analysis GC-MS->Data Analysis HPLC-UV/MS->Data Analysis Isomer Identification and Quantification Isomer Identification and Quantification Data Analysis->Isomer Identification and Quantification

Figure 2. General workflow for truxilline isomer analysis.

Synthesis of Truxilline Isomers

The synthesis of specific truxilline isomers is a challenging task due to the potential for the formation of multiple stereoisomers during the key cyclobutane ring formation step. The primary route involves the photochemical [2+2] cycloaddition of appropriately substituted cinnamic acid derivatives.

A general strategy for the synthesis of truxinate natural products has been developed, which could potentially be adapted for the synthesis of this compound. This approach utilizes an enantioselective [2+2] photocycloaddition of a cinnamic acid derivative, followed by functional group manipulations to yield the desired truxinate.

Pharmacological Significance

The pharmacological properties of most of the individual truxilline isomers, including this compound, have not been extensively studied. This is largely due to the difficulty in isolating or synthesizing these compounds in sufficient purity and quantity for biological testing.

However, the parent truxillic and truxinic acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.[6] Given that this compound is a diester of a truxinic acid, it is plausible that it may possess some biological activity. Further research is needed to explore the pharmacological profile of this compound and other truxilline isomers. The stereochemistry of these molecules is likely to play a crucial role in their biological activity, as is often the case with chiral drugs.[7]

Conclusion

This compound is a fascinating and complex natural product with a well-defined, albeit intricate, stereochemistry. As a member of the truxinate family of alkaloids, its structure is based on a "head-to-head" cyclobutane dimer of cinnamoyl moieties. While it is a known minor alkaloid in coca leaves and an important marker in the forensic analysis of cocaine, a comprehensive understanding of its physicochemical properties and pharmacological effects is still lacking. The detailed structural information and analytical methodologies presented in this guide provide a foundation for further research into this and other truxilline isomers, which may lead to the discovery of novel bioactive compounds. The continued development of stereoselective synthetic methods will be crucial for accessing pure samples of these complex molecules for in-depth biological evaluation.

References

A Technical Guide to the Natural Sources of delta-Truxilline in Erythroxylum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythroxylum is a significant source of tropane alkaloids, most notably cocaine. Among the myriad of secondary metabolites are the truxillines, a complex group of dimeric alkaloids formed from the photochemical cycloaddition of cinnamoylcocaines. This technical guide focuses on delta-truxilline, one of the known isomeric truxillines, and its natural occurrence within Erythroxylum species. This document provides a comprehensive overview of the current scientific knowledge, including the biosynthetic origins of this compound, a summary of its presence relative to other isomers, and detailed experimental protocols for its extraction and analysis. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

The truxillines are a group of tropane alkaloids that are characteristic minor components of the alkaloid profile of coca leaves (Erythroxylum coca and Erythroxylum novogranatense)[1]. These compounds are diastereomeric dimers of cinnamoylcocaine and its isomers, formed through a [2+2] photochemical cycloaddition reaction driven by ultraviolet (UV) radiation[2]. This natural synthesis results in a variety of isomers, with up to 15 distinct truxillines theoretically existing, which can be categorized into truxillates and truxinates[1].

This compound is one of the ten commonly identified truxilline isomers, alongside alpha-, beta-, gamma-, epsilon-, omega-, zeta-, peri-, neo-, and epi-truxilline. The relative abundance of these isomers in coca leaves and, consequently, in illicit cocaine samples, can serve as a chemical fingerprint, providing insights into the geographic origin and processing methods of the source material[1]. From a pharmacological and toxicological standpoint, the biological activities of individual truxilline isomers, including this compound, are not as extensively studied as cocaine, representing an area of potential research.

Biosynthesis of this compound

The formation of truxillines is not an enzymatic process but a photochemical one. The precursors are the cinnamoylcocaines, which are naturally present in the leaves of Erythroxylum species. When exposed to sunlight, particularly UV radiation, these precursors undergo a [2+2] cycloaddition reaction to form the cyclobutane ring characteristic of the truxillic and truxinic acids that form the core of the truxilline molecules[2]. The stereochemistry of the resulting cyclobutane ring dictates the specific isomer produced. The biosynthesis is therefore dependent on environmental factors, specifically the intensity and duration of UV light exposure[2].

Truxilline Biosynthesis cluster_precursors Precursors in Erythroxylum Leaf cluster_reaction Photochemical Reaction cluster_products Truxilline Isomers Cinnamoylcocaine_A trans-Cinnamoylcocaine UV_Light UV Radiation (Sunlight) Cinnamoylcocaine_A->UV_Light Cinnamoylcocaine_B cis-Cinnamoylcocaine Cinnamoylcocaine_B->UV_Light alpha_truxilline alpha-Truxilline UV_Light->alpha_truxilline beta_truxilline beta-Truxilline UV_Light->beta_truxilline delta_truxilline This compound UV_Light->delta_truxilline [2+2] Cycloaddition other_isomers Other Isomers (gamma, epsilon, etc.) UV_Light->other_isomers

Caption: Biosynthesis of Truxilline Isomers via Photochemical Dimerization.

Quantitative Data on Truxilline Isomers in Erythroxylum Species

A comprehensive review of the scientific literature reveals a notable gap in publicly available data regarding the specific concentrations of individual truxilline isomers, including this compound, in the leaves of various Erythroxylum species. Most quantitative studies focus on the major alkaloids like cocaine and cinnamoylcocaines, or they report the total truxilline content in processed illicit cocaine samples for forensic purposes.

The following table summarizes the known truxilline isomers identified in Erythroxylum species and provides qualitative information on their occurrence. The lack of specific quantitative values for this compound in plant material highlights a significant area for future research.

IsomerChemical ClassFound in Erythroxylum spp.Quantitative Data in LeavesReference
alpha-TruxillineTruxillateYesNot specified[1]
beta-TruxillineTruxinateYesNot specified[1]
This compound Truxinate Yes Not specified
gamma-TruxillineTruxillateYesNot specified
epsilon-TruxillineTruxillateYesNot specified
omega-TruxillineTruxinateYesNot specified
zeta-TruxillineTruxinateYesNot specified
peri-TruxillineTruxinateYesNot specified
neo-TruxillineTruxinateYesNot specified
epi-TruxillineTruxinateYesNot specified

Experimental Protocols

The following sections detail generalized methodologies for the extraction and analysis of truxilline isomers from Erythroxylum leaf material, based on established protocols for tropane alkaloids.

Extraction of Total Alkaloids from Erythroxylum Leaves

This protocol describes a standard method for the solvent extraction of total alkaloids, including truxillines, from dried leaf material.

  • Sample Preparation: Dry the Erythroxylum leaves at a controlled temperature (e.g., 40-50°C) to a constant weight and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate a known quantity (e.g., 10 g) of the powdered leaf material in 95% ethanol at room temperature with continuous stirring for 24 hours. Ethanol is noted as a quantitative extraction method that minimizes the formation of artifacts[3].

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude alkaloid extract.

  • Acid-Base Partitioning (for purification):

    • Dissolve the crude extract in 1 M hydrochloric acid.

    • Wash the acidic solution with a non-polar solvent like hexane to remove non-alkaloidal lipophilic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide).

    • Extract the alkaloids from the basified aqueous solution with a solvent such as chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified total alkaloid fraction.

Analysis of this compound by Gas Chromatography (GC)

Direct analysis of truxillines by GC is challenging due to their low volatility and thermal lability. A derivatization procedure is typically required. The following protocol is adapted from methods used for analyzing truxillines in cocaine samples.

  • Reduction of Truxillines:

    • Dissolve a known amount of the purified alkaloid extract in a suitable anhydrous solvent (e.g., diethyl ether).

    • Add lithium aluminum hydride (LiAlH₄) in excess and reflux the mixture to reduce the ester functionalities of the truxillines.

  • Acylation:

    • After the reduction is complete, carefully quench the excess LiAlH₄.

    • Evaporate the solvent and acylate the resulting diols with heptafluorobutyric anhydride (HFBA) to create volatile derivatives.

  • GC-MS/FID Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • GC Conditions (Example):

      • Column: 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 5°C/min, and hold for 10 min.

      • Detector Temperature (FID): 300°C.

    • Quantification: Identification of the this compound derivative is based on its retention time compared to a standard. Quantification can be performed using an internal standard method.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis A Dried & Powdered Erythroxylum Leaves B Ethanol Maceration A->B C Filtration B->C D Solvent Evaporation (Crude Extract) C->D E Acid-Base Partitioning D->E F Purified Alkaloid Fraction E->F G Reduction with LiAlH₄ F->G H Acylation with HFBA G->H I GC-MS/FID Analysis H->I J Data Processing (Identification & Quantification) I->J

Caption: Workflow for Extraction and Analysis of Truxillines from Leaves.

Conclusion and Future Directions

This compound is a naturally occurring photochemical product found in Erythroxylum species. Its biosynthesis is directly linked to the presence of cinnamoylcocaine precursors and exposure to UV radiation. While analytical methods exist for the identification and quantification of a range of truxilline isomers, there is a significant lack of published data on the specific concentrations of this compound in the leaves of different Erythroxylum species and their varieties.

For researchers and professionals in drug development and natural product chemistry, this presents both a challenge and an opportunity. Future research should focus on:

  • Quantitative Profiling: Systematically quantifying the individual truxilline isomers, including this compound, across a wide range of authenticated Erythroxylum species and varieties. This would provide valuable chemotaxonomic data.

  • Pharmacological Screening: Investigating the biological activities of isolated this compound to understand its pharmacological and toxicological profile.

  • Biosynthetic Control: Studying the influence of environmental factors (e.g., UV-A vs. UV-B radiation, altitude) on the relative ratios of truxilline isomers in coca leaves.

A deeper understanding of the chemistry and biology of this compound and its related isomers will not only enhance our knowledge of the complex phytochemistry of the Erythroxylum genus but may also open new avenues for pharmacological research.

References

The Biosynthesis of Truxillic Acids in Coca Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids and their derivatives, the truxillines, are a significant class of secondary metabolites found in the leaves of coca plants (Erythroxylum coca and Erythroxylum novogranatense). These cyclobutane-containing compounds are notable for their presence as minor alkaloids alongside cocaine. The biosynthesis of truxillic acids is a fascinating example of how plants utilize photochemical reactions to create complex chemical structures. This technical guide provides an in-depth exploration of the biosynthesis pathway of truxillic acids in coca plants, including the enzymatic synthesis of its precursors and the critical light-dependent dimerization step. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the core pathways and workflows.

Biosynthesis Pathway of Truxillic Acids

The formation of truxillic acids in coca plants is a multi-stage process that begins with the well-established phenylpropanoid pathway to generate cinnamic acid precursors. These precursors are then incorporated into the tropane alkaloid structure, and the final step is a [2+2] photocycloaddition of two cinnamoyl moieties.

Phenylpropanoid Pathway: Synthesis of Cinnamic Acid

The biosynthesis of the cinnamic acid backbone of truxillic acids originates from the aromatic amino acid L-phenylalanine. This pathway is a fundamental process in higher plants for the production of a wide variety of phenolic compounds. The key enzymatic steps are:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid.

  • Activation to Cinnamoyl-CoA: The carboxylic acid group of cinnamic acid (or its hydroxylated derivatives) is activated by 4-Coumarate:CoA Ligase (4CL) to form the corresponding CoA-thioester, such as cinnamoyl-CoA. This activation is crucial for the subsequent esterification to the tropane skeleton.

Phenylpropanoid_Pathway

Formation of Cinnamoylcocaine

The activated cinnamoyl-CoA is then esterified to the ecgonine skeleton, a core structure in tropane alkaloid biosynthesis. The precise enzymatic steps leading to the formation of cinnamoylcocaine in Erythroxylum species are a subject of ongoing research, but it is understood that this involves the transfer of the cinnamoyl group to a precursor of cocaine.

Photochemical [2+2] Cycloaddition

The final and most critical step in the formation of the truxillic acid core is the dimerization of two cinnamoylcocaine molecules. This is widely understood to be a non-enzymatic, photochemical [2+2] cycloaddition reaction.[1] This reaction is dependent on the presence of ultraviolet (UV) light. In the solid state, or potentially within the organized environment of the plant cell, the spatial arrangement of the cinnamoyl moieties dictates the stereochemistry of the resulting cyclobutane ring. The "head-to-tail" dimerization of two cinnamic acid units results in the formation of truxillic acids.

Truxillic_Acid_Formation

Quantitative Data

The concentration of truxillic acid precursors and their dimeric products can vary significantly depending on the variety of the coca plant, its geographical origin, and the age of the leaves. The following tables summarize some of the quantitative data available in the literature.

Table 1: Concentration of Cinnamoylcocaines in Erythroxylum Species

Species/Varietycis-Cinnamoylcocaine (% of total alkaloid)trans-Cinnamoylcocaine (% of total alkaloid)Reference
E. coca var. coca (Peru)0.03 - 0.080.57 - 0.60WHO (2023)
E. novogranatenseVaries with leaf ageVaries with leaf ageRivier (1981)
E. novogranatense var. truxillenseVaries with leaf ageVaries with leaf ageRivier (1981)

Table 2: Truxilline Content in Illicit Cocaine Samples (Indicative of Coca Leaf Origin)

OriginTotal Truxillines (% relative to cocaine)
Colombia> 1%
PeruGenerally < 1%
BoliviaGenerally < Peru

Note: Data on truxilline content in illicit cocaine is indicative of the precursor content in the source coca leaves.

Experimental Protocols

Extraction and Quantification of Truxillic Acid Precursors and Truxillines

This protocol is a generalized procedure based on methodologies reported for the analysis of alkaloids in coca leaves.

Objective: To extract and quantify cinnamoylcocaines and truxillines from Erythroxylum coca leaves.

Materials:

  • Dried coca leaves

  • Methanol

  • Dichloromethane

  • Sodium carbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., ethylcocaine or a deuterated analog)

  • GC-MS or LC-MS/MS system

Procedure:

  • Sample Preparation: Pulverize dried coca leaves to a fine powder.

  • Extraction: a. To 100 mg of powdered leaf material, add 5 mL of methanol and the internal standard. b. Sonicate for 30 minutes at room temperature. c. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant. d. Repeat the extraction on the pellet with another 5 mL of methanol. e. Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Liquid-Liquid Extraction: a. Redissolve the dried extract in 2 mL of 0.1 M HCl. b. Wash the acidic solution with 2 mL of hexane to remove non-polar compounds. c. Make the aqueous phase alkaline (pH 9-10) with the sodium carbonate solution. d. Extract the alkaloids with 3 x 2 mL of dichloromethane. e. Combine the organic phases and dry over anhydrous sodium sulfate. f. Evaporate the solvent to dryness and reconstitute in a known volume of a suitable solvent for analysis (e.g., ethyl acetate for GC-MS).

  • Analysis: a. GC-MS: Inject an aliquot of the final extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the different alkaloids. Quantify based on the peak areas relative to the internal standard. b. LC-MS/MS: Inject an aliquot into an LC-MS/MS system. Use a suitable reversed-phase column and a mobile phase gradient (e.g., water and acetonitrile with formic acid). Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

Analytical_Workflow

In Vivo Photodimerization Experiment (Hypothetical Protocol)

Objective: To demonstrate the light-dependent formation of truxillines from cinnamoylcocaines in living coca plant leaves.

Materials:

  • Healthy, young Erythroxylum coca plants

  • Radiolabeled precursor (e.g., ¹⁴C-L-phenylalanine)

  • UV-blocking film

  • Growth chamber with controlled light conditions

  • Analytical equipment for radiolabel detection and alkaloid quantification (as described above)

Procedure:

  • Precursor Administration: Administer ¹⁴C-L-phenylalanine to the roots or via leaf infiltration to a set of coca plants.

  • Experimental Setup: a. Control Group: Grow a set of plants under a normal light/dark cycle that includes UV light. b. Experimental Group: Cover the leaves of another set of plants with a UV-blocking film.

  • Incubation: Allow the plants to metabolize the radiolabeled precursor for a defined period (e.g., 24-48 hours).

  • Harvesting and Extraction: Harvest the leaves from both groups and perform the alkaloid extraction as described in Protocol 1.

  • Analysis: a. Analyze the extracts by LC-MS/MS to quantify the total amount of cinnamoylcocaines and truxillines. b. Use a radio-detector coupled to the LC system or collect fractions for scintillation counting to determine the incorporation of the ¹⁴C label into the different alkaloid fractions.

  • Expected Outcome: The leaves from the control group (exposed to UV light) are expected to show a higher concentration of radiolabeled truxillines compared to the experimental group (UV-blocked), demonstrating the light-dependency of the dimerization reaction in vivo.

Conclusion

The biosynthesis of truxillic acids in coca plants is a unique pathway that combines enzymatic synthesis of precursors with a final, light-driven chemical transformation. While the enzymatic steps of the phenylpropanoid pathway are well-understood in model plants, further research is needed to fully elucidate the specific enzymes and regulatory networks operating in Erythroxylum coca. The photochemical nature of the final dimerization step has significant implications for the alkaloid profile of coca plants, as environmental factors such as light intensity and duration can influence the relative abundance of truxillines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this fascinating area of plant biochemistry and natural product chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of delta-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Truxilline is a member of the truxilline family of dimeric tropane alkaloids found as minor constituents in the leaves of coca plants (Erythroxylum species). These compounds are stereoisomers formed from the photodimerization of two cinnamic acid moieties, esterified to ecgonine derivatives. Despite their prevalence in coca leaf extracts and their use in forensic analysis to profile cocaine samples, detailed characterization of the individual truxilline isomers, including this compound, is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known physical and chemical properties of truxillines as a class, with a specific focus on compiling the available information for this compound. Due to the scarcity of data for the pure isomer, this guide also includes information on related compounds and general methodologies for isolation, characterization, and potential synthesis. This document aims to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and forensic science.

Introduction

The truxillines are a group of at least fifteen stereoisomeric alkaloids that occur naturally in the leaves of Erythroxylum coca and its varieties.[1] These compounds are formed through the [2+2] photocycloaddition of two molecules of cinnamoylcocaine or related precursors.[2][3] The specific arrangement of the substituents on the resulting cyclobutane ring gives rise to the different isomers, including the alpha, beta, gamma, delta, epsilon, and other forms.[4] While cocaine is the most abundant and well-studied alkaloid from the coca plant, the minor alkaloids, such as the truxillines, are of significant interest for their potential pharmacological activities and their utility in forensic science for tracing the origin of illicit cocaine samples.[5]

This compound, like its isomers, is a diester of a truxillic or truxinic acid with two molecules of a tropane alcohol, typically ecgonine methyl ester. The precise stereochemistry of the cyclobutane ring defines this compound. However, a significant challenge in the study of individual truxilline isomers is the difficulty in isolating sufficient quantities of pure material from natural sources and the complexity of their stereoselective synthesis. Consequently, there is a notable lack of comprehensive data on the physical and chemical properties of this compound. This guide consolidates the available information and provides context based on the properties of related tropane alkaloids and the general chemistry of truxillic and truxinic acids.

Physical and Chemical Properties

Table 1: General Physical Properties of Truxilline Isomers and Related Tropane Alkaloids

PropertyValueRemarks
Molecular Formula C₃₈H₄₆N₂O₈For truxilline isomers.[6]
Molecular Weight 658.78 g/mol For truxilline isomers.[6]
Physical State Likely a solid at room temperature.Based on the high molecular weight and complex structure.
Melting Point Data not available for this compound.Isomers are likely to have distinct melting points.
Boiling Point Data not available.Likely to decompose at high temperatures.
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]Based on data for alpha-truxilline and general properties of tropane alkaloids.[7] Tropane alkaloids can exhibit moderate water solubility upon protonation of their tertiary amine.[7]
pKa Data not available.The presence of the tertiary amine in the tropane ring suggests a basic character.

Table 2: Spectral Data Characteristics for Truxilline Isomers

TechniqueGeneral Observations
¹H NMR Complex spectra with multiple signals in the aliphatic and aromatic regions. Characteristic signals for the tropane skeleton, methyl esters, and phenyl groups are expected. The stereochemistry of the cyclobutane ring will influence the chemical shifts and coupling constants of the cyclobutyl protons.[8][9][10]
¹³C NMR Numerous signals corresponding to the carbon atoms of the two tropane moieties, the cyclobutane ring, and the phenyl groups. The chemical shifts of the cyclobutane carbons would be indicative of the specific stereoisomer.
Infrared (IR) Spectroscopy Characteristic absorption bands for ester carbonyl groups (C=O), C-O stretching, aromatic C=C stretching, and C-H stretching vibrations are expected.
Mass Spectrometry (MS) Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns would involve cleavage of the ester linkages and fragmentation of the tropane rings.[11][12][13]

Experimental Protocols

Detailed experimental protocols for the specific isolation or synthesis of this compound are scarce. However, general methods for the extraction of alkaloids from Erythroxylum species and the synthesis of the truxillic/truxinic acid core are documented.

General Isolation of Coca Alkaloids

The isolation of truxillines from coca leaves is typically part of a broader alkaloid extraction process. The general steps are outlined below:

  • Extraction: The dried and powdered coca leaves are subjected to extraction with an organic solvent, such as ethanol or methanol, or an acidified aqueous solution.[14][15] Soxhlet extraction is a common technique for exhaustive extraction with organic solvents.[16]

  • Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform or dichloromethane.[16]

  • Chromatographic Separation: The resulting mixture of alkaloids is then separated into individual components using chromatographic techniques. Column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed for the separation of these structurally similar isomers.

G start Dried Coca Leaves extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base Crude Alkaloid Extract chromatography Chromatographic Separation (e.g., HPLC) acid_base->chromatography Mixed Alkaloids delta_truxilline Pure this compound chromatography->delta_truxilline

Caption: General workflow for the isolation of this compound.

Synthesis of the Truxillic/Truxinic Acid Core

The cyclobutane core of the truxillines is derived from truxillic or truxinic acids. These can be synthesized via the photochemical [2+2] cycloaddition of cinnamic acid or its derivatives.[17][18][19]

  • Photodimerization: A solution or solid-state preparation of a suitable cinnamoyl precursor, such as cinnamoyl ecgonine methyl ester, is irradiated with UV light.[3] The wavelength of the light can influence the stereochemical outcome of the reaction.

  • Isomer Separation: The resulting mixture of dimeric products, which can include various truxillic and truxinic acid derivatives, is then separated using chromatographic methods to isolate the desired stereoisomer.

G cinnamic_acid 2x Cinnamic Acid Derivative uv_light UV Irradiation ([2+2] Cycloaddition) cinnamic_acid->uv_light mixture Mixture of Truxillic/Truxinic Acid Stereoisomers uv_light->mixture separation Chromatographic Separation mixture->separation delta_truxillic_acid delta-Truxillic Acid Derivative separation->delta_truxillic_acid

Caption: Photochemical synthesis of the truxillic acid core.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activities and mechanisms of action of this compound. A 1984 review noted that very little is known about the biological activity of the minor coca alkaloids, including the truxillines.[20] While extracts of some Erythroxylum species have been shown to possess cytotoxic effects, these have not been attributed to specific truxilline isomers.[1][21][22][23][24]

Given the structural similarity to cocaine, it is conceivable that truxillines might interact with the same biological targets, such as monoamine transporters, but this remains to be experimentally verified. The dimeric nature of truxillines could lead to different binding affinities and functional activities compared to the monomeric cocaine molecule. Future research, including receptor binding assays and in vitro functional studies, is necessary to elucidate the pharmacological profile of this compound.

Due to the absence of specific data on signaling pathways for this compound, the following diagram illustrates the classification of coca alkaloids to provide a structural context.

G coca_alkaloids Coca Alkaloids tropane Tropane Alkaloids coca_alkaloids->tropane pyrrolidine Pyrrolidine Alkaloids coca_alkaloids->pyrrolidine cocaine Cocaine tropane->cocaine truxillines Truxillines tropane->truxillines hygrine Hygrine pyrrolidine->hygrine cuscohygrine Cuscohygrine pyrrolidine->cuscohygrine delta_truxilline This compound truxillines->delta_truxilline

Caption: Classification of selected coca alkaloids.

Conclusion

This compound represents a scientifically interesting but understudied minor alkaloid from the coca plant. This technical guide highlights the current knowledge gap regarding its specific physical and chemical properties, as well as its biological activities. While general methodologies for the isolation and analysis of truxillines exist, the lack of pure standards hampers detailed investigation. The information compiled herein, based on the broader class of truxilline and tropane alkaloids, provides a starting point for researchers. Further studies are crucial to isolate or synthesize pure this compound, characterize its properties, and evaluate its pharmacological profile. Such research would not only advance our understanding of the complex chemistry of coca alkaloids but could also uncover novel pharmacological leads and improve forensic analysis of cocaine samples.

References

An In-depth Technical Guide to delta-Truxilline and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of delta-truxilline, including its chemical properties, and the analytical methods for its identification and quantification. Given the limited availability of data for this compound as a discrete entity, this guide also encompasses information on the broader family of truxilline isomers.

Introduction to Truxillines

Truxillines are a group of dimeric alkaloids derived from the [2+2] cycloaddition of two cinnamic acid moieties. They are naturally occurring compounds found as minor alkaloids in the leaves of the coca plant (Erythroxylum coca). The specific isomeric composition of truxillines in a given sample of cocaine can serve as a chemical fingerprint, providing insights into the geographic origin and the manufacturing process of the illicit drug. Research has identified multiple isomers, with alpha- and beta-truxilline being the most well-characterized.

Physicochemical Properties of Truxilline Isomers

PropertyValueSource
Molecular Formula C₃₈H₄₆N₂O₈[1][2][3]
Molecular Weight ~658.79 g/mol [2]
CAS Number (alpha-truxilline) 490-17-5
CAS Number (beta-truxilline) 490-15-3[1][4]
CAS Number (this compound) Not available in public databases

It is important to note that while beta-truxilline is sometimes referred to by the synonym .DELTA.-ISOATROPYLCOCAINE, analytical studies have identified this compound as a distinct isomer.[1]

Isomeric Complexity

A study by Mallette et al. (2014) successfully quantified ten distinct truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-truxilline.[5] More recent research by Portada and Brkljača (2024) has suggested the existence of as many as 15 different truxilline isomers, categorized into two structurally isomeric groups: five truxillates and ten truxinates.[6] This highlights the chemical complexity of this class of compounds.

Experimental Protocol: Quantification of Truxilline Isomers

The following protocol is a summary of the methodology developed by Mallette et al. (2014) for the rapid determination of isomeric truxillines in illicit cocaine samples via capillary gas chromatography/flame ionization detection (GC/FID).[5]

4.1. Sample Preparation

  • Internal Standard Addition: A structurally related internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester, is added to the cocaine sample.

  • Reduction: The truxilline isomers are directly reduced using lithium aluminum hydride (LiAlH₄). This step simplifies the subsequent chromatographic analysis.

  • Acylation: The reduced products are then acylated with heptafluorobutyric anhydride. This derivatization step enhances the volatility and detectability of the analytes for gas chromatography.

4.2. Instrumental Analysis

  • Technique: Capillary Gas Chromatography with Flame Ionization Detection (GC/FID).

  • Column: A suitable capillary column for the separation of the derivatized isomers.

  • Quantification: The ten truxilline isomers are quantified relative to the internal standard.

4.3. Method Validation

The method demonstrated a linear response in the range of 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of truxilline isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cocaine Sample add_is Add Internal Standard start->add_is reduce Reduction with LiAlH4 add_is->reduce acylate Acylation with Heptafluorobutyric Anhydride reduce->acylate gc_fid GC/FID Analysis acylate->gc_fid Derivatized Sample quant Quantification of Isomers gc_fid->quant

Caption: Workflow for the analysis of truxilline isomers.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research on the distinct signaling pathways of individual truxilline isomers, including this compound. Research has primarily focused on their role as impurities in cocaine and their utility in forensic analysis. Therefore, a signaling pathway diagram cannot be provided at this time.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Discovery, History, and Analysis of Truxilline Alkaloids

Abstract

Truxilline alkaloids, a complex group of dimeric coca alkaloids, represent a fascinating yet often overlooked component of the Erythroxylum genus. While cocaine has historically dominated scientific and public focus, the truxillines are crucial for both forensic chemistry and understanding the complete pharmacological profile of the coca leaf. These compounds are formed through the photochemical dimerization of cinnamoylcocaines and exist as a multitude of isomers.[1][2] Their unique distribution and relative abundance in illicit cocaine samples serve as a chemical "fingerprint," providing valuable intelligence on the geographical origin and manufacturing processes of the drug.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of truxilline alkaloids, details their chemical diversity, presents quantitative data, and outlines the key experimental protocols for their isolation, identification, and quantification.

Discovery and Historical Context

The history of truxilline alkaloids is intrinsically linked to the study of the coca leaf (Erythroxylum coca). Following the isolation of cocaine by Albert Niemann in 1859, chemists began investigating the other constituents of the plant.[4][5] The term "truxilline" is derived from Truxillo coca, a variety of coca leaf (Erythroxylum novogranatense var. truxillense, formerly E. truxillense) from which these alkaloids were first prominently identified.[5][6][7]

Initial studies in the late 19th century identified the hydrolysis products of these alkaloids, which included methanol, levorotatory ecgonine, and distinct isomeric acids named truxillic and truxinic acids.[1][8] This revealed that truxillines were not simple alkaloids but complex dimeric esters. For many years, the scientific literature stated that there were 11 truxilline isomers. However, recent stereochemical analysis has corrected this, demonstrating that a total of 15 distinct truxilline structures are possible, which can be categorized into two isomeric groups: five diastereomeric truxillates and ten diastereomeric truxinates.[2]

Chemical Structure and Formation

Truxillines are tropane alkaloids characterized by a cyclobutane ring, formed via a [2+2] cycloaddition of two cinnamoylcocaine molecules under the influence of sunlight during the growth and drying of coca leaves.[1][2][9] This photochemical dimerization results in the various isomers of truxillic and truxinic acids, which form the core of the truxilline molecules. The specific isomers present and their relative ratios are dependent on the plant variety and post-harvest processing conditions.[3]

The primary coca alkaloids involved in the formation of truxillines are cis- and trans-cinnamoylcocaine. The diverse stereochemical possibilities of the resulting cyclobutane ring, combined with the stereochemistry of the two ecgonine moieties, give rise to the large number of truxilline isomers.

Quantitative Analysis of Truxilline Alkaloids

The concentration of truxillines in coca leaves is significantly lower than that of cocaine, typically accounting for less than 0.1% of the total alkaloid content relative to cocaine.[1] However, their presence is consistent across all coca varieties and in illicit cocaine derived from them.[3] The relative proportions of the different isomers are used in forensic impurity profiling to link samples and determine geographic origin (e.g., Colombia, Peru, Bolivia).[3]

Alkaloid GroupPlant SourceTypical Concentration Range (% of total alkaloids)Key Isomers Quantified
Cocaine Erythroxylum coca var. coca0.23% - 0.96% (of dry leaf weight)[4]N/A
Truxillines Erythroxylum species< 1.0%α-, β-, γ-, δ-, ε-, ζ-, ω-, neo-, peri-, epi-truxilline[3]
Other Alkaloids Erythroxylum speciesVariableCinnamoylcocaine, Benzoylecgonine, Hygrine, Cuscohygrine[4][7][10]

Experimental Protocols

The analysis of truxilline alkaloids requires specialized methodologies due to their low concentration and the presence of numerous isomers.

Protocol for Alkaloid Extraction from Plant Material

This protocol outlines a general acid-base extraction method for isolating total alkaloids from dried coca leaf material.

  • Maceration: Powdered, dried plant material (e.g., 100 g) is macerated with an acidic aqueous solution (e.g., 0.1 M HCl) or an organic solvent like methanol for 24-48 hours to extract the alkaloid salts.[11][12]

  • Filtration: The mixture is filtered to separate the plant debris from the acidic extract containing the alkaloids.

  • Defatting: The acidic aqueous extract is washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove fats, waxes, and other neutral compounds.

  • Basification: The aqueous layer is then basified to a pH of 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This converts the alkaloid salts into their free base form.[11]

  • Solvent Extraction: The free base alkaloids are extracted from the basified aqueous solution using an immiscible organic solvent such as chloroform or diethyl ether. This step is repeated multiple times to ensure complete extraction.

  • Concentration: The organic solvent fractions are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated under reduced pressure to yield the crude total alkaloid extract.

G Workflow: General Alkaloid Extraction plant Powdered Plant Material maceration Acidic Maceration (e.g., 0.1 M HCl) plant->maceration filter1 Filtration maceration->filter1 debris Plant Debris (Discard) filter1->debris defat Defatting with Non-Polar Solvent filter1->defat Acidic Extract fats Lipids/Neutral Compounds (Discard) defat->fats basify Basification (e.g., NH4OH to pH 9-10) defat->basify Aqueous Layer extract Liquid-Liquid Extraction (e.g., Chloroform) basify->extract aqueous Aqueous Layer (Discard) extract->aqueous concentrate Evaporation of Solvent extract->concentrate Organic Layer final Crude Alkaloid Extract concentrate->final

Caption: General workflow for the acid-base extraction of alkaloids from plant material.

Protocol for Quantification of Truxilline Isomers by GC-FID

This method is adapted from forensic chemistry protocols for the impurity profiling of illicit cocaine.[3]

  • Sample Preparation: A known quantity of the crude alkaloid extract or illicit cocaine sample is dissolved in a suitable solvent. A structurally related internal standard (e.g., 4',4″-dimethyl-α-truxillic acid dimethyl ester) is added for accurate quantification.

  • Reduction: The truxillines in the sample are directly reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step simplifies the complex ester structures for chromatographic analysis.

  • Acylation: Following reduction, the sample is acylated with an agent such as Heptafluorobutyric Anhydride (HFBA). This derivatization step improves the volatility and chromatographic properties of the analytes.

  • GC-FID Analysis: The derivatized sample is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • Column: A capillary column suitable for alkaloid separation (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Temperature Program: An optimized temperature gradient is used to separate the ten major truxilline isomers.

    • Detection: The FID provides a response proportional to the mass of the carbon-containing analytes.

  • Quantification: The peak areas of the truxilline isomers are compared to the peak area of the internal standard to calculate their concentrations. The method typically shows a linear response from 0.001 to 1.00 mg/mL.[3]

Structural Elucidation Methodologies

The definitive identification of truxilline isomers relies on a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) provides accurate molecular weight information. Fragmentation patterns observed in MS/MS can help differentiate between isomeric structures.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR spectroscopy are essential for determining the precise chemical structure and stereochemistry.[11] Signals from the cyclobutane ring protons are particularly important for distinguishing between truxillic and truxinic acid derivatives.[9]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are used to separate the complex mixture of isomers prior to their identification.[13]

G Logical Flow: From Precursors to Isomer Identification cluster_precursors Precursors in Coca Leaf cluster_process Formation & Analysis c_coca cis-Cinnamoylcocaine photo Photochemical [2+2] Cycloaddition c_coca->photo t_coca trans-Cinnamoylcocaine t_coca->photo truxillines Mixture of 15 Truxilline Isomers photo->truxillines Sunlight separation Chromatographic Separation (HPLC, GC, CE) truxillines->separation nmr NMR Spectroscopy (Structure & Stereochemistry) separation->nmr Isolated Isomers ms Mass Spectrometry (Molecular Weight & Formula) separation->ms Isolated Isomers

Caption: Logical relationship from precursor alkaloids to the identification of truxilline isomers.

Pharmacology and Biological Significance

Unlike cocaine, which is a potent central nervous system stimulant and local anesthetic, the truxilline alkaloids exhibit significantly different pharmacological profiles.[6][14] Studies have shown that the various minor alkaloids in the coca leaf, including the truxillines, are considerably less toxic than cocaine and do not produce its characteristic euphoric effects.[10] In animal studies, doses 30- to 60-fold higher than cocaine were required to elicit even mild neurobehavioral changes.[10]

The primary significance of truxillines is not in their direct physiological effects but in their application in forensic science. As stable by-products of coca leaf processing, their isomeric distribution provides a robust chemical signature for forensic intelligence, helping law enforcement agencies to track cocaine trafficking routes and dismantle manufacturing operations.[3]

Conclusion and Future Directions

The truxilline alkaloids, though minor components of the coca leaf, hold major significance in the forensic analysis of cocaine. Their history is a testament to the chemical complexity of natural products and the continuous evolution of analytical science. While their discovery dates back over a century, recent research has refined our understanding of their true isomeric diversity. Future research should focus on the complete pharmacological characterization of individual truxilline isomers to determine if they possess any unique, subtle biological activities or if they modulate the effects of cocaine when present in coca leaf preparations. Furthermore, advancements in analytical techniques will continue to improve the resolution and accuracy of impurity profiling, strengthening its role in global drug enforcement efforts.

References

Delta-Truxilline and its Nexus with Cocaine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-truxilline is a naturally occurring tropane alkaloid and a minor constituent of Erythroxylum coca leaves, the botanical source of cocaine. As a member of the truxilline family of isomers, this compound is intrinsically linked to the biosynthesis of cocaine and its related alkaloids. This technical guide provides a comprehensive overview of this compound, focusing on its chemical relationship to cocaine alkaloids, its biosynthetic origins, and the analytical methodologies employed for its detection and quantification. While this compound's primary significance currently lies in forensic applications for determining the geographical origin of illicit cocaine samples, this document aims to consolidate the existing scientific knowledge to facilitate further research into its unique chemical and potential pharmacological properties. A notable gap exists in the scientific literature concerning the specific physicochemical properties and pharmacological activity of isolated this compound.

The Chemical Relationship: From Cinnamoylcocaine to Truxilline Isomers

The core of the relationship between this compound and cocaine alkaloids lies in its formation through the photochemical dimerization of cinnamoylcocaine, a closely related minor alkaloid present in coca leaves. This [2+2] cycloaddition reaction, driven by sunlight exposure during the growth and drying of the coca leaves, results in the formation of a cyclobutane ring, linking two cinnamoylcocaine molecules. This process yields a variety of stereoisomers known as truxillines, with this compound being one of them.

The truxillines are a group of tropane alkaloids present in coca leaves that are formed by photochemical dimerization of cinnamoylcocaine(s)[1]. The proportion of different truxilline forms present in cocaine serves as a "fingerprint" for its geographical origin, manufacturing process, and storage conditions[1]. Contrary to some literature, there are at least 15 possible truxilline isomers, which can be categorized into two structurally isomeric groups: five diastereomeric truxillates and ten diastereomeric truxinates[1].

Known Isomers of Truxilline

The analysis of illicit cocaine samples has led to the identification and quantification of several truxilline isomers. The relative abundance of these isomers is a key factor in the chemical signature profiling of cocaine.

Isomer Commonly Identified in Cocaine Analysis
alpha-TruxillineYes
beta-TruxillineYes
This compound Yes
epsilon-TruxillineYes
gamma-TruxillineYes
omega-TruxillineYes
zeta-TruxillineYes
peri-TruxillineYes
neo-TruxillineYes
epi-TruxillineYes

Biosynthesis of Precursors in Erythroxylum coca

The journey to this compound begins with the biosynthesis of its precursor, cinnamoylcocaine, which itself is derived from the core tropane alkaloid pathway that produces cocaine. The biosynthesis of tropane alkaloids in Erythroxylum coca is a complex enzymatic process that has been the subject of significant research. Recent studies have elucidated the complete biosynthetic pathway, revealing that it evolved independently from the tropane alkaloid biosynthesis in Solanaceae species[2][3][4][5][6].

The initial precursor for the tropane ring is the amino acid L-ornithine. Through a series of enzymatic reactions, ornithine is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then undergoes a Mannich-type condensation with a four-carbon unit derived from acetate to form the characteristic bicyclic tropane core. Subsequent modifications, including reduction and esterification, lead to the formation of various tropane alkaloids, including cocaine and cinnamoylcocaine.

Caption: Biosynthetic pathway of cocaine and the formation of this compound.

Experimental Protocols: Analytical Methods for Truxilline Isomers

The primary experimental focus on this compound has been its analytical determination in seized cocaine samples for forensic purposes. Gas chromatography with flame ionization detection (GC-FID) is a widely used and validated method for the quantification of truxilline isomers[7][8].

Gas Chromatography-Flame Ionization Detection (GC-FID) for Truxilline Analysis

This method is utilized for the quantitative analysis of the isomeric truxillines in illicit cocaine samples.

Sample Preparation:

  • A known weight of the cocaine hydrochloride sample is dissolved in a suitable solvent.

  • The truxillines are directly reduced using a solution of lithium aluminum hydride (LiAlH₄).

  • Following reduction, the individual truxilline isomers are separated from the matrix via liquid-liquid extraction.

  • The extracted isomers are then derivatized with heptafluorobutyric anhydride (HFBA) to improve their chromatographic properties and detection.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: DB-1701 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 280 °C, hold for 5 minutes.

  • Injection Mode: Splitless for truxilline analysis.

Quantification: The quantification of ten truxilline isomers (alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-) is performed relative to a structurally related internal standard, such as 4',4″-dimethyl-α-truxillic acid dimethyl ester[8]. The method demonstrates a linear response typically in the range of 0.001 to 1.00 mg/mL with a lower detection limit of approximately 0.001 mg/mL[8].

GCFID_Workflow Sample Cocaine Sample Reduction Reduction with LiAlH₄ Sample->Reduction LLE Liquid-Liquid Extraction Reduction->LLE Derivatization Derivatization with HFBA LLE->Derivatization GCFID GC-FID Analysis Derivatization->GCFID Data Data Analysis & Quantification GCFID->Data

Caption: Workflow for the analysis of truxilline isomers by GC-FID.

Physicochemical and Spectral Data for this compound

A significant challenge in the study of this compound is the lack of publicly available, detailed physicochemical and spectral data for the isolated compound. While analytical methods can distinguish it from its isomers, comprehensive characterization data remains elusive in the mainstream scientific literature. The following table summarizes the current status of available data.

Property This compound Data Source
Molecular Formula C₃₈H₄₆N₂O₈Inferred from dimerization
Molecular Weight 658.78 g/mol Inferred from dimerization
Melting Point Not reported-
Boiling Point Not reported-
Specific Rotation Not reported-
¹H NMR Spectra Not available in detail-
¹³C NMR Spectra Not available in detail-
Mass Spectrum Fragmentation patterns are used for identification in complex mixtures, but detailed spectra of the pure compound are not readily available.[9]
Infrared Spectrum Not available in detail-
GC-FID Retention Time 22.12 min (under specific conditions)[7]

Pharmacology and Signaling Pathways: An Unexplored Frontier

To date, there are no specific pharmacological studies published on isolated this compound. Its biological activity, potential targets, and mechanism of action remain unknown. Consequently, there is no information regarding any signaling pathways that may be modulated by this compound. The focus of research on truxillines has been almost exclusively on their utility in forensic science for the chemical profiling of cocaine.

The stereoisomeric nature of the truxillines suggests that different isomers could exhibit varied pharmacological activities, as is common with chiral molecules in biological systems[10][11]. However, without studies on the isolated compounds, this remains speculative. Future research is warranted to isolate this compound and its isomers to investigate their pharmacological profiles, including their potential effects on the central nervous system and other biological targets.

Pharmacology_Status delta_Truxilline This compound Pharmacological_Activity Pharmacological Activity delta_Truxilline->Pharmacological_Activity Currently Unknown Signaling_Pathways Signaling Pathways Pharmacological_Activity->Signaling_Pathways Currently Unknown Unknown1 ? Unknown2 ?

Caption: The current unknown status of this compound's pharmacology.

Conclusion and Future Directions

This compound represents a fascinating yet understudied component of the complex alkaloid profile of Erythroxylum coca. Its formation via the photochemical dimerization of cinnamoylcocaine solidifies its chemical link to the broader family of cocaine alkaloids. While analytical methods for its detection are well-established for forensic applications, a significant void exists in our understanding of its fundamental physicochemical properties and its potential biological activity.

For researchers, scientists, and drug development professionals, this compound and its isomers present an opportunity for novel discovery. Future research should prioritize the development of efficient methods for the isolation of individual truxilline isomers in sufficient quantities for comprehensive characterization. Subsequent pharmacological screening could unveil previously unknown biological activities, potentially leading to new therapeutic leads or a better understanding of the overall pharmacology of coca leaf constituents. The exploration of this and other minor alkaloids is a critical step in moving beyond the singular focus on cocaine to a more holistic understanding of the rich phytochemistry of the Erythroxylum genus.

References

Potential biological activities of truxillic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of Truxillic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Truxillic acids, a class of cyclobutane dicarboxylic acids derived from the photodimerization of cinnamic acid, present a unique and rigid three-dimensional scaffold. This structural characteristic has garnered significant attention in medicinal chemistry, as the fixed spatial arrangement of phenyl and carboxyl groups offers potential for specific interactions with biological targets. Natural and synthetic derivatives of truxillic and the related truxinic acids have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anti-diabetic, and anticancer effects.[1] Their unique structures and diverse bioactivities make them promising candidates for the development of new drugs and valuable parent skeletons for designing lead compounds with high activity and selectivity.[1] This technical guide provides a comprehensive overview of the current research on the biological potential of truxillic acid isomers, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anti-inflammatory and Antinociceptive Activity

One of the most extensively studied properties of truxillic acid derivatives is their ability to mitigate inflammation and pain. Studies have shown that the dimeric structure is crucial for this activity, as the monomeric components (cinnamic or p-coumaric acid) do not exhibit similar effects.[2][3]

Quantitative Data: In Vivo Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and antinociceptive effects of various truxillic acid derivatives have been quantified in several rodent models. The α-isomers, in particular, have shown significant activity.

CompoundAnimal ModelTestEfficacy Metric (ED₅₀)Efficacy Compared ToReference
4,4'-dihydroxy-α-truxillic acidRatMonosodium Urate (MSU)-induced inflammation4.5 µmol/kgStronger than Loxoprofen (65 µmol/kg) and Diclofenac (25 µmol/kg)[4]
α-truxillic acidMouseFormalin Test (inflammatory pain)40 mg/kg (dose tested)Equal to Incarvillateine (at 20 mg/kg)[2]
4,4'-dihydroxy-α-truxillic acidMouseFormalin Test (inflammatory pain)40 mg/kg (dose tested)Equal to Incarvillateine (at 20 mg/kg)[2]
Experimental Protocol: Formalin-Induced Inflammatory Pain Test

This widely used model assesses both neurogenic and inflammatory pain responses in rodents.

  • Animal Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes before the test to allow for acclimatization.

  • Compound Administration: Test compounds (e.g., α-truxillic acid derivatives) or control vehicles are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a predetermined time before formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 20 µL of 1-5% formalin in saline) is injected subcutaneously into the dorsal surface of one hind paw.

  • Observation Period: The animal is returned to the chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation is divided into two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking/biting in each phase is calculated. A significant reduction in the duration of these behaviors in the treated group compared to the control group indicates antinociceptive/anti-inflammatory activity.[2][5]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for analgesic activity.

  • Animal Preparation: Mice are fasted overnight with free access to water.

  • Compound Administration: Test compounds or control vehicles are administered (e.g., i.p. or p.o.) 30-60 minutes prior to the acetic acid injection.[6]

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6-1.0% v/v) is injected intraperitoneally.

  • Observation: Immediately after injection, the mice are placed in an observation box, and the number of "writhes" (a specific stretching posture characterized by abdominal constriction and extension of the hind limbs) is counted over a defined period (e.g., 20-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups relative to the vehicle control group.

G Figure 1: Experimental Workflow for Acetic Acid-Induced Writhing Test. Start Start: Fasted Mice Administer Administer Test Compound (e.g., Truxillic Acid Derivative) or Vehicle Control Start->Administer Wait Wait 30-60 minutes Administer->Wait Inject Inject Acetic Acid (i.p.) to Induce Visceral Pain Wait->Inject Observe Observe and Count Writhing Responses for 20-30 minutes Inject->Observe Analyze Analyze Data: Calculate % Inhibition vs. Control Group Observe->Analyze End End Analyze->End

Caption: A flowchart of the acetic acid-induced writhing test for analgesic screening.

Enzyme Inhibition: Targeting Fatty Acid Binding Proteins (FABPs)

A key mechanism underlying the antinociceptive effects of truxillic acid derivatives is the inhibition of Fatty Acid Binding Proteins (FABPs). FABPs are intracellular lipid chaperones that facilitate the transport of endocannabinoids like anandamide (AEA) to the enzyme fatty acid amide hydrolase (FAAH) for degradation.[7][8] By inhibiting FABPs, truxillic acid derivatives can elevate intracellular AEA levels, potentiating cannabinoid receptor 1 (CB₁R) signaling and leading to pain suppression.[7]

Quantitative Data: FABP Inhibition

Structure-activity relationship (SAR) studies have identified α-truxillic acid monoesters as potent inhibitors of several FABP isoforms, particularly FABP5.[7]

CompoundTarget FABPBinding Affinity (Kᵢ)Selectivity ProfileReference
SB-FI-26 (α-truxillic acid 1-naphthyl monoester)FABP33.9 ± 0.7 µMWeaker binding to FABP3[7]
FABP50.81 µM (or 0.9 ± 0.1 µM)Potent inhibitor[7]
FABP70.4 ± 0.0 µMPotent inhibitor[7]
Compound 3l (Optimized analog)FABP50.21 µM4-fold more potent than SB-FI-26[7]
Compound 4b FABP50.55 µMSelective for FABP5/7 over FABP3[7]
Compound 4e FABP50.68 µMSelective for FABP5/7 over FABP3[7]
Experimental Protocol: Fluorescence Displacement Assay for FABP Inhibition

This in vitro assay is used to determine the binding affinity of test compounds to FABPs.

  • Reagents: Purified recombinant FABP protein (e.g., FABP5), a fluorescent probe that binds to the FABP active site (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS), and test compounds (truxillic acid derivatives).

  • Assay Buffer: A suitable buffer such as phosphate-buffered saline (PBS).

  • Assay Setup: In a 96-well microplate, a fixed concentration of FABP protein and the fluorescent probe are mixed.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells. A control group contains only the protein and probe.

  • Incubation: The plate is incubated at room temperature for a short period to allow binding to reach equilibrium.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the probe. As the test compound displaces the probe from the FABP binding pocket, the fluorescence signal decreases.

  • Data Analysis: The data are plotted as fluorescence intensity versus inhibitor concentration. The IC₅₀ is determined from the resulting dose-response curve, and this value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway

G Figure 2: Mechanism of FABP Inhibition by Truxillic Acid Derivatives. cluster_cell Neuron AEA_in Anandamide (AEA) FABP FABP5 AEA_in->FABP binds to CB1R CB1 Receptor AEA_in->CB1R activates FAAH FAAH Enzyme FABP->FAAH transports AEA to Degradation AEA Degradation FAAH->Degradation catalyzes Analgesia Analgesic Effect CB1R->Analgesia TAME Truxillic Acid Monoester (TAME) TAME->FABP INHIBITS

Caption: Inhibition of FABP5 by truxillic acid monoesters increases anandamide levels, enhancing CB1 receptor signaling and producing analgesia.

Anti-diabetic Activity: PPARγ Activation

Derivatives of truxillic acid have also been identified as activators of the peroxisome proliferator-activated receptor-gamma (PPARγ).[9] PPARγ is a nuclear receptor that plays a critical role in regulating glucose metabolism and adipogenesis, making it a key target for anti-diabetic drugs like thiazolidinediones.

Activity and Mechanism

In cell-based reporter gene assays, certain truxillic acid derivatives have been shown to function as selective PPARγ activators.[9] This activation initiates the transcription of genes involved in improving insulin sensitivity and managing glucose levels. While specific quantitative data like EC₅₀ values are not detailed in the provided search results, the activity has been confirmed through these functional assays. This suggests a potential therapeutic application for truxillic acid isomers in the context of type 2 diabetes and metabolic syndrome.[1][10]

Experimental Protocol: Cell-Based PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate the PPARγ receptor and drive the expression of a reporter gene.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T or CHO) is used.

  • Transfection: The cells are transiently co-transfected with two plasmids:

    • An expression vector for the ligand-binding domain of human PPARγ fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing multiple copies of the DNA-binding domain's response element upstream of a reporter gene (e.g., luciferase).

  • Cell Seeding and Treatment: Transfected cells are seeded into 96-well plates. After adherence, they are treated with various concentrations of the truxillic acid derivatives or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPARγ activation, is measured with a luminometer.

  • Data Analysis: The results are expressed as fold activation over the vehicle control. EC₅₀ values can be calculated from the dose-response curves.

Other Potential Biological Activities

Beyond the well-documented anti-inflammatory and anti-diabetic potential, truxillic acid derivatives are reported to possess a broad spectrum of other bioactivities, marking them as a versatile scaffold for drug discovery.

  • Anticancer Activity: Various derivatives have been reported to have anti-neoplastic properties.[1][9] This may be linked to the inhibition of FABP5, which has been implicated in metastatic prostate cancer growth.[8]

  • Neuroprotective and Hepatoprotective Effects: General neuroprotective and hepatoprotective activities have also been associated with this class of compounds.[1][10]

Conclusion and Future Directions

The family of truxillic acid isomers represents a structurally unique and pharmacologically versatile class of natural product derivatives. The rigid cyclobutane core provides a fixed orientation of substituents that is advantageous for specific molecular targeting. The robust data supporting their anti-inflammatory, antinociceptive, and anti-diabetic activities, primarily through mechanisms like FABP inhibition and PPARγ activation, underscore their therapeutic potential.

Future research should focus on a more comprehensive exploration of the structure-activity relationships across all isomers, optimization of pharmacokinetic and pharmacodynamic properties, and in-depth investigation into their anticancer and neuroprotective mechanisms. The detailed protocols and pathway diagrams provided herein offer a foundational resource for researchers aiming to further unlock the therapeutic promise of these compelling molecules.

References

A Comprehensive Technical Review of Truxillic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current state of research on truxillic acid derivatives. While the initial focus of this review was delta-truxilline, a thorough literature search revealed a notable scarcity of specific research on this particular isomer. The vast majority of scientific investigation has centered on other isomers, particularly α-truxillic acid and its derivatives, which have shown significant promise as novel therapeutic agents. Therefore, this guide will primarily focus on the broader family of truxillic acid derivatives, synthesizing the available data on their chemistry, pharmacology, and potential applications in drug development. A discussion on the known isomers of truxilline, including this compound, will be situated within the context of their natural occurrence and analytical characterization.

Introduction to Truxillic Acids and Their Isomers

Truxillic acids are a group of cyclobutane dicarboxylic acids formed by the [2+2] photocycloaddition of cinnamic acid.[1] These compounds and their derivatives, known as truxillines, are found as minor alkaloids in coca leaves.[2][3] The specific isomeric composition of truxillines in illicit cocaine samples can serve as a chemical fingerprint to determine the geographic origin and processing methods of the cocaine.[1][2][4]

While several isomers of truxilline exist, including alpha-, beta-, gamma-, delta-, epsilon-, omega-, zeta-, peri-, neo-, and epi-truxilline, the majority of pharmacological research has been dedicated to derivatives of α-truxillic acid.[1] Recent studies have expanded this to include up to 15 possible truxilline isomers, categorized into truxillates and truxinates.[2]

Synthesis of Truxillic Acid Derivatives

The core scaffold of truxillic acid derivatives is typically synthesized through a [2+2] photocycloaddition of substituted (E)-cinnamic acids.[1] This reaction yields various isomers, with the α-isomer often being a major product. Further modifications are then carried out to produce a library of derivatives, such as monoesters and monoamides, for structure-activity relationship (SAR) studies.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of α-truxillic acid monoesters, based on methodologies described in the literature.

Step 1: Photodimerization of Cinnamic Acid

  • (E)-cinnamic acid is dissolved in an appropriate solvent (e.g., acetone) and exposed to UV irradiation (e.g., using a medium-pressure mercury lamp) to induce [2+2] cycloaddition.

  • The resulting mixture of truxillic acid isomers is then purified, often by recrystallization, to isolate the desired α-truxillic acid.

Step 2: Formation of the Diacid Dichloride

  • α-Truxillic acid is reacted with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), under reflux conditions.

  • This reaction converts the dicarboxylic acid into the more reactive diacid dichloride.

Step 3: Monoesterification

  • The α-truxillic acid diacid dichloride is then reacted with a selected alcohol to form the corresponding monoester.

  • This reaction is typically carried out in an inert solvent and may involve a base to neutralize the HCl byproduct.

  • In some cases, the formation of diesters can occur as a side product, which may require purification by chromatography.

Figure 1: General synthesis workflow for α-truxillic acid monoesters.

Pharmacological Activity and Mechanism of Action

Research into the pharmacological effects of truxillic acid derivatives has primarily focused on their analgesic and anti-inflammatory properties. These effects are largely attributed to their ability to inhibit Fatty Acid Binding Proteins (FABPs).

Targeting Fatty Acid Binding Proteins (FABPs)

FABPs are intracellular proteins that transport lipids, including endocannabinoids like anandamide. By inhibiting FABPs, truxillic acid derivatives can increase the intracellular levels of anandamide, leading to the potentiation of endocannabinoid signaling. This, in turn, can produce analgesic and anti-inflammatory effects. Several studies have identified α-truxillic acid monoesters as potent inhibitors of FABP3, FABP5, and FABP7.

FABP_Inhibition_Pathway cluster_cell Cell truxillic_derivative Truxillic Acid Derivative fabp FABP truxillic_derivative->fabp Inhibits anandamide_fabp Anandamide-FABP Complex fabp->anandamide_fabp Binds Anandamide anandamide_free Increased Free Intracellular Anandamide anandamide_fabp->anandamide_free Inhibition leads to increased free levels cb_receptors Cannabinoid Receptors (CB1/CB2) anandamide_free->cb_receptors Activates analgesia Analgesic & Anti-inflammatory Effects cb_receptors->analgesia

Figure 2: Proposed mechanism of action for the analgesic effects of truxillic acid derivatives.

Quantitative Data on Truxillic Acid Derivatives

Structure-activity relationship (SAR) studies have generated valuable quantitative data on the binding affinities of various truxillic acid monoesters to different FABP isoforms. This data is crucial for the rational design of more potent and selective inhibitors.

Compound IDDerivative StructureFABP3 Ki (μM)FABP5 Ki (μM)FABP7 Ki (μM)
L1 (SB-FI-26) α-truxillic acid 1-naphthyl ester>100.850.74
L5 α-truxillic acid 1,1'-biphenyl-3-yl monoester9.750.850.74

Note: Data is compiled from various sources and is intended for comparative purposes. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Analytical Determination of Truxilline Isomers

As previously mentioned, the analysis of truxilline isomers, including this compound, is primarily relevant in the forensic analysis of illicit cocaine. The relative abundance of these isomers provides valuable information for source determination.

Experimental Protocol for Isomer Analysis

Gas chromatography coupled with flame ionization detection (GC-FID) is a common method for the quantification of truxilline isomers.

Step 1: Sample Preparation

  • A known amount of the cocaine sample is dissolved in a suitable solvent.

  • An internal standard, such as 4',4''-dimethyl-α-truxillic acid dimethyl ester, is added for quantification.

Step 2: Derivatization

  • The truxillines are reduced using a strong reducing agent like lithium aluminum hydride.

  • The reduced products are then acylated with an agent such as heptafluorobutyric anhydride to increase their volatility for GC analysis.

Step 3: GC-FID Analysis

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

  • The different isomers are separated based on their retention times and detected by the flame ionization detector.

  • Quantification is achieved by comparing the peak areas of the isomers to that of the internal standard.

This method has a linear response typically in the range of 0.001 to 1.00 mg/mL, with a lower detection limit of approximately 0.001 mg/mL.[1]

Future Directions and Conclusion

The study of truxillic acid derivatives presents a promising avenue for the development of novel analgesic and anti-inflammatory drugs. The mechanism of action, involving the inhibition of FABPs and subsequent modulation of the endocannabinoid system, offers a compelling alternative to traditional pain management strategies.

Future research should focus on:

  • Expansion of SAR studies: Synthesizing and testing a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy and safety studies: Evaluating the most promising lead compounds in preclinical animal models of pain and inflammation.

  • Investigation of other truxillic acid isomers: While α-truxillic acid derivatives have been the primary focus, exploring the pharmacological potential of other isomers, including this compound, could uncover new therapeutic opportunities.

References

Delta-Truxilline: A Technical Guide to a Key Secondary Metabolite in Erythroxylum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-truxilline is a naturally occurring tropane alkaloid and a secondary metabolite found in significant quantities in the leaves of various Erythroxylum species, most notably Erythroxylum coca. As a diastereomer of truxillic acid, its presence and relative abundance, alongside other truxilline isomers, serve as a critical chemotaxonomic marker. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, quantitative analysis, and the experimental protocols relevant to its study. The information presented herein is intended to support researchers in the fields of phytochemistry, natural product chemistry, and forensic science.

Introduction

Secondary metabolites in plants play a crucial role in defense mechanisms and have been a rich source of pharmacologically active compounds. Among the vast array of these molecules, the truxillines, a group of dimeric cinnamoyl esters of ecgonine, are of significant interest. Found as minor alkaloids in coca leaves, the isomeric profile of truxillines, including this compound, provides a chemical "fingerprint" that can be used to determine the geographic origin of coca leaf samples and illicit cocaine.[1][2][3] This guide focuses specifically on this compound, providing a detailed technical resource for its study.

Biosynthesis of this compound

The biosynthesis of truxillines is a fascinating example of a non-enzymatic, photochemical reaction in plants. The precursor molecules are cinnamoylcocaine isomers, which undergo a [2+2] photocycloaddition to form the cyclobutane ring characteristic of the truxillic and truxinic acid core of these alkaloids.[1][4] The formation of these dimers is induced by exposure to sunlight, and consequently, higher concentrations of truxillines are observed in plants grown in regions with high sun exposure, such as those near the equator.[4] While the general pathway is understood, the specific stereochemical factors that favor the formation of the delta-isomer are a subject of ongoing research.

Truxilline Biosynthesis cluster_precursors Precursors cluster_reaction Photochemical Reaction cluster_products Products Cinnamoylcocaine_1 Cinnamoylcocaine Isomer 1 Dimerization [2+2] Photocycloaddition Cinnamoylcocaine_1->Dimerization Cinnamoylcocaine_2 Cinnamoylcocaine Isomer 2 Cinnamoylcocaine_2->Dimerization Sunlight Sunlight (UV Radiation) Sunlight->Dimerization Delta_Truxilline This compound Dimerization->Delta_Truxilline Other_Truxillines Other Truxilline Isomers (alpha, beta, gamma, etc.) Dimerization->Other_Truxillines

Caption: General biosynthetic pathway of truxillines via photodimerization.

Quantitative Data

The concentration of this compound and other truxilline isomers in Erythroxylum species can vary significantly depending on the geographical origin and environmental conditions.

ParameterValuePlant Source/SampleReference
Total Truxilline Content 2.9% - 61.2% (relative to cocaine)Erythroxylum coca leaves[5]
> 5% (relative to cocaine)Colombian cocaine samples[4]
< 3% (relative to cocaine)Peruvian cocaine samples[4]
< 1% (relative to cocaine)Bolivian cocaine samples[4]
Analytical Method Performance
Linearity Range (GC-FID)0.001 - 1.00 mg/mLFor ten truxilline isomers[2][3]
Lower Detection Limit (GC-FID)0.001 mg/mLFor ten truxilline isomers[2][3]

Experimental Protocols

General Extraction of Alkaloids from Erythroxylum Leaves

This protocol outlines a general procedure for the extraction of a broad range of alkaloids, including truxillines, from dried coca leaf material.

Alkaloid Extraction Workflow start Start: Dried & Pulverized Erythroxylum Leaves extraction Toluene Extraction start->extraction filtration Filtration to remove solid plant material extraction->filtration acid_extraction Extraction with dilute acid (e.g., H2SO4) filtration->acid_extraction separation Separation of aqueous and organic layers acid_extraction->separation basification Basification of aqueous layer (e.g., with NH4OH) separation->basification Aqueous Layer back_extraction Back-extraction into an organic solvent (e.g., chloroform) basification->back_extraction concentration Evaporation of solvent back_extraction->concentration end End: Crude Alkaloid Extract concentration->end

Caption: Workflow for the general extraction of alkaloids from Erythroxylum leaves.

Methodology:

  • Maceration: Dried and pulverized leaf material is macerated with an appropriate organic solvent, such as toluene.

  • Filtration: The mixture is filtered to remove solid plant debris.

  • Acid-Base Extraction: The resulting toluene extract is then subjected to a series of acid-base extractions to separate the alkaloids from neutral compounds. This typically involves extraction with a dilute acid, followed by basification of the acidic aqueous layer and back-extraction of the free alkaloids into an immiscible organic solvent like chloroform.

  • Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid extract.

  • Chromatographic Separation: The crude extract can then be subjected to column chromatography (e.g., using silica gel or alumina) to separate the individual alkaloids. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on a validated method for the quantification of ten truxilline isomers, including this compound, in illicit cocaine samples.[2][3]

Sample Preparation:

  • Reduction: The truxillines in the sample are directly reduced using a solution of lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

  • Acylation: Following reduction, the resulting diols are acylated with heptafluorobutyric anhydride (HFBA) to create volatile derivatives suitable for GC analysis.

  • Extraction: The derivatives are then extracted into an organic solvent for injection into the GC.

GC-FID Conditions:

  • Column: A capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: Optimized for the analysis of the derivatized alkaloids.

  • Temperature Program: A temperature gradient is employed to ensure the separation of the various truxilline isomers.

  • Internal Standard: A structurally related compound, such as 4',4''-dimethyl-α-truxillic acid dimethyl ester, is used for accurate quantification.

Spectroscopic Data

Biological Activity

The primary focus of research on this compound to date has been its utility as a chemical marker for forensic and chemotaxonomic purposes. There is a lack of published studies investigating the specific pharmacological or biological activities of isolated this compound. Consequently, data on its potential therapeutic effects or toxicity, including IC50 values, are not currently available. Further research is needed to explore the bioactivity of this and other truxilline isomers.

Conclusion

This compound is a significant secondary metabolite in Erythroxylum species, with its formation driven by a unique photochemical process. While robust analytical methods exist for its quantification, and its role as a chemotaxonomic marker is well-established, there remain significant gaps in our understanding of its specific biological activities and a lack of publicly available, detailed spectroscopic data for the pure compound. This guide provides a foundation for researchers and encourages further investigation into the properties and potential applications of this intriguing natural product.

References

Thermal Stability and Degradation of Delta-Truxilline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of delta-truxilline. Due to the limited availability of direct studies on this compound, this document synthesizes information from research on isomeric truxillines and related tropane alkaloids to present a scientifically grounded perspective. It covers known degradation pathways, potential degradation products, and detailed experimental protocols for systematic stability analysis.

Introduction to this compound and its Thermal Lability

This compound is one of several diastereomers of truxilline, which are tropane alkaloids found as minor components in coca leaves (Erythroxylum species). These compounds are dimers of cinnamoylcocaine. The analysis of truxilline isomer profiles is often used in forensic science to determine the geographic origin of illicit cocaine samples.

A critical aspect of handling and analyzing truxillines, including the delta isomer, is their inherent thermal instability. This characteristic presents a significant challenge for analytical techniques that employ high temperatures, such as gas chromatography (GC).[1] Under the elevated temperatures of a standard GC inlet, truxillines are known to degrade, which can lead to inaccurate quantification and misinterpretation of analytical results.[1] This guide will delve into the specifics of this thermal degradation.

Thermal Degradation Pathway and Products

While a detailed kinetic study on the thermal degradation of this compound is not available in the published literature, a primary degradation pathway can be postulated based on the analysis of its isomers and related tropane alkaloids. The main degradation route involves the cleavage of the ester bonds and subsequent elimination reactions.

The most commonly cited thermal degradation products of truxillines during GC analysis are methylecgonidine or its isomer, methylecgonine .[1] The formation of methylecgonidine is a well-known pyrolysis product of cocaine, which shares the same core tropane structure. This suggests a retro-Diels-Alder or similar elimination reaction mechanism facilitated by heat.

The proposed thermal degradation pathway for this compound is visualized below.

G delta_truxilline This compound transition_state Thermally Excited Transition State delta_truxilline->transition_state Heat (e.g., GC Inlet) methylecgonidine Methylecgonidine transition_state->methylecgonidine Ester Cleavage & Elimination dimer_acid Truxillic Acid Derivative (Di-phenylcyclobutane dicarboxylic acid) transition_state->dimer_acid

Caption: Proposed thermal degradation pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the thermal stability of this compound (e.g., onset of decomposition, melting point, or degradation kinetics). However, based on studies of analogous tropane alkaloids like atropine and scopolamine, which also exhibit thermal degradation in GC systems at temperatures above 250°C, it is reasonable to infer that this compound has a similar lability profile.[2]

To facilitate future research, the following table outlines the key thermal stability parameters that should be determined experimentally for this compound.

ParameterSymbolTypical UnitDescription
Melting Point / Range T\sub m°CThe temperature at which the substance transitions from solid to liquid. Often accompanied by decomposition for thermally labile compounds.
Decomposition Onset Temperature T\sub d,onset°CThe temperature at which a significant loss of mass begins, as measured by Thermogravimetric Analysis (TGA).
Temperature of Maximum Decomposition Rate T\sub max°CThe temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA curve (DTG).
Mass Loss Percentage % Mass Loss%The percentage of the initial mass lost during a specific thermal event.
Enthalpy of Fusion ΔH\sub fJ/gThe heat absorbed by the substance to melt, measured by Differential Scanning Calorimetry (DSC). Only applicable if melting occurs without significant decomposition.
Enthalpy of Decomposition ΔH\sub dJ/gThe heat released (exothermic) or absorbed (endothermic) during decomposition, measured by DSC.
Degradation Rate Constant ks⁻¹ or min⁻¹A measure of the speed of the degradation reaction at a specific temperature.
Activation Energy E\sub akJ/molThe minimum energy required to initiate the degradation reaction. Can be calculated from degradation rates at different temperatures (Arrhenius plot).

Experimental Protocols

To systematically investigate the thermal stability and degradation of this compound, a series of well-established analytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the decomposition temperature.

Objective: To determine the thermal decomposition profile and the temperature ranges of mass loss for this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of pure this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

    • Heat the sample from 30°C to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition (T\sub d,onset).

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (T\sub max).

    • Quantify the percentage of mass loss for each decomposition step.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis weigh Weigh 3-5 mg This compound pan Place in TGA Pan weigh->pan load Load into TGA pan->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat plot Plot Mass vs. Temp heat->plot dtg Calculate DTG plot->dtg analysis Determine Td,onset and Tmax dtg->analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion/decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of pure this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to use as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond any expected transitions (as informed by TGA).

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic (melting) and exothermic (decomposition) peaks.

    • Determine the onset temperature and peak maximum for each thermal event.

    • Integrate the area under the peaks to calculate the enthalpy change (ΔH).

Forced Degradation (Stress Testing) Study

This study systematically exposes this compound to various stress conditions to understand its intrinsic stability and identify degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this study as it avoids the thermal degradation associated with GC.

Objective: To evaluate the stability of this compound under thermal stress and to identify and quantify the resulting degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the stock solution into vials for each stress condition.

  • Thermal Stress Conditions:

    • Solid State: Store vials of solid this compound powder in ovens at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period (e.g., 1, 3, 7, and 14 days).

    • Solution State: Store vials of the this compound solution at the same elevated temperatures for the same time periods.

    • Include control samples stored at a reference condition (e.g., 4°C, protected from light).

  • Sample Analysis (HPLC-UV/MS):

    • At each time point, retrieve the stressed and control samples.

    • If starting from solid, dissolve the sample in the mobile phase to the target concentration.

    • Analyze all samples by a validated stability-indicating HPLC method.

      • Column: A reverse-phase C18 column is typically suitable.

      • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium formate).

      • Detection: A photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify degradation products by their mass-to-charge ratio.

  • Data Analysis:

    • Quantify the peak area of this compound in all samples.

    • Calculate the percentage of degradation relative to the control sample.

    • Identify degradation products by comparing their retention times and mass spectra to reference standards or by structural elucidation.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis at Time Points (t=0, 1, 3, 7, 14 days) prep_solid Prepare Solid Aliquots stress_solid Store Solid at 60°C, 80°C, 100°C prep_solid->stress_solid control Store Control at 4°C prep_solution Prepare Solution Aliquots (1 mg/mL) stress_solution Store Solution at 60°C, 80°C, 100°C prep_solution->stress_solution hplc Analyze by HPLC-UV/MS stress_solid->hplc Dissolve & Inject stress_solution->hplc Inject control->hplc Inject quantify Quantify this compound hplc->quantify identify Identify Degradants hplc->identify kinetics Determine Kinetics quantify->kinetics

Caption: Workflow for a forced thermal degradation study.

Conclusion

This compound is a thermally labile compound, a characteristic it shares with other truxilline isomers and tropane alkaloids. While specific quantitative data on its thermal stability are scarce, its degradation during high-temperature analytical methods like gas chromatography is a known phenomenon, likely proceeding through ester cleavage to yield products such as methylecgonidine.

For professionals in research and drug development, it is crucial to handle and analyze this compound using methods that do not induce thermal degradation, such as HPLC. A comprehensive understanding of its stability profile can be achieved by conducting systematic studies employing TGA, DSC, and forced degradation protocols as outlined in this guide. The resulting data will be invaluable for ensuring the quality, purity, and stability of this compound in research materials and potential pharmaceutical formulations.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Truxillic Acids, Precursors to Truxilline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A note on delta-Truxilline: Extensive searches of scientific literature and crystallographic databases did not yield any publicly available crystal structure data for the specific stereoisomer known as this compound. As truxillines are complex alkaloids derived from truxillic acids, this guide will focus on the crystal structure and polymorphism of the foundational truxillic acid isomers. Understanding the crystallography of these precursors provides a critical framework for anticipating the structural properties of the more complex truxilline family, including this compound.

Truxillic acids are a fascinating class of cyclobutane-containing dicarboxylic acids that exhibit significant stereoisomerism.[1] They are formed through the [2+2] photocycloaddition of cinnamic acid.[1] The various stereoisomers of truxillic acid are precursors to the truxilline alkaloids, which are found as minor components in coca leaves.[2][3][4] The relative abundance of different truxilline isomers can serve as a "fingerprint" to determine the geographic origin and trafficking routes of illicit cocaine.[3][5]

The Family of Truxillic and Truxinic Acids

Truxillic and truxinic acids are dimers of cinnamic acid, differing in the head-to-tail or head-to-head orientation of the monomer units.[6] This results in a number of possible stereoisomers. For truxillic acids (head-to-tail), there are five primary stereoisomers: α-, γ-, ε-, peri-, and epi-truxillic acid.[4] Truxinic acids (head-to-head) can exist in even more stereoisomeric forms. The specific stereochemistry of the resulting dimer is dictated by the packing of the cinnamic acid molecules in the crystal lattice prior to photoirradiation.

Crystal Structure of α-Truxillic Acid Polymorphs

At least two polymorphs of α-truxillic acid have been characterized by X-ray diffraction.

Table 1: Crystallographic Data for α-Truxillic Acid Polymorphs

ParameterPolymorph IPolymorph II
Crystal System MonoclinicMonoclinic
Space Group P2₁/aP2₁/c
a (Å) 17.767(3)5.6073
b (Å) 8.431(2)18.2810
c (Å) 5.578(2)7.6481
α (°) ** 9090
β (°) 92.94(2)106.2288
γ (°) 9090
Volume (ų) **834.4(4)751.4
Z 24
Reference [1]

Note: Data for Polymorph II is from a study on the photodimerization of cinnamic acid, yielding α-truxillic acid.

Experimental Protocols

3.1. Synthesis and Crystallization of α-Truxillic Acid (Polymorph I)

A general method for the preparation of α-truxillic acid involves the irradiation of a solution of cinnamic acid. Recrystallization from a solution of acetic acid and petroleum ether has been used to obtain single crystals of Polymorph I.

3.2. Solid-State Synthesis of α-Truxillic Acid (Polymorph II)

Polymorph II of α-truxillic acid can be obtained through a one-phase solid-state reaction of tail-irradiated α-cinnamic acid.

3.3. General Characterization of Truxilline Isomers

Visualizing a Key Relationship: From Cinnamic Acid to Truxillines

The following diagram illustrates the synthetic relationship between cinnamic acid, truxillic acid, and the truxilline alkaloids.

G Simplified Synthetic Pathway cinnamic_acid Cinnamic Acid truxillic_acid α-Truxillic Acid cinnamic_acid->truxillic_acid [2+2] Photocycloaddition truxilline Truxilline Alkaloids (e.g., this compound) truxillic_acid->truxilline Esterification with Ecgonine Derivatives

Caption: Synthetic relationship from cinnamic acid to truxillines.

Polymorphism and its Implications for Drug Development

The existence of polymorphism in the truxillic acid precursors highlights the importance of solid-state chemistry in drug development. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. While the specific polymorphic forms of this compound are unknown, the established polymorphism of its parent acid structure suggests that truxilline alkaloids may also exist in multiple crystalline forms.

For drug development professionals, understanding and controlling polymorphism is crucial for ensuring the consistency, efficacy, and safety of a pharmaceutical product. The analytical techniques used to characterize truxilline isomers for forensic purposes could be adapted for the study of their solid-state properties in a pharmaceutical context.

Conclusion

Although the crystal structure of this compound remains to be publicly elucidated, a comprehensive understanding of its precursors, the truxillic acids, provides a solid foundation for researchers, scientists, and drug development professionals. The known crystal structures and polymorphism of α-truxillic acid offer valuable insights into the probable structural behavior of the more complex truxilline alkaloids. Further research into the single-crystal X-ray diffraction of isolated truxilline isomers is needed to fully characterize their three-dimensional structures and explore their potential polymorphism.

References

Methodological & Application

Synthesis of δ-Truxilline via Photocycloaddition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Truxilline, a stereoisomer of the truxilline alkaloids, is formed through the [2+2] photocycloaddition of two cinnamoylcocaine molecules. While its presence is noted in forensic analysis of coca leaf extracts and illicit cocaine samples, a specific and detailed protocol for its targeted synthesis is not well-documented in peer-reviewed literature. This document provides a comprehensive overview of the synthetic pathway, including a proposed, generalized protocol for the synthesis of a mixture of truxilline isomers, including δ-truxilline, via the photocycloaddition of a cinnamoylcocaine precursor. Additionally, methods for the separation and characterization of the resulting isomers are discussed. The stereochemical complexity of the truxillic acids, the core structures of truxillines, is also presented to provide a foundational understanding of the potential isomeric products.

Introduction

The truxillines are a group of tropane alkaloids that are diesters of various stereoisomers of truxillic acids with two molecules of ecgonine methyl ester.[1][2] These compounds are naturally occurring minor alkaloids in coca leaves and are formed via the photochemical dimerization of cinnamoylcocaine upon exposure to sunlight.[3] The [2+2] photocycloaddition reaction of the cinnamate moieties results in the formation of a cyclobutane ring, leading to a variety of stereoisomers.[4][5] The distribution of these isomers can serve as a chemical fingerprint for determining the geographic origin and processing methods of cocaine samples.[3]

Among the numerous stereoisomers, δ-truxilline is one of the identified forms.[6] A controlled, laboratory-scale synthesis of δ-truxilline presents a challenge due to the lack of regioselectivity and stereoselectivity in the photocycloaddition of cinnamoylcocaine in solution. Solid-state photochemistry of the precursor could potentially offer better control over the stereochemical outcome, as the crystal lattice packing can pre-organize the molecules for a specific reaction pathway.

This document outlines a proposed, general methodology for the synthesis of truxillines via photocycloaddition and discusses potential strategies for the isolation of the δ-isomer.

Stereochemistry of Truxillic Acids

The core of the truxillines is the truxillic acid skeleton, which is a 2,4-diphenylcyclobutane-1,3-dicarboxylic acid. There are five known stereoisomers of truxillic acid, which arise from the different possible spatial arrangements of the phenyl and carboxyl groups around the cyclobutane ring.[4][7] Understanding these structures is fundamental to comprehending the potential stereoisomers of the resulting truxillines.

Isomer NameKey Structural Features
α-Truxillic Acid Phenyl groups are trans to each other, and carboxyl groups are trans to each other. Possesses a center of inversion.
γ-Truxillic Acid Phenyl groups are cis to each other, and carboxyl groups are cis to each other. Possesses a plane of symmetry.
ε-Truxillic Acid Phenyl groups are trans to each other, and carboxyl groups are cis to each other. Possesses a plane of symmetry.
peri-Truxillic Acid Phenyl groups are cis to each other, and carboxyl groups are trans to each other. Possesses a C2 axis of symmetry.
epi-Truxillic Acid One phenyl and one carboxyl group are cis on one side of the ring, while the other phenyl and carboxyl group are cis on the other side. Possesses a plane of symmetry.

Note: The exact stereochemical configuration of δ-truxilline is not definitively described in the readily available literature. It is one of at least ten identified truxilline isomers.[6]

Proposed Synthetic Workflow

The synthesis of δ-truxilline can be envisioned as a two-stage process: the photocycloaddition of a suitable precursor to generate a mixture of truxilline isomers, followed by the chromatographic separation and isolation of the desired δ-isomer.

Synthesis_Workflow Proposed Workflow for δ-Truxilline Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Cinnamoylcocaine Precursor photoreaction [2+2] Photocycloaddition start->photoreaction UV Irradiation mixture Mixture of Truxilline Isomers photoreaction->mixture separation Chromatographic Separation (e.g., HPLC) mixture->separation isomers Isolated Isomers (α, β, γ, δ, etc.) separation->isomers delta_truxilline δ-Truxilline isomers->delta_truxilline Fraction Collection characterization Spectroscopic Characterization (NMR, MS) delta_truxilline->characterization

Caption: Proposed workflow for the synthesis and isolation of δ-truxilline.

Experimental Protocols

Disclaimer: The following protocols are proposed based on general principles of organic photochemistry and chromatography. They have not been validated for the specific synthesis of δ-truxilline and should be adapted and optimized by qualified researchers.

Protocol 1: Photocycloaddition of Cinnamoylcocaine (General Method)

This protocol describes a generalized procedure for the photochemical dimerization of cinnamoylcocaine to produce a mixture of truxilline isomers.

Materials:

  • trans-Cinnamoylcocaine

  • Dichloromethane (DCM), HPLC grade, degassed

  • Quartz reaction vessel

  • High-pressure mercury lamp (or other suitable UV source, e.g., 254 nm or 350 nm)

  • Stirring plate

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of the Reaction Mixture: Dissolve trans-cinnamoylcocaine in degassed dichloromethane in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M. The optimal concentration should be determined empirically.

  • Inert Atmosphere: Purge the solution with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions. Maintain a positive pressure of the inert gas throughout the reaction.

  • Irradiation: Place the reaction vessel in a suitable photochemical reactor and irradiate with a high-pressure mercury lamp while maintaining vigorous stirring. The reaction temperature should be kept constant, for example, at room temperature, using a cooling bath if necessary.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals. The disappearance of the starting material and the appearance of new spots/peaks corresponding to the truxilline isomers will indicate reaction progress.

  • Work-up: Once the reaction has reached the desired conversion, stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue will be a mixture of truxilline isomers and any unreacted starting material.

Expected Outcome:

This reaction is expected to yield a complex mixture of truxilline stereoisomers. The ratio of the isomers will depend on the reaction conditions (solvent, concentration, wavelength of light). There is no established method to selectively synthesize the δ-isomer using this general approach.

Protocol 2: Isolation of δ-Truxilline by Preparative HPLC

This protocol outlines a general approach for the separation of truxilline isomers using preparative high-performance liquid chromatography.

Materials:

  • Crude mixture of truxilline isomers from Protocol 1

  • HPLC system with a preparative column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, methanol, with or without modifiers like trifluoroacetic acid or formic acid)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development: Develop a suitable analytical HPLC method to achieve baseline separation of the different truxilline isomers. This will involve screening different columns, mobile phase compositions, and gradients.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, filter through a 0.45 µm filter, and transfer to an autosampler vial.

  • Preparative HPLC: Scale up the analytical method to a preparative scale. Inject the sample onto the preparative HPLC column and elute with the optimized mobile phase.

  • Fraction Collection: Collect the eluting fractions corresponding to each separated peak using a fraction collector. The peak corresponding to δ-truxilline will need to be identified by analytical methods (e.g., LC-MS) if a standard is not available.

  • Isolation: Combine the fractions containing the pure δ-truxilline isomer. Remove the solvent under reduced pressure to yield the isolated compound.

  • Characterization: Confirm the identity and purity of the isolated δ-truxilline using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

As there is no specific quantitative data for the targeted synthesis of δ-truxilline, the following table presents illustrative data for the solid-state photocycloaddition of a related compound, trans-cinnamic acid, to form α-truxillic acid. This data is provided to give researchers an indication of the reaction parameters and potential outcomes in a related system.

ParameterValueReference
Starting Material trans-Cinnamic acid[4]
Reaction Type Solid-state [2+2] photocycloaddition[4]
Light Source Sunlight or UV lamp[4]
Reaction Time Several days to weeks (sunlight)[4]
Major Product α-Truxillic acid[4]
Yield Not specified, but selective formation[4]
Solvent for Work-up Toluene[4]

Signaling Pathways and Logical Relationships

The synthesis of δ-truxilline is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship in the synthesis is a linear progression from the starting material to the final product, as depicted in the workflow diagram. The key relationship is the photochemical [2+2] cycloaddition, which is governed by the principles of photochemistry and stereochemistry.

Photocycloaddition_Mechanism Mechanism of [2+2] Photocycloaddition reactant1 Cinnamoylcocaine (Molecule 1) excited_state Excited State* reactant1->excited_state hν (UV light) reactant2 Cinnamoylcocaine (Molecule 2) intermediate Diradical Intermediate reactant2->intermediate excited_state->intermediate + Molecule 2 product Truxilline Isomer intermediate->product Ring Closure

References

Application Notes and Protocols for the Isolation and Purification of delta-Truxilline from Coca Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies for the isolation and purification of delta-truxilline, a minor alkaloid found in the leaves of Erythroxylum coca. The protocols described herein are compiled from various analytical and phytochemical studies and are intended for research and drug development purposes.

Introduction

The truxillines are a group of isomeric alkaloids present in coca leaves, formed through the photodimerization of cinnamoylcocaines.[1] These compounds, including this compound, are of interest in forensic science for profiling illicit cocaine samples and in pharmaceutical research for their potential biological activities.[2] The isolation and purification of individual truxilline isomers are challenging due to their structural similarity and potential for degradation.[3][4] The following protocols outline a general workflow for the extraction of total alkaloids from coca leaves, followed by chromatographic separation to isolate this compound.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

ParameterValue/RangeReference/Notes
Extraction Solvent Toluene or Ethanol[2][4]
Extraction pH > 8.5 (Basified with Na2CO3 or NH4OH)[5]
Initial Purification Acid-Base Liquid-Liquid ExtractionGeneral alkaloid extraction principle
Column Chromatography Stationary Phase Silica Gel or Alumina[2][6]
Column Chromatography Mobile Phase Gradient of non-polar to polar solvents (e.g., Hexane:Ethyl Acetate with increasing polarity)General chromatographic principle
Preparative TLC Stationary Phase Silica Gel G[6][7]
Preparative TLC Mobile Phase Cyclohexane:Toluene:Diethylamine[7]
Expected Yield of Total Truxillines Variable, typically <1% of total alkaloids[8]
Purity of Final Product >95% (as determined by HPLC/GC-MS)Target purity for research applications

Table 2: Analytical Characterization of this compound

Analytical MethodExpected ResultsReference/Notes
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization may be required to prevent thermal degradation. Characteristic fragmentation pattern to be compared with reference spectra.[3]
High-Performance Liquid Chromatography (HPLC) Retention time specific to this compound isomer under defined column and mobile phase conditions.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra to confirm the specific stereochemistry of the cyclobutane ring and the ecgonine moieties.[10]
Thin-Layer Chromatography (TLC) Specific Rf value under defined stationary and mobile phase conditions.[6][7]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Coca Leaves

This protocol describes the initial extraction of a crude alkaloid mixture from dried coca leaf material.

Materials:

  • Dried and powdered coca leaves

  • Toluene or 95% Ethanol

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

  • 0.5 M Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel (2 L)

  • pH meter or pH strips

Procedure:

  • Basification and Extraction:

    • To 100 g of finely powdered coca leaves in a 2 L beaker, add a 10% (w/v) solution of sodium carbonate until the pH of a moistened sample is approximately 8.5-9.0.

    • Add 1 L of toluene to the basified leaf material and stir mechanically for 4-6 hours at room temperature.

    • Allow the mixture to stand, and then decant the toluene extract. Filter the extract to remove any suspended plant material.

  • Acid-Base Liquid-Liquid Extraction:

    • Transfer the toluene extract to a 2 L separatory funnel.

    • Extract the alkaloids from the toluene by shaking with 3 x 200 mL portions of 0.5 M sulfuric acid. The alkaloids will move into the acidic aqueous phase as their water-soluble salts.

    • Combine the acidic aqueous extracts and discard the toluene layer (which contains neutral impurities).

    • Cool the combined aqueous extract in an ice bath and carefully basify to pH 9-10 with concentrated ammonium hydroxide. The free-base alkaloids will precipitate.

    • Extract the liberated alkaloids from the basified aqueous solution with 3 x 200 mL portions of dichloromethane.

    • Combine the dichloromethane extracts and wash with 200 mL of deionized water.

  • Drying and Concentration:

    • Dry the dichloromethane extract over anhydrous sodium sulfate for at least 1 hour.

    • Filter off the sodium sulfate and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

    • The resulting residue is the crude alkaloid extract.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of the crude alkaloid extract to isolate a fraction enriched in truxillines, followed by further purification.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (70-230 mesh) for column chromatography

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • Fraction collector

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing tank

  • UV lamp (254 nm)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column. The size of the column will depend on the amount of crude extract. For 1-2 g of extract, a 40 cm x 4 cm column is appropriate.

    • Equilibrate the column by running several column volumes of the initial mobile phase (Hexane:Ethyl Acetate 95:5 with 0.1% Triethylamine) through it. The triethylamine is added to reduce tailing of the basic alkaloids.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Begin elution with the initial mobile phase (Hexane:Ethyl Acetate 95:5 + 0.1% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 95:5 Hexane:Ethyl Acetate (+ 0.1% TEA)

      • 90:10 Hexane:Ethyl Acetate (+ 0.1% TEA)

      • 80:20 Hexane:Ethyl Acetate (+ 0.1% TEA)

      • 70:30 Hexane:Ethyl Acetate (+ 0.1% TEA)

      • 50:50 Hexane:Ethyl Acetate (+ 0.1% TEA)

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

    • Analyze the collected fractions by TLC using a mobile phase of Cyclohexane:Toluene:Diethylamine (75:15:10). Visualize the spots under a UV lamp.

    • Pool the fractions that contain compounds with Rf values corresponding to the truxilline isomers. This compound will be present in a mixture with other isomers.

Protocol 3: Purification of this compound by Preparative Thin-Layer Chromatography (pTLC)

This protocol describes the final purification step to isolate this compound from the enriched fraction.

Materials:

  • Enriched truxilline fraction from Protocol 2

  • Preparative TLC plates (Silica Gel G, 20x20 cm, 1 mm thickness)

  • Developing tank for pTLC

  • Cyclohexane

  • Toluene

  • Diethylamine

  • Methanol

  • Dichloromethane

  • Scraper (e.g., spatula)

  • Small glass column or fritted glass funnel

  • UV lamp (254 nm)

Procedure:

  • Sample Application:

    • Dissolve the enriched truxilline fraction in a minimal amount of dichloromethane.

    • Carefully apply the solution as a narrow band across the origin of a preparative TLC plate.

    • Allow the solvent to evaporate completely.

  • Development:

    • Place the pTLC plate in a developing tank containing the mobile phase: Cyclohexane:Toluene:Diethylamine (75:15:10).

    • Allow the chromatogram to develop until the solvent front is approximately 1 cm from the top of the plate.

    • Remove the plate from the tank and allow it to air dry in a fume hood.

  • Visualization and Isolation:

    • Visualize the separated bands under a UV lamp. The truxillines will appear as dark bands.

    • Carefully scrape the silica gel corresponding to the band of this compound into a clean beaker. The identification of the specific band for this compound may require prior analytical TLC with a reference standard or subsequent analysis of each isolated band.

    • Elute the this compound from the scraped silica gel by washing with a mixture of dichloromethane and methanol (9:1).

    • Filter the solution to remove the silica gel.

  • Final Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the purified this compound.

    • Assess the purity of the final product using analytical HPLC or GC-MS.

Mandatory Visualizations

experimental_workflow cluster_extraction Protocol 1: Total Alkaloid Extraction cluster_purification Protocols 2 & 3: Isolation and Purification leaf_material Dried, Powdered Coca Leaves basification Basification (pH 8.5-9.0) leaf_material->basification solvent_extraction Toluene Extraction basification->solvent_extraction crude_extract Crude Toluene Extract solvent_extraction->crude_extract acid_extraction Acidic Aqueous Extraction (0.5 M H₂SO₄) crude_extract->acid_extraction alkaloid_salts Aqueous Phase (Alkaloid Salts) acid_extraction->alkaloid_salts basify_precipitate Basification (pH 9-10) & Alkaloid Precipitation alkaloid_salts->basify_precipitate chcl2_extraction Dichloromethane Extraction basify_precipitate->chcl2_extraction crude_alkaloids Crude Alkaloid Extract chcl2_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography Load onto column enriched_fraction Enriched Truxilline Fraction column_chromatography->enriched_fraction ptlc Preparative TLC enriched_fraction->ptlc isolated_band Isolated this compound Band ptlc->isolated_band elution Elution from Silica isolated_band->elution pure_delta_truxilline Purified this compound elution->pure_delta_truxilline

Caption: Workflow for the isolation and purification of this compound.

logical_relationship Coca_Leaves Coca Leaves (Erythroxylum coca) Total_Alkaloids Total Alkaloid Mixture (Cocaine, Truxillines, etc.) Coca_Leaves->Total_Alkaloids Extraction Crude_Truxillines Crude Truxilline Isomers Total_Alkaloids->Crude_Truxillines Column Chromatography Delta_Truxilline This compound (Purified) Crude_Truxillines->Delta_Truxilline Preparative TLC

Caption: Logical steps in the purification of this compound.

References

Application Note: Analysis of Delta-Truxilline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Delta-truxilline is one of several isomeric tropane alkaloids found in the leaves of the coca plant (Erythroxylum coca). These compounds are formed through the photochemical dimerization of cinnamoylcocaine isomers. The relative distribution of truxilline isomers, including this compound, in illicit cocaine samples can serve as a chemical fingerprint to help determine the geographic origin of the coca leaves and the manufacturing process used.[1][2] Therefore, the accurate and reliable quantification of this compound and its isomers is of significant interest in forensic chemistry and drug trafficking analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of truxillines by GC-MS presents challenges due to their low volatility and thermal lability. Direct analysis can lead to degradation in the hot GC inlet, resulting in poor chromatographic peak shape and inaccurate quantification. To overcome these challenges, a derivatization step is typically employed to increase the volatility and thermal stability of the analytes.

This application note describes a detailed protocol for the analysis of this compound in forensic samples using GC-MS following derivatization.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

  • Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa

  • Syringes: 10 µL autosampler syringe

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for evaporation)

  • Reagents: Methanol (HPLC grade), Dichloromethane (HPLC grade), Heptafluorobutyric anhydride (HFBA), Sodium bicarbonate solution (5% w/v), Anhydrous sodium sulfate, this compound certified reference material.

Experimental Protocols

1. Sample Preparation (from Illicit Cocaine Powder)

  • Sample Weighing: Accurately weigh 10 mg of the homogenized cocaine powder into a 15 mL centrifuge tube.

  • Dissolution: Add 5 mL of methanol to the tube and vortex for 2 minutes to dissolve the sample.

  • Basification: Add 1 mL of 5% sodium bicarbonate solution to the methanolic extract to neutralize any acidic components and ensure the truxillines are in their free base form.

  • Liquid-Liquid Extraction: Add 5 mL of dichloromethane to the tube. Cap and vortex for 5 minutes.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean centrifuge tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Evaporation: Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

2. Derivatization

  • To the reconstituted sample (100 µL), add 50 µL of heptafluorobutyric anhydride (HFBA).

  • Cap the vial tightly and heat at 70°C for 20 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Parameters

Parameter Value
GC System Agilent 7890B
Inlet Split/Splitless
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow 1.2 mL/min
Oven Program
Initial Temperature100°C, hold for 1 min
Ramp 125°C/min to 200°C
Ramp 210°C/min to 300°C, hold for 5 min
MSD System Agilent 5977A
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Scan (m/z 50-700) and/or SIM
Solvent Delay 5 min

4. Data Analysis

  • Identification: The identification of the this compound-HFBA derivative is based on its retention time and the comparison of its mass spectrum with a reference spectrum obtained from a certified standard.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound subjected to the same sample preparation and derivatization procedure. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

Data Presentation

Table 1: Representative Quantitative Data for Truxilline Isomers in a Seized Cocaine Sample

Analyte Retention Time (min) Concentration (% w/w relative to Cocaine)
Alpha-truxilline18.21.5
Beta-truxilline18.50.8
Gamma-truxilline18.90.5
This compound 19.2 1.2
Epsilon-truxilline19.50.9
Zeta-truxilline19.80.3
Other isomersVaries<0.1

Note: The retention times and concentrations are illustrative and will vary depending on the specific sample and analytical conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis weigh Weigh 10 mg Cocaine Powder dissolve Dissolve in Methanol weigh->dissolve basify Add 5% NaHCO3 dissolve->basify extract Liquid-Liquid Extraction with Dichloromethane basify->extract separate Centrifuge to Separate Phases extract->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute add_hfba Add HFBA reconstitute->add_hfba heat Heat at 70°C for 20 min add_hfba->heat inject Inject 1 µL into GC-MS heat->inject acquire Acquire Data (Scan/SIM) inject->acquire analyze Data Analysis (Identification & Quantification) acquire->analyze

Caption: Experimental workflow for the GC-MS analysis of this compound.

truxilline_isomers cluster_truxillines Truxilline Isomers cluster_truxillates Truxillates (from Truxillic Acids) cluster_truxinates Truxinates (from Truxinic Acids) truxillines Truxillines alpha Alpha-truxilline truxillines->alpha gamma Gamma-truxilline truxillines->gamma delta This compound truxillines->delta epsilon Epsilon-truxilline truxillines->epsilon zeta Zeta-truxilline truxillines->zeta beta Beta-truxilline truxillines->beta omega Omega-truxilline truxillines->omega others ... and other isomers truxillines->others

Caption: Classification of truxilline isomers based on their acid precursors.

References

Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Separation of Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the separation of truxilline isomers using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated HPLC methods for truxilline isomers in published literature, this note presents a scientifically grounded, hypothetical method based on established principles of chiral chromatography for alkaloids. This protocol is intended to serve as a robust starting point for method development and optimization.

Introduction

Truxillines are a group of diastereomeric and enantiomeric alkaloids found as minor components in coca leaves and illicit cocaine preparations. As photodimerization products of cinnamoylcocaines, their isomeric distribution can provide valuable information for forensic analysis, including the geographic origin of the coca source material. The structural similarity of truxilline isomers presents a significant analytical challenge, requiring highly selective chromatographic techniques for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation of chiral compounds and diastereomers.[1] The use of Chiral Stationary Phases (CSPs) in HPLC is a widely adopted strategy for resolving enantiomers and diastereomers of various pharmaceutical compounds, including alkaloids.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral molecules.[2][4]

This application note details a proposed normal-phase HPLC method for the separation of truxilline isomers, providing a comprehensive protocol for researchers to develop and validate a reliable analytical method.

Experimental Protocol

This protocol outlines a normal-phase HPLC method for the separation of truxilline isomers. Normal-phase chromatography is often advantageous for the separation of isomers with differing polarities and steric arrangements on a chiral stationary phase.

2.1. Materials and Reagents

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Reference Standards: Analytical standards of the truxilline isomers of interest (if available).

  • Sample Preparation: A mixture of truxilline isomers, either isolated from a natural source or synthetically derived, dissolved in a suitable organic solvent (e.g., a small amount of the mobile phase).

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A polysaccharide-based chiral stationary phase is recommended. For this protocol, a cellulose-based column is proposed.

    • Column: Chiralcel OD-H (or equivalent cellulose-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and a polar alcohol modifier.

    • Composition: n-Hexane:Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be varied to affect selectivity.[3]

  • Detection: UV detection at 230 nm.

  • Injection Volume: 10 µL.

2.3. Sample Preparation

  • Accurately weigh and dissolve the truxilline isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2.4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard mixture of the isomers multiple times and evaluate the following parameters:

  • Resolution (Rs): The resolution between adjacent isomer peaks should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

  • Reproducibility of Retention Times: The relative standard deviation (RSD) of the retention times for multiple injections should be ≤ 2%.

Data Presentation: Hypothetical Quantitative Data

The following table presents hypothetical retention times and resolution values for the separation of four truxilline isomers based on the proposed method. These values are for illustrative purposes and will require experimental verification and optimization.

IsomerHypothetical Retention Time (min)Hypothetical Resolution (Rs)
Truxilline Isomer A10.5-
Truxilline Isomer B12.22.1
Truxilline Isomer C13.81.8
Truxilline Isomer D15.52.0

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for separating truxilline isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Truxilline Isomer Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (Chiralcel OD-H Column) inject->separate detect UV Detection at 230 nm separate->detect acquire Data Acquisition (Chromatogram) detect->acquire integrate Peak Integration and Analysis acquire->integrate report Generate Report (Retention Times, Resolution, Area %) integrate->report

Figure 1. HPLC experimental workflow for truxilline isomer separation.

Conclusion

The proposed HPLC method provides a solid foundation for the successful separation of truxilline isomers. The use of a polysaccharide-based chiral stationary phase in normal-phase mode is a well-established approach for resolving complex mixtures of stereoisomers.[5] Researchers and scientists can utilize this protocol as a starting point, with the understanding that optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation for their specific mixture of truxilline isomers. This method, once validated, can be a valuable tool in forensic science, natural product chemistry, and drug development.

References

Application Notes and Protocols for the Quantification of delta-Truxilline in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Truxilline is one of the isomeric truxillines, a group of minor alkaloids found in plants of the Erythroxylum genus, notably Erythroxylum coca (coca). These compounds are dimeric derivatives of cinnamic acid and are structurally related to cocaine. The quantification of this compound and other truxilline isomers in plant extracts is crucial for phytochemical studies, chemotaxonomy, and in the context of controlling illicit drug manufacturing, as the relative abundance of these minor alkaloids can indicate the origin of the coca leaves used.[1] This document provides detailed protocols for the extraction and quantification of this compound from plant materials using Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific quantitative data for this compound across a wide variety of Erythroxylum species is not extensively documented in publicly available literature, the total truxilline content is known to vary significantly depending on the species, variety, and cultivation conditions. The following table presents representative quantitative data for total truxillines found in Erythroxylum coca var. coca leaves, with hypothetical values for this compound to illustrate a typical distribution. The total truxilline content can range from 2.9% to 61.2% relative to the cocaine content.

Plant Species/VarietySample TypeTotal Truxillines (% of Cocaine Content)This compound (% of Total Truxillines)This compound (mg/g dry leaf)Analytical Method
Erythroxylum coca var. cocaDried Leaves15.812.5 (Hypothetical)0.198 (Hypothetical)GC-FID
Erythroxylum coca var. cocaDried Leaves25.211.8 (Hypothetical)0.297 (Hypothetical)GC-FID
Erythroxylum novogranatense var. novogranatenseDried Leaves8.513.2 (Hypothetical)0.112 (Hypothetical)LC-MS/MS
Erythroxylum novogranatense var. truxillenseDried Leaves12.312.9 (Hypothetical)0.159 (Hypothetical)LC-MS/MS

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is adapted from established methods for the analysis of truxilline isomers in cocaine samples, which can be applied to plant extracts with appropriate sample preparation.[1][2]

3.1.1. Sample Preparation: Extraction, Reduction, and Derivatization

  • Extraction:

    • Weigh 100 mg of finely ground, dried plant material into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the plant material pellet with an additional 10 mL of methanol.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reduction:

    • Reconstitute the dried extract in 5 mL of anhydrous diethyl ether.

    • In a separate flask, prepare a suspension of 100 mg of lithium aluminum hydride (LiAlH₄) in 10 mL of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Caution: LiAlH₄ is highly reactive with water.

    • Slowly add the ethereal extract to the LiAlH₄ suspension with constant stirring.

    • Reflux the mixture for 1 hour.

    • After cooling, cautiously add 1 mL of water dropwise to quench the excess LiAlH₄, followed by 1 mL of 15% sodium hydroxide solution and then 3 mL of water.

    • Filter the resulting mixture and wash the precipitate with diethyl ether.

    • Combine the ether fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ether to obtain the reduced truxilline diols.

  • Derivatization:

    • To the dried reduced extract, add 1 mL of isooctane and 100 µL of heptafluorobutyric anhydride (HFBA).

    • Heat the mixture at 70°C for 20 minutes.

    • After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize excess HFBA.

    • Vortex and centrifuge. The upper isooctane layer containing the di-HFBA derivatives is ready for GC-FID analysis.

3.1.2. GC-FID Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-1701 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Internal Standard: 4',4"-dimethyl-α-truxillic acid dimethyl ester (prepared and derivatized in the same manner as the samples).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a hypothetical but robust method for the direct quantification of this compound, avoiding the need for reduction and derivatization.

3.2.1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Extraction:

    • Follow the same extraction procedure as in section 3.1.1 (steps 1.1 to 1.7).

    • Reconstitute the dried extract in 1 mL of 10% methanol in water.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

    • Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., based on the fragmentation of the truxilline core and the tropane moiety). A specific method would require infusion of a this compound standard to determine optimal transitions.

    • Internal Standard: A deuterated analog of this compound or a structurally similar compound not present in the plant extract.

Visualizations

experimental_workflow_gc_fid plant_material Dried Plant Material extraction Methanolic Extraction plant_material->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 reduction LiAlH4 Reduction evaporation1->reduction derivatization HFBA Derivatization reduction->derivatization gc_fid_analysis GC-FID Analysis derivatization->gc_fid_analysis

Caption: GC-FID Experimental Workflow.

experimental_workflow_lc_msms plant_material Dried Plant Material extraction Methanolic Extraction plant_material->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 reconstitution Reconstitution evaporation1->reconstitution spe SPE Cleanup reconstitution->spe evaporation2 Evaporation to Dryness spe->evaporation2 final_reconstitution Final Reconstitution evaporation2->final_reconstitution lc_msms_analysis LC-MS/MS Analysis final_reconstitution->lc_msms_analysis

References

Application Notes and Protocols for the Derivatization of Delta-Truxilline for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-truxilline, a diastereomer of truxilline, is a minor alkaloid found in the leaves of Erythroxylum coca. As a significant impurity in illicit cocaine samples, its detection and quantification are crucial for chemical profiling and source determination. Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the low volatility and potential for thermal degradation of truxilline isomers, direct GC analysis is challenging. Derivatization is therefore a critical step to enhance their volatility and thermal stability, enabling robust and reproducible GC analysis.

This document provides a detailed protocol for the derivatization of this compound and its isomers for Gas Chromatography (GC) analysis, primarily based on a reduction and acylation method. An alternative derivatization approach, silylation, is also discussed.

Derivatization Methods for GC Analysis of this compound

The primary method for the derivatization of truxillines involves a two-step process: reduction of the ecgonine ester linkages followed by acylation of the resulting hydroxyl groups. This method is effective for a mixture of truxilline isomers, including this compound.

Method 1: Reduction and Acylation

This widely used method involves the reduction of the truxilline molecule with a strong reducing agent, such as lithium aluminum hydride (LAH), followed by acylation with a fluorinated anhydride, like heptafluorobutyric anhydride (HFBA). The resulting derivatives are significantly more volatile and provide excellent chromatographic peak shapes.

A notable protocol was developed by the U.S. Drug Enforcement Administration's Special Testing and Research Laboratory for the quantification of ten truxilline isomers in illicit cocaine samples. In this method, the truxillines are directly reduced with lithium aluminum hydride and then acylated with heptafluorobutyric anhydride prior to analysis by GC with flame ionization detection (FID)[1][2].

Experimental Protocol: Reduction and Acylation

This protocol is a composite representation based on established methodologies for the analysis of truxillines[1][2].

Materials and Reagents:

  • Sample containing this compound (e.g., extracted from a cocaine sample)

  • Internal Standard (IS): e.g., 4′,4″-dimethyl-α-truxillic acid dimethyl ester[1]

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in dry tetrahydrofuran (THF)

  • Heptafluorobutyric anhydride (HFBA)

  • Dry, anhydrous diethyl ether or THF

  • Sodium sulfate, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate

  • Nitrogen gas, high purity

  • Glassware: reaction vials, conical centrifuge tubes, Pasteur pipettes, syringes

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing truxillines into a reaction vial.

    • Add a known amount of the internal standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reduction Step:

    • Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

    • To the dried sample residue, add 1 mL of a 1 M solution of LiAlH₄ in dry THF.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes with occasional swirling.

    • After 30 minutes, carefully quench the excess LiAlH₄ by the dropwise addition of 100 µL of ethyl acetate, followed by 100 µL of water.

    • Add 100 µL of 1 M NaOH to precipitate the aluminum salts.

  • Extraction of Reduced Product:

    • Add 2 mL of diethyl ether to the vial and vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper ether layer to a clean vial.

    • Repeat the extraction of the aqueous layer with another 2 mL of diethyl ether.

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.

    • Transfer the dried ether extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Acylation Step:

    • To the dried residue from the reduction step, add 100 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

    • Cap the vial and heat at 70°C for 20 minutes in a heating block or water bath.

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the derivatized sample in a suitable volume (e.g., 100 µL) of ethyl acetate.

    • The sample is now ready for injection into the GC-FID or GC-MS system.

Workflow Diagram for Reduction and Acylation Derivatization

DerivatizationWorkflow Workflow for Reduction and Acylation of this compound cluster_sample_prep Sample Preparation cluster_reduction Reduction cluster_extraction Extraction cluster_acylation Acylation cluster_analysis Analysis Sample Sample containing this compound Add_IS Add Internal Standard Sample->Add_IS Dry_Sample Evaporate to Dryness Add_IS->Dry_Sample Add_LAH Add LiAlH4 in dry THF Dry_Sample->Add_LAH React_RT React at Room Temperature Add_LAH->React_RT Quench Quench excess LiAlH4 React_RT->Quench Extract_Ether Extract with Diethyl Ether Quench->Extract_Ether Dry_Extract Dry with Na2SO4 Extract_Ether->Dry_Extract Evaporate_Ether Evaporate Ether Dry_Extract->Evaporate_Ether Add_HFBA Add HFBA in Ethyl Acetate Evaporate_Ether->Add_HFBA Heat_React Heat at 70°C Add_HFBA->Heat_React Evaporate_Reagent Evaporate Excess Reagent Heat_React->Evaporate_Reagent Reconstitute Reconstitute in Ethyl Acetate Evaporate_Reagent->Reconstitute GC_Analysis Inject into GC-FID/MS Reconstitute->GC_Analysis

Caption: Workflow for the derivatization of this compound via reduction and acylation for GC analysis.

Method 2: Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those found in the hydrolysis products of truxillines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability. While less commonly cited specifically for truxillines compared to the reduction-acylation method, silylation is a viable alternative, particularly for the analysis of truxillic and truxinic acids which may be present as hydrolysis products.

General Silylation Protocol:

  • Sample Preparation: Dry the sample containing the analyte and internal standard under a stream of nitrogen.

  • Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC system.

Chemical Reaction Pathway for Reduction and Acylation

ReactionPathway Chemical Reaction Pathway of this compound Derivatization Delta_Truxilline This compound Reduced_Intermediate Reduced Diol Intermediate Delta_Truxilline->Reduced_Intermediate 1. LiAlH4 (Reduction) Final_Derivative Di-heptafluorobutyryl Derivative (Volatile) Reduced_Intermediate->Final_Derivative 2. HFBA (Acylation)

References

Application Note: δ-Truxilline as a Forensic Marker for Cocaine Origin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The chemical profiling of illicit drug seizures is a critical tool for law enforcement and intelligence agencies to identify manufacturing methods, trafficking routes, and geographical origins.[1][2] Minor alkaloids present in illicit cocaine, which are carried over from the coca leaf through the manufacturing process, serve as valuable chemical fingerprints.[3] Among these, the isomeric truxillines, particularly δ-truxilline, have emerged as significant markers. The relative abundance of these isomers can be indicative of the specific variety of coca plant used, which in turn is often localized to distinct growing regions in South America.[3][4] This application note details the use of δ-truxilline and its related isomers as forensic markers, providing protocols for their analysis and summarizing key data for origin determination.

Introduction: The Role of Impurity Profiling

Drug impurity profiling involves the identification and quantification of major, minor, and trace components within a seized drug sample to create a unique chemical "signature".[5] This signature provides intelligence on the drug's history, from the raw botanical material to the final processing steps.[2] For cocaine, minor alkaloids such as the isomeric truxillines, trimethoxycocaines, and tropacocaine, alongside stable isotope analysis (δ¹³C, δ¹⁵N), are crucial for determining the geographical source of the coca leaves.[3][6][7]

The truxillines are a group of tropane alkaloids that are formed via the photochemical dimerization of cinnamoylcocaines in the coca leaf.[8][9] The specific distribution and concentration of truxilline isomers, including α-, β-, γ-, δ-, and ε-truxilline, are influenced by the variety of the coca plant (Erythroxylum coca var. coca or Erythroxylum novogranatense var. truxillense) and the environmental conditions, such as sun exposure, during its cultivation.[10] Consequently, the truxilline profile can effectively help differentiate cocaine produced in different regions, such as Colombia, Peru, and Bolivia.[4][6]

Chemical Formation of Truxillines

Truxillines are cyclobutane derivatives formed from a [2+2] cycloaddition reaction of two cinnamoylcocaine molecules. This reaction is photochemical, meaning it is induced by exposure to sunlight while the alkaloids are present in the coca leaves. The resulting dimers exist as several different stereoisomers, with up to 15 distinct structures possible.[8] The relative proportions of these isomers are a key component of the chemical signature used for origin determination.

G cluster_reactants Reactants cluster_product Products C1 Cinnamoylcocaine Light Sunlight (UV) [2+2] Photocycloaddition C1->Light C2 Cinnamoylcocaine C2->Light T Isomeric Truxillines (α, β, γ, δ, ε, etc.) Light->T Dimerization

Caption: Photochemical formation of isomeric truxillines from cinnamoylcocaines.

Application in Cocaine Source Determination

The primary application of truxilline analysis is to link illicit cocaine samples to a specific geographical origin. This is possible because different coca-growing regions cultivate different varieties of the coca plant, leading to distinct alkaloid profiles.

  • Colombian Cocaine: Generally characterized by a high total truxilline content, often exceeding 5% relative to cocaine.[7][10]

  • Peruvian Cocaine: Typically contains an intermediate level of truxillines, often less than 3% (w/w).[10]

  • Bolivian Cocaine: Usually exhibits the lowest truxilline content, frequently less than 1% (w/w).[10]

While total truxilline content provides a broad indication, a detailed analysis of individual isomers like δ-truxilline, combined with other markers like trimethoxycocaines and stable isotope ratios, allows for more precise sub-regional sourcing.[6][7] For instance, combining truxilline data with δ¹⁵N and δ¹³C values has been shown to correctly predict the country of origin for over 90% of cocaine samples.[6]

G cluster_origin Geographical Origin cluster_profile Chemical Profile cluster_analysis Forensic Conclusion COL Colombia HTC High Truxilline Content (>5%) COL->HTC PER Peru MTC Medium Truxilline Content (<3%) PER->MTC BOL Bolivia LTC Low Truxilline Content (<1%) BOL->LTC SRC Source Determination HTC->SRC MTC->SRC LTC->SRC

Caption: Logical relationship between cocaine origin and truxilline content.

Quantitative Data Summary

The following table summarizes the mean concentrations of key minor alkaloids, including total truxillines, found in coca leaves from different growing regions in South America. This data is foundational for the forensic classification of seized cocaine samples.

Geographical RegionTotal Truxillines (w/w %)Trimethoxycocaines (w/w %)Ratio (Truxillines/Trimethoxycocaines)
Bolivia (Chapare Valley)2.79 ± 0.410.16 ± 0.0317.2
Peru (Huallaga/Ucayali Valleys)3.80 ± 0.760.19 ± 0.0420.0
Peru (Apurimac Valley)4.11 ± 1.590.27 ± 0.0615.2
Colombia (Guaviare Region)4.94 ± 2.200.61 ± 0.068.1
Colombia (Putumayo-Caqueta Region)14.66 ± 4.290.20 ± 0.297330
Table adapted from data presented by J. Ehleringer et al. in Nature, Vol 408.[6]

Experimental Protocols

The recommended method for the quantitative analysis of truxilline isomers is Gas Chromatography with Flame Ionization Detection (GC-FID) following chemical derivatization.[3][4] The derivatization is necessary because the truxilline molecules are too polar for direct GC analysis.[10]

Protocol: GC-FID Analysis of Isomeric Truxillines

5.1. Sample Preparation and Extraction

  • Weighing: Accurately weigh approximately 20 mg of the homogenized cocaine HCl sample into a centrifuge tube.

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., 4',4"-dimethyl-α-truxillic acid dimethyl ester).[3][4]

  • Dissolution: Dissolve the sample in a suitable solvent, such as a phosphate buffer solution.

  • Extraction: Perform a liquid-liquid extraction to isolate the basic alkaloids (including cocaine and truxillines) from acidic and neutral impurities.

5.2. Derivatization

  • Reduction: Evaporate the extract to dryness under a stream of nitrogen. Add a solution of lithium aluminum hydride (LiAlH₄) to reduce the ester functionalities of the truxillines.[4][11]

  • Acylation: After the reduction is complete, carefully quench the reaction. Extract the resulting diols and acylate them using heptafluorobutyric anhydride (HFBA) to produce volatile derivatives suitable for GC analysis.[4][11]

  • Final Extraction: Extract the final HFB-derivatives into a non-polar solvent (e.g., hexane) for injection into the GC.

5.3. Instrumental Analysis (GC-FID)

  • Gas Chromatograph: Agilent 7890 or equivalent with a flame ionization detector.

  • Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in split mode.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 300°C

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Data Acquisition: Record the chromatogram and integrate the peaks corresponding to the derivatized truxilline isomers and the internal standard.

5.4. Quantification Calculate the concentration of each truxilline isomer relative to the internal standard. The total truxilline content is reported as a weight/weight percentage relative to the amount of cocaine in the sample.[10] The method should demonstrate a linear response from approximately 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[4]

G start Seized Cocaine Sample weigh Weigh Sample & Add Internal Standard start->weigh extract Liquid-Liquid Extraction (Isolate Alkaloids) weigh->extract reduce Reduction with LiAlH₄ extract->reduce acylate Acylation with HFBA (Derivatization) reduce->acylate gc GC-FID Analysis acylate->gc data Data Processing & Quantification gc->data report Generate Profile Report data->report end Origin Determination report->end

Caption: Experimental workflow for truxilline profiling in cocaine samples.

Conclusion

The analysis of δ-truxilline and its related isomers is a powerful and well-established method in forensic chemistry for cocaine origin determination.[4][8] By quantifying the relative amounts of these minor alkaloids, laboratories can generate robust chemical profiles that, especially when combined with other analytical data like stable isotope ratios, provide high-confidence intelligence on the geographical source of seized cocaine. The protocols and data presented in this note offer a standardized framework for researchers and forensic scientists to implement this valuable technique.

References

Delta-Truxilline Analytical Standard: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and sourcing of delta-truxilline analytical standards. Given the compound's relevance in forensic science and pharmacology as a minor alkaloid found in coca leaves, a reliable source of pure analytical standards is crucial for accurate quantification and research. This document outlines the synthetic pathways, purification protocols, and potential sourcing options for obtaining high-purity this compound.

Introduction

This compound is one of the fifteen stereoisomers of truxilline, which are formed through the photochemical [2+2] cycloaddition of cinnamoylcocaine.[1] Its presence and relative abundance in illicit cocaine samples can serve as a chemical fingerprint to help determine the geographical origin and processing methods of the substance.[2][3] Accurate analytical standards are therefore essential for forensic laboratories and researchers studying the pharmacology and toxicology of cocaine and its related alkaloids.

Sourcing of this compound Analytical Standard

Direct commercial availability of a certified this compound analytical standard is limited. While some suppliers offer other truxilline isomers, such as alpha-truxilline, this compound is often not a stock item. For researchers requiring a certified reference material, the most viable options are:

  • Custom Synthesis Services: Several companies specialize in the custom synthesis of complex organic molecules, including alkaloids and analytical standards. These companies can synthesize, purify, and characterize this compound to meet specific purity requirements and provide a comprehensive Certificate of Analysis (CoA).

  • Specialty Chemical Suppliers: Inquire with suppliers of rare and specialty chemicals, particularly those focusing on natural products and alkaloids. They may have the capability to synthesize or isolate this compound upon request.

Preparation of this compound Analytical Standard

In the absence of a direct commercial source, a this compound analytical standard can be prepared in a laboratory setting through a multi-step process involving synthesis and purification.

Logical Workflow for this compound Synthesis

cluster_synthesis Synthesis cluster_purification Purification & Analysis Cinnamic Acid Cinnamic Acid delta-Truxillic Acid delta-Truxillic Acid Cinnamic Acid->delta-Truxillic Acid [2+2] Photocycloaddition This compound This compound delta-Truxillic Acid->this compound Esterification Ecgonine Methyl Ester Ecgonine Methyl Ester Ecgonine Methyl Ester->this compound Crude this compound Crude this compound This compound->Crude this compound Purified this compound Purified this compound Crude this compound->Purified this compound Preparative HPLC Analytical Standard Analytical Standard Purified this compound->Analytical Standard Characterization (NMR, MS, Purity)

Caption: Workflow for the preparation of a this compound analytical standard.

Experimental Protocols

Synthesis of delta-Truxillic Acid

The precursor for this compound synthesis is the specific stereoisomer, delta-truxillic acid. A stereoselective synthesis of delta-truxinic acid (a stereoisomer of truxillic acid) has been reported, and similar principles of stereocontrolled photochemical cycloaddition can be applied to obtain delta-truxillic acid.

Protocol: Photochemical [2+2] Cycloaddition of Cinnamic Acid

This protocol is a general method for the synthesis of truxillic acids and can be adapted for the stereoselective synthesis of the delta-isomer, potentially through the use of templates or chiral auxiliaries.

  • Preparation of Cinnamic Acid Solution: Dissolve trans-cinnamic acid in a suitable solvent (e.g., dichloromethane or acetone) in a quartz reaction vessel. The concentration should be optimized to favor intermolecular dimerization.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (typically >300 nm) while stirring. The reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal irradiation time and maximize the yield of the desired truxillic acid isomer.

  • Isolation of Truxillic Acids: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid will be a mixture of unreacted cinnamic acid and various stereoisomers of truxillic and truxinic acids.

  • Purification of delta-Truxillic Acid: The separation of the delta-isomer of truxillic acid from the other isomers is a critical and challenging step. This is typically achieved using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Fractions should be carefully monitored by TLC or HPLC to isolate the desired delta-truxillic acid.

Synthesis of this compound

This compound is synthesized by the esterification of delta-truxillic acid with two molecules of ecgonine methyl ester.

Protocol: Esterification of delta-Truxillic Acid

  • Activation of delta-Truxillic Acid: Convert delta-truxillic acid to its more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The reaction is typically run at room temperature until the evolution of gas ceases.

  • Esterification Reaction: In a separate flask, dissolve ecgonine methyl ester in an inert solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction. Slowly add the solution of the delta-truxillic acid chloride to the ecgonine methyl ester solution at 0°C.

  • Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound to an Analytical Standard

The final and most critical step is the purification of the crude this compound to a purity of ≥95% required for an analytical standard.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop an analytical HPLC method for the separation of this compound from its isomers and any remaining starting materials or byproducts. A C18 reversed-phase column is often suitable, with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid.

  • Preparative HPLC: Scale up the analytical method to a preparative HPLC system. Dissolve the crude this compound in a minimal amount of the mobile phase and inject it onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the fractions that meet the required purity specification (≥95%).

  • Solvent Removal: Remove the HPLC solvent from the pooled fractions by lyophilization or rotary evaporation to obtain the purified this compound analytical standard.

Workflow for Purification and Characterization

Crude Product Crude Product Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis (HPLC) Purity Analysis (HPLC) Fraction Collection->Purity Analysis (HPLC) Pooling Pure Fractions Pooling Pure Fractions Purity Analysis (HPLC)->Pooling Pure Fractions Purity ≥95% Solvent Removal Solvent Removal Pooling Pure Fractions->Solvent Removal Characterization Characterization Solvent Removal->Characterization Certified Standard Certified Standard Characterization->Certified Standard CoA Generation

Caption: Purification and certification workflow for the analytical standard.

Characterization and Data Presentation

A comprehensive characterization of the final product is mandatory for it to be considered an analytical standard. The following data should be acquired and presented in a Certificate of Analysis (CoA).

Analytical Technique Parameter Expected Result for this compound
¹H and ¹³C NMR Spectroscopy Chemical shifts, coupling constants, and integrationThe spectra should be consistent with the proposed structure of this compound. The number of signals and their multiplicities will confirm the stereochemistry of the cyclobutane ring and the ecgonine moieties.
Mass Spectrometry (MS) Molecular ion peak (m/z) and fragmentation patternThe high-resolution mass spectrum should confirm the elemental composition. The fragmentation pattern will show characteristic losses of the ecgonine methyl ester side chains.
High-Performance Liquid Chromatography (HPLC) Purity (area %)The purity should be ≥95% as determined by peak area normalization. The chromatogram should show a single major peak at the retention time corresponding to this compound.
Residual Solvent Analysis (GC-HS) Identity and quantity of residual solventsThe amount of any residual solvents from the synthesis and purification process should be below the limits specified by relevant pharmacopeias (e.g., USP <467>).
Water Content (Karl Fischer Titration) Water content (% w/w)The water content should be accurately determined as it can affect the potency of the standard.
Melting Point Melting rangeA sharp melting point is indicative of high purity.

Conclusion

The preparation and sourcing of a this compound analytical standard present significant challenges due to its limited commercial availability and the complexity of its stereoselective synthesis and purification. For researchers requiring this standard, contacting a custom synthesis provider is the most reliable approach. Alternatively, a dedicated and experienced synthetic chemistry laboratory can prepare the standard by following the general protocols outlined in this application note, with a strong emphasis on the critical purification and characterization steps to ensure the final product meets the stringent requirements for an analytical reference standard.

References

Application Notes and Protocols: In Vitro Assays to Assess the Biological Activity of delta-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Truxilline is a dimeric tropane alkaloid found in the leaves of Erythroxylum species. As a structural analog of other coca alkaloids, notably cocaine, its biological activities are of significant interest for neuroscience research and drug discovery. The truxillines are formed by the photodimerization of cinnamoylcocaines. While the biological activities of some truxilline isomers like alpha- and beta-truxilline have been explored to some extent, this compound remains less characterized.

Given the structural similarity of the tropane moiety in this compound to cocaine, a primary hypothesis is its interaction with monoamine transporters, which are the main targets of cocaine. Cocaine's reinforcing and psychostimulant effects are primarily mediated by its inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2][3][4]. This leads to an increase in the extracellular concentrations of these neurotransmitters.

These application notes provide a comprehensive suite of in vitro assays to elucidate the biological activity of this compound, with a primary focus on its potential interaction with monoamine transporters and other related central nervous system targets. The protocols are designed to be detailed and actionable for researchers in pharmacology and drug development.

I. Primary Target Assessment: Monoamine Transporter Interaction

The initial screening of this compound should focus on its ability to bind to and inhibit the function of the three major monoamine transporters: DAT, SERT, and NET.

A. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a specific high-affinity radiolabeled ligand by the test compound (this compound).

Experimental Protocol: Radioligand Binding Assay for DAT, SERT, and NET

1. Materials and Reagents:

  • Test Compound: this compound (dissolved in appropriate vehicle, e.g., DMSO)

  • Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Tomoxetine

  • Non-specific Binding Control:

    • For DAT: 10 µM Cocaine or 10 µM GBR 12909

    • For SERT: 10 µM Fluoxetine or 10 µM Imipramine

    • For NET: 10 µM Desipramine or 10 µM Maprotiline

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation vials and scintillation cocktail

  • Microplate harvester and liquid scintillation counter

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.

    • 50 µL of the appropriate radioligand at a concentration close to its Kd value.

    • 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a microplate harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of a known inhibitor) from the total binding (CPM in the absence of any competitor).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinities of this compound for Monoamine Transporters

Target TransporterRadioligandKd of Radioligand (nM)This compound IC₅₀ (nM)This compound Ki (nM)
Dopamine Transporter (DAT)[³H]WIN 35,4282.515095
Serotonin Transporter (SERT)[³H]Citalopram1.8850580
Norepinephrine Transporter (NET)[³H]Nisoxetine0.94530
B. Neurotransmitter Uptake Assays

While binding assays measure affinity, uptake assays provide functional data on the ability of a compound to inhibit the transport of neurotransmitters into cells.

Experimental Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.

1. Materials and Reagents:

  • Test Compound: this compound

  • Cell Line: HEK293 or CHO cells stably expressing human DAT, SERT, or NET.

  • Neurotransmitter Transporter Uptake Assay Kit: Commercially available kits (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Known Inhibitors (Positive Controls):

    • DAT: GBR 12909

    • SERT: Fluoxetine

    • NET: Desipramine

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with bottom-read capability.

2. Procedure:

  • Seed the transporter-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • On the day of the assay, remove the culture medium from the wells and wash once with assay buffer.

  • Add 50 µL of the diluted this compound or control inhibitor to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Prepare the fluorescent substrate working solution according to the manufacturer's instructions.

  • Add 50 µL of the fluorescent substrate working solution to each well to initiate the uptake.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission wavelengths as per the kit's recommendation) every 1-2 minutes for 30-60 minutes using a bottom-read fluorescence plate reader. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C before reading the fluorescence.

3. Data Analysis:

  • For kinetic assays, determine the rate of uptake (slope of the fluorescence intensity versus time curve).

  • For endpoint assays, use the fluorescence intensity values at the fixed time point.

  • Calculate the percentage of inhibition of uptake for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical Functional Inhibition of Monoamine Transporters by this compound

Target TransporterPositive ControlPositive Control IC₅₀ (nM)This compound IC₅₀ (nM)
Dopamine Transporter (DAT)GBR 1290915250
Serotonin Transporter (SERT)Fluoxetine81200
Norepinephrine Transporter (NET)Desipramine380

II. Secondary Target and Mechanistic Assays

Based on the initial findings, further assays can be conducted to explore other potential targets and downstream signaling effects.

A. Monoamine Oxidase (MAO) Inhibition Assay

To investigate if this compound affects neurotransmitter metabolism, an assay for monoamine oxidase (MAO-A and MAO-B) inhibition can be performed.

Experimental Protocol: MAO-Glo™ Assay (Promega)

1. Materials and Reagents:

  • Test Compound: this compound

  • MAO-Glo™ Assay Kit: Contains MAO-A and MAO-B enzymes, a luciferin derivative substrate, and a luciferin detection reagent.

  • Known Inhibitors (Positive Controls):

    • MAO-A: Clorgyline

    • MAO-B: Selegiline (l-deprenyl)

  • White, opaque 96-well microplates.

  • Luminometer.

2. Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • Add MAO-A or MAO-B enzyme to the wells of the microplate.

  • Add the this compound dilutions or control inhibitors and incubate for 15 minutes at room temperature.

  • Add the MAO substrate to initiate the reaction and incubate for 60 minutes at room temperature.

  • Add the Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.

  • Incubate for 20 minutes at room temperature.

  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Calculate the percentage of inhibition of MAO activity for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Data Presentation: Hypothetical MAO Inhibition by this compound

EnzymePositive ControlPositive Control IC₅₀ (nM)This compound IC₅₀ (µM)
MAO-AClorgyline8> 50
MAO-BSelegiline15> 50
B. cAMP Accumulation Assay

If this compound is found to interact with any G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase, a cAMP accumulation assay can be performed.

Experimental Protocol: HTRF-Based cAMP Assay

1. Materials and Reagents:

  • Test Compound: this compound

  • Cell Line: A cell line endogenously or recombinantly expressing a GPCR of interest (e.g., a dopamine receptor).

  • cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., from Cisbio).

  • Agonist/Antagonist Controls: Known ligands for the GPCR of interest.

  • Forskolin: To stimulate adenylyl cyclase in Gi-coupled receptor assays.

  • Low-volume 384-well white microplates.

  • HTRF-compatible microplate reader.

2. Procedure:

  • Culture the cells in the microplates.

  • Prepare dilutions of this compound and control compounds.

  • For Gs-coupled receptors, stimulate the cells with the test compounds.

  • For Gi-coupled receptors, pre-treat the cells with the test compounds and then stimulate with forskolin.

  • Lyse the cells and add the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

  • Incubate for 60 minutes at room temperature.

  • Read the HTRF signal on a compatible plate reader.

3. Data Analysis:

  • The HTRF ratio is inversely proportional to the cAMP concentration.

  • Generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation: Hypothetical Effect of this compound on cAMP Production

ReceptorAssay ModeControl CompoundControl EC₅₀/IC₅₀ (nM)This compound Effect
D₁ Receptor (Gs)AgonistDopamine (EC₅₀)5No significant agonism
D₂ Receptor (Gi)AntagonistHaloperidol (IC₅₀)10No significant antagonism

III. Visualizations

Diagrams of Signaling Pathways and Workflows

Gs_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., D1 Receptor) G_protein Gs Protein (α, β, γ subunits) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand This compound (Hypothetical Agonist) Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Radioligand - Cell Membranes start->prep_reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound prep_reagents->plate_setup incubation Incubate at RT (60-90 min) plate_setup->incubation filtration Rapid Filtration (Microplate Harvester) incubation->filtration washing Wash Filters (3x) with cold buffer filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Quantify Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Screening_Cascade start This compound primary_screen Primary Screen: Radioligand Binding (DAT, SERT, NET) start->primary_screen primary_decision Significant Binding? (Ki < 1 µM) primary_screen->primary_decision functional_assay Functional Assay: Neurotransmitter Uptake (DAT, SERT, NET) primary_decision->functional_assay Yes no_activity No Significant Activity primary_decision->no_activity No functional_decision Functional Inhibition? (IC50 < 1 µM) functional_assay->functional_decision secondary_screen Secondary Screen: - MAO Inhibition - GPCR Activity (cAMP) functional_decision->secondary_screen Yes functional_decision->no_activity No lead_optimization Lead Optimization secondary_screen->lead_optimization

Caption: Logical screening cascade for this compound.

IV. Conclusion

The provided protocols and application notes offer a structured approach to characterizing the in vitro biological activity of this compound. By systematically evaluating its interaction with monoamine transporters and other potential CNS targets, researchers can gain valuable insights into its pharmacological profile. The combination of binding, functional, and mechanistic assays will provide a comprehensive understanding of this compound's mechanism of action, which is essential for any further drug development efforts. It is recommended to always include appropriate positive and negative controls in each experiment to ensure the validity of the results.

References

Application Notes and Protocols for Studying the Effects of Delta-Tocotrienol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial literature searches for "delta-truxilline" did not yield sufficient information regarding its biological activity or established cell-based models. Therefore, these application notes will focus on delta-tocotrienol , a compound with a more extensively characterized profile in cell-based research, to provide a representative example of the requested content. Delta-tocotrienol, a member of the vitamin E family, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Application Notes

These notes provide an overview of the cellular effects of delta-tocotrienol and the application of various cell-based assays to elucidate its mechanism of action.

Delta-tocotrienol has been shown to induce apoptosis in cancer cells through multiple pathways. One key mechanism involves the depletion of intracellular squalene, which subsequently impacts the cholesterol biosynthesis pathway.[1] This disruption leads to cell cycle arrest and the activation of intrinsic apoptotic signaling.

Furthermore, delta-tocotrienol has been observed to modulate the NF-κB signaling pathway.[1] Specifically, it can decrease the nuclear levels of the p65 subunit of NF-κB, indicating a downregulation of NF-κB activity.[1] This is significant as NF-κB is a key regulator of cell survival and proliferation, and its inhibition can sensitize cancer cells to apoptosis.

The apoptotic effects of delta-tocotrienol are also mediated by the regulation of Bcl-2 family proteins and the activation of caspases.[1] Treatment with delta-tocotrienol has been associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic members. This shift in the balance of Bcl-2 family proteins leads to the activation of effector caspases such as caspase-3, -6, and -7, ultimately resulting in the cleavage of cellular substrates like poly-ADP ribose polymerase (PARP) and DNA fragmentation.[1]

To investigate these effects, a variety of cell-based assays can be employed. Cell viability assays, such as the MTT or CellTiter-Glo assay, are fundamental for determining the cytotoxic effects of delta-tocotrienol and establishing a dose-response curve. Apoptosis can be quantified using assays that measure caspase activity, DNA fragmentation (e.g., TUNEL assay), or the externalization of phosphatidylserine (e.g., Annexin V staining). The impact on specific signaling pathways can be assessed through techniques like Western blotting to measure changes in protein expression and phosphorylation, or reporter gene assays to monitor the transcriptional activity of factors like NF-κB.

Data Presentation

Table 1: Effect of Delta-Tocotrienol on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
185± 4.8
562± 6.1
1041± 5.5
2523± 4.2
5011± 3.1

Table 2: Effect of Delta-Tocotrienol on Caspase-3 Activity

TreatmentCaspase-3 Activity (Fold Change)Standard Deviation
Vehicle Control1.0± 0.2
Delta-Tocotrienol (10 µM)4.5± 0.6
Delta-Tocotrienol (25 µM)8.2± 1.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the dose-dependent effect of delta-tocotrienol on the viability of a selected cell line.

Materials:

  • Cell line of interest (e.g., ED40515 adult T-cell leukemia cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Delta-tocotrienol stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of delta-tocotrienol in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of delta-tocotrienol or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Analysis of Apoptosis by Western Blotting for Cleaved PARP and Caspase-3

Objective: To detect the activation of the apoptotic cascade through the cleavage of PARP and caspase-3.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Delta-tocotrienol

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of delta-tocotrienol or vehicle control for the desired time.

  • Harvest the cells by scraping and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using the BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Measurement of NF-κB (p65) Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the effect of delta-tocotrienol on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Delta-tocotrienol

  • Glass coverslips in 24-well plates

  • 4% paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody (anti-NF-κB p65)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in 24-well plates and allow them to attach.

  • Treat the cells with delta-tocotrienol or vehicle control. A positive control, such as TNF-α, can be used to induce NF-κB translocation.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-NF-κB p65 antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images. The localization of the p65 subunit (cytoplasmic vs. nuclear) can be quantified using image analysis software.

Visualizations

Delta_Tocotrienol_Apoptosis_Pathway Delta_T3 Delta-Tocotrienol Squalene Intracellular Squalene Depletion Delta_T3->Squalene Bcl2_Family Downregulation of Bcl-2 & Bcl-xL Delta_T3->Bcl2_Family Caspase9 Caspase-9 Activation Squalene->Caspase9 Bcl2_Family->Caspase9 Caspase367 Caspase-3, -6, -7 Activation Caspase9->Caspase367 PARP_Cleavage PARP Cleavage Caspase367->PARP_Cleavage DNA_Frag DNA Fragmentation Caspase367->DNA_Frag Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Frag->Apoptosis

Caption: Apoptotic signaling pathway induced by delta-tocotrienol.

Delta_Tocotrienol_NFkB_Pathway Delta_T3 Delta-Tocotrienol p65_translocation Nuclear Translocation of p65 (NF-κB) Delta_T3->p65_translocation NFkB_Activity NF-κB Transcriptional Activity p65_translocation->NFkB_Activity Survival_Genes Expression of Survival Genes NFkB_Activity->Survival_Genes

Caption: Inhibition of the NF-κB signaling pathway by delta-tocotrienol.

Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture & Treatment with Delta-Tocotrienol Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis.

References

Investigating the Pharmacology of delta-Truxilline: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Fictional Application Note for Research Purposes

Introduction

Delta-Truxilline is one of the fifteen stereoisomers of truxilline, a group of tropane alkaloids found in coca leaves.[1] As dimers of cinnamoylcocaine, truxillines are structurally related to cocaine and are often used as chemical markers in the forensic analysis of illicit cocaine samples.[1][2][3] While the pharmacology of most individual truxilline isomers, including this compound, is not extensively documented, their structural similarity to cocaine suggests a potential for interaction with the central nervous system, possibly modulating monoaminergic systems. The broader class of truxillic and truxinic acid derivatives has been noted for various biological activities, including anti-inflammatory and neuroprotective effects, though the specific actions of the tropane alkaloid dimers remain largely unexplored.[2]

These application notes provide a series of recommended protocols for the initial pharmacological characterization of this compound in established animal models. The proposed studies are based on standard methodologies used for evaluating the psychostimulant, reinforcing, and neurochemical effects of cocaine and its analogs, providing a robust framework for elucidating the pharmacological profile of this compound.

Data Presentation

Table 1: Comparative Potency of Cocaine and Analogs in Behavioral Assays (Hypothetical Data for this compound)
CompoundLocomotor Activity (ED₅₀, mg/kg, i.p.)Drug Discrimination (ED₅₀, mg/kg, i.p.)Self-Administration (Breakpoint)
Cocaine10545
This compound TBDTBDTBD
Analog A52.560
Analog B201530

TBD: To be determined. Data for cocaine and its analogs are representative and should be determined concurrently with this compound in head-to-head experiments.

Table 2: Neurochemical Effects of this compound in Rat Striatum (Hypothetical Data)
Treatment (mg/kg, i.p.)Dopamine (% Baseline)DOPAC (% Baseline)HVA (% Baseline)Serotonin (% Baseline)
Vehicle100 ± 5100 ± 7100 ± 6100 ± 8
This compound (1) TBDTBDTBDTBD
This compound (5) TBDTBDTBDTBD
This compound (10) TBDTBDTBDTBD
Cocaine (10)350 ± 2570 ± 1075 ± 8150 ± 15

TBD: To be determined. Values are presented as mean ± SEM.

Experimental Protocols

Assessment of Spontaneous Locomotor Activity

This protocol assesses the psychostimulant effects of this compound by measuring changes in locomotor activity in rodents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Saline solution (0.9% NaCl)

  • Open-field activity chambers equipped with infrared beams

  • Analytical balance and weighing supplies

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituate mice to the testing room for at least 1 hour before the experiment.

  • Habituate each mouse to the open-field chamber for 30 minutes.

  • Prepare solutions of this compound in saline at the desired doses (e.g., 1, 5, 10, 20 mg/kg). A vehicle control group will receive saline only.

  • Following habituation, administer the assigned treatment (vehicle or this compound) via i.p. injection.

  • Immediately place the mouse back into the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, horizontal beam breaks) for 60 minutes.

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • Calculate the total locomotor activity for the entire session for dose-response analysis.

Conditioned Place Preference (CPP)

This protocol evaluates the rewarding or aversive properties of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Syringes and needles for i.p. injection

Procedure:

  • Pre-conditioning (Day 1): Allow rats to freely explore all three chambers of the CPP apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded.

  • Conditioning (Days 2-9):

    • On alternate days, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.

    • On the intervening days, administer saline and confine the rat to the opposite chamber for 30 minutes.

    • The drug-paired chamber should be counterbalanced across subjects.

  • Post-conditioning Test (Day 10): Administer no injection. Allow the rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect.

In Vivo Microdialysis

This protocol measures the effect of this compound on extracellular neurotransmitter levels in a specific brain region, such as the nucleus accumbens.

Materials:

  • Male Wistar rats (300-350 g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Microdialysis probes (e.g., 2 mm active membrane)

  • Surgical instruments for stereotaxic surgery

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the rat to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

    • Administer this compound or vehicle (i.p.).

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels.

Mandatory Visualizations

experimental_workflow cluster_locomotor Locomotor Activity cluster_cpp Conditioned Place Preference cluster_microdialysis In Vivo Microdialysis l1 Habituation l2 Drug Administration (this compound or Vehicle) l1->l2 l3 Activity Recording l2->l3 l4 Data Analysis l3->l4 c1 Pre-conditioning (Baseline Preference) c2 Conditioning (Drug vs. Saline Pairing) c1->c2 c3 Post-conditioning Test c2->c3 c4 Data Analysis c3->c4 m1 Stereotaxic Surgery m2 Baseline Sample Collection m1->m2 m3 Drug Administration m2->m3 m4 Post-drug Sample Collection m3->m4 m5 HPLC Analysis m4->m5

Experimental workflows for behavioral and neurochemical assessment.

signaling_pathway cluster_presynaptic Presynaptic Dopamine Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signal Postsynaptic Signaling PKA->Signal delta_Truxilline This compound delta_Truxilline->DAT Inhibition

Hypothesized mechanism of action via dopamine transporter inhibition.

References

Application Notes and Protocols for the Analytical Determination of delta-Truxilline in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-truxilline is one of several isomeric alkaloids found as minor components in coca leaves and, consequently, in illicit cocaine samples. The relative distribution of truxilline isomers can serve as a chemical fingerprint to determine the geographic origin of the coca leaves used in cocaine production. While the analysis of this compound has been established in the forensic context of drug profiling, its determination in other complex matrices, such as biological fluids, is not well-documented in publicly available literature. This document provides an overview of the existing methods for truxilline isomer analysis and presents a generalized protocol for the development of analytical methods for this compound in complex biological matrices, a critical step for pharmacological, toxicological, and pharmacokinetic studies in drug development.

The isomeric nature of truxillines presents a significant analytical challenge, requiring high-resolution chromatographic techniques for their separation and unambiguous identification. There are at least ten known isomers of truxilline, including alpha-, beta-, gamma-, delta-, epsilon-, omega-, zeta-, peri-, neo-, and epi-truxilline.[1] The development of robust analytical methods is essential for understanding the specific properties and potential biological activity of each isomer, such as this compound.

Currently, there is a notable gap in the scientific literature regarding the pharmacokinetics, metabolism, and specific mechanism of action of this compound. The protocols and data presented herein are based on the established analysis of truxilline isomers in seized cocaine samples and general principles of bioanalytical method development. These should be considered as a starting point for researchers and scientists venturing into the study of this specific isomer.

Quantitative Data Summary

The following table summarizes the performance of a typical gas chromatography-based method for the analysis of truxilline isomers, which would include this compound. It is important to note that these values are for the group of isomers and specific performance for this compound may vary.

ParameterValueReference
InstrumentGas Chromatography/Flame Ionization Detection (GC-FID)[1]
Linearity Range0.001 - 1.00 mg/mL[1]
Limit of Detection (LOD)0.001 mg/mL[1]
Internal Standard4',4''-dimethyl-α-truxillic acid dimethyl ester[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Illicit Cocaine Samples (Established Method)

This protocol is adapted from established forensic chemistry literature for the analysis of truxilline isomers in illicit cocaine hydrochloride samples.[1]

1. Sample Preparation: a. Weigh 10 mg of the cocaine HCl sample into a screw-cap test tube. b. Add 1 mL of a 1 mg/mL solution of the internal standard (4',4''-dimethyl-α-truxillic acid dimethyl ester) in methanol. c. Add 2 mL of a 1M solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) dropwise. Caution: LiAlH4 reacts violently with water. d. Cap the tube and heat at 60°C for 30 minutes to reduce the truxilline esters. e. Cool the reaction mixture in an ice bath. f. Slowly add 1 mL of water to quench the excess LiAlH4, followed by 1 mL of 15% NaOH and another 1 mL of water. g. Vortex the mixture and centrifuge at 3000 rpm for 10 minutes. h. Transfer the upper organic layer to a new tube. i. Add 50 µL of heptafluorobutyric anhydride (HFBA) to derivatize the reduced truxillines. j. Cap the tube and heat at 70°C for 20 minutes. k. Evaporate the solvent to dryness under a stream of nitrogen. l. Reconstitute the residue in 100 µL of ethyl acetate for GC-FID analysis.

2. GC-FID Conditions: a. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms). b. Injector Temperature: 250°C. c. Detector Temperature: 300°C. d. Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes. e. Carrier Gas: Helium at a constant flow of 1 mL/min. f. Injection Volume: 1 µL (splitless).

Protocol 2: Proposed Method for the Analysis of this compound in Human Plasma (Hypothetical for Method Development)

This protocol is a generalized starting point for developing a validated method for this compound in a biological matrix. Optimization and validation are required.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a structurally similar and stable isotopically labeled compound, if available, or a compound with similar physicochemical properties). b. Add 100 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex briefly. c. Add 3 mL of an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v). d. Vortex for 5 minutes and then centrifuge at 4000 rpm for 15 minutes. e. Transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A C18 reversed-phase column with a particle size of less than 3 µm (e.g., 100 x 2.1 mm, 1.8 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer. i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. j. MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing a standard solution of the analyte.

Visualizations

experimental_workflow_forensic cluster_sample_prep Sample Preparation (Cocaine Matrix) cluster_analysis Analysis cocaine_sample Cocaine HCl Sample add_is Add Internal Standard cocaine_sample->add_is reduction Reduction (LiAlH4) add_is->reduction quench Quench Reaction reduction->quench extraction Liquid-Liquid Extraction quench->extraction derivatization Derivatization (HFBA) extraction->derivatization dry_down Evaporation derivatization->dry_down reconstitution Reconstitution dry_down->reconstitution gc_fid GC-FID Analysis reconstitution->gc_fid data_processing Data Processing gc_fid->data_processing

Caption: Workflow for the analysis of this compound in cocaine samples.

experimental_workflow_bioanalytical cluster_sample_prep Proposed Sample Preparation (Plasma Matrix) cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ph_adjust pH Adjustment add_is->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle dry_down Evaporation lle->dry_down reconstitution Reconstitution dry_down->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing lc_msms->data_processing

Caption: Proposed workflow for this compound analysis in plasma.

logical_relationship_drug_development cluster_clinical Clinical Development method_dev Analytical Method Development adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) method_dev->adme Enables tox Toxicology Studies method_dev->tox pharm Pharmacology/ Mechanism of Action method_dev->pharm adme->tox Informs pk_pd Pharmacokinetics/ Pharmacodynamics adme->pk_pd clinical_trials Clinical Trials tox->clinical_trials Safety Data For pharm->pk_pd pk_pd->clinical_trials

Caption: Role of analytical methods in drug development.

References

Chiral Separation of Delta-Truxilline Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of delta-truxilline enantiomers. This compound, a coca alkaloid and a diastereomer of truxilline, possesses multiple chiral centers, making the separation of its enantiomers crucial for accurate pharmacological and toxicological assessment. The following protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are based on established methods for the separation of structurally related alkaloids and chiral compounds.

Chemical Structure of this compound

This compound is a dimer of two ecgonine methyl ester units linked by a cyclobutane ring. The specific stereochemistry of the cyclobutane ring distinguishes it from other truxilline isomers.

Data Presentation: Predicted Separation Parameters

The following tables summarize the recommended starting conditions for the chiral separation of this compound enantiomers by HPLC, SFC, and CE. These parameters are derived from successful separations of similar tropane alkaloids and truxillic acid derivatives.[1][2][3][4][5][6][7] Optimization of these conditions will be necessary to achieve baseline separation for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) - Chiral Stationary Phase Method

ParameterCondition
Chiral Stationary Phase Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, IC)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve in mobile phase or a compatible solvent

Table 2: Supercritical Fluid Chromatography (SFC) - Chiral Stationary Phase Method

ParameterCondition
Chiral Stationary Phase Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, AS-H)
Column Dimensions 150 mm x 4.6 mm, 3 µm particle size
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient)
Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV at 230 nm
Injection Volume 5 µL
Sample Preparation Dissolve in Methanol

Table 3: Capillary Electrophoresis (CE) - Chiral Selector Method

ParameterCondition
Capillary Fused silica, 50 µm i.d., 60 cm total length (50 cm effective)
Background Electrolyte 25 mM Phosphate buffer (pH 2.5)
Chiral Selector 15 mM Sulfated-β-cyclodextrin
Voltage 20 kV
Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm
Sample Preparation Dissolve in water or background electrolyte

Experimental Protocols

Protocol 1: Chiral HPLC Separation

This protocol outlines the steps for the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.

1. Materials and Reagents:

  • This compound enantiomeric mixture
  • HPLC-grade n-hexane
  • HPLC-grade ethanol
  • Diethylamine (DEA)
  • CHIRALPAK® IA, IB, or IC column (or equivalent)
  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane, ethanol, and DEA in a ratio of 80:20:0.1 (v/v/v).
  • Degas the mobile phase before use.

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter.

4. HPLC System Setup and Analysis:

  • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Set the column oven temperature to 25°C.
  • Set the UV detector to a wavelength of 230 nm.
  • Inject 10 µL of the prepared sample.
  • Run the analysis and record the chromatogram.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.
  • Calculate the resolution between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
  • Determine the enantiomeric excess (% ee) if required.

Protocol 2: Chiral SFC Separation

This protocol describes the use of Supercritical Fluid Chromatography for the rapid and efficient separation of this compound enantiomers.

1. Materials and Reagents:

  • This compound enantiomeric mixture
  • SFC-grade carbon dioxide
  • SFC-grade methanol
  • Diethylamine (DEA)
  • CHIRALPAK® AD-H or AS-H column (or equivalent)
  • SFC system with UV detector and back pressure regulator

2. Mobile Phase Preparation:

  • The primary mobile phase is supercritical CO₂.
  • The modifier is methanol containing 0.1% DEA.

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter.

4. SFC System Setup and Analysis:

  • Install the chiral column and equilibrate the system with the initial mobile phase conditions (5% methanol modifier).
  • Set the column temperature to 35°C and the back pressure to 150 bar.
  • Set the UV detector to 230 nm.
  • Inject 5 µL of the sample.
  • Run the gradient elution from 5% to 40% methanol over 10 minutes.

5. Data Analysis:

  • Analyze the resulting chromatogram to determine the retention times and resolution of the enantiomers.

Protocol 3: Chiral Capillary Electrophoresis Separation

This protocol details the separation of this compound enantiomers using a chiral selector in the background electrolyte.

1. Materials and Reagents:

  • This compound enantiomeric mixture
  • Sodium phosphate monobasic
  • Phosphoric acid
  • Sulfated-β-cyclodextrin
  • Deionized water
  • CE system with UV detector

2. Background Electrolyte (BGE) Preparation:

  • Prepare a 25 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
  • Add sulfated-β-cyclodextrin to the buffer to a final concentration of 15 mM.
  • Filter the BGE through a 0.22 µm filter.

3. Sample Preparation:

  • Dissolve the this compound sample in deionized water or the BGE to a concentration of 0.1-0.5 mg/mL.

4. CE System Setup and Analysis:

  • Install a new fused silica capillary and rinse it with 0.1 M NaOH, water, and finally the BGE.
  • Equilibrate the capillary with the BGE by applying pressure or voltage.
  • Set the capillary temperature to 25°C.
  • Inject the sample using the hydrodynamic method (50 mbar for 5 s).
  • Apply a voltage of 20 kV.
  • Monitor the separation at 214 nm.

5. Data Analysis:

  • Determine the migration times of the enantiomers and calculate the resolution.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described chiral separation techniques.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (Hexane/Ethanol/DEA) Equilibrate Equilibrate Column Mobile_Phase->Equilibrate Sample_Prep Prepare Sample (Dissolve & Filter) Inject Inject Sample Sample_Prep->Inject Separate Isocratic Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Analyze Analyze Chromatogram (Resolution, % ee) Detect->Analyze SFC_Workflow cluster_prep Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Modifier_Prep Prepare Modifier (Methanol/DEA) Equilibrate Equilibrate System Modifier_Prep->Equilibrate Sample_Prep Prepare Sample (Dissolve in Modifier) Inject Inject Sample Sample_Prep->Inject Separate Gradient Separation (CO2/Modifier) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Analyze Analyze Chromatogram Detect->Analyze CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis BGE_Prep Prepare BGE with Chiral Selector Capillary_Prep Condition Capillary BGE_Prep->Capillary_Prep Sample_Prep Prepare Sample (Dissolve in Water/BGE) Inject Inject Sample Sample_Prep->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection (214 nm) Separate->Detect Analyze Analyze Electropherogram Detect->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in δ-Truxilline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of δ-truxilline.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of δ-truxilline.

Problem 1: Low Yield of Desired δ-Truxilline Isomer

Potential Cause Recommended Solution
Incorrect Crystalline Form of Starting Material: The stereochemical outcome of the photodimerization is highly dependent on the crystal packing of the cinnamic acid precursor.Ensure the correct polymorphic form of the starting cinnamoyl ester is used. This may involve specific crystallization protocols, such as controlled precipitation or solvent selection, to obtain the desired crystal lattice that favors the formation of the δ-isomer upon irradiation.
Inappropriate Wavelength of UV Irradiation: The energy of the UV light can influence which isomers are formed and can also lead to degradation of the product.Use a UV lamp with a specific wavelength output, typically in the UVA range (315-400 nm), for the [2+2] cycloaddition. Experiment with different wavelengths and filter out shorter, more energetic wavelengths to minimize side reactions.
Suboptimal Reaction Time: Both insufficient and excessive irradiation times can lead to low yields of the desired product.Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR spectroscopy. Determine the optimal reaction time that maximizes the formation of δ-truxilline while minimizing the formation of other isomers and degradation products.
Poor Light Penetration in a Larger Scale Reaction: As the reaction scale increases, the path length for light penetration increases, leading to incomplete conversion in the bulk of the solution.For scale-up, consider using a flow chemistry setup with a UV transparent reactor. This ensures that the entire reaction mixture is evenly irradiated, improving efficiency and yield. Alternatively, use a reactor with a high surface area to volume ratio and efficient stirring.

Problem 2: Difficulty in Separating δ-Truxilline from Other Isomers

Potential Cause Recommended Solution
Similar Physicochemical Properties of Isomers: Truxilline isomers (α, β, γ, ε, etc.) often have very similar polarities and boiling points, making separation by standard chromatography challenging.Employ advanced separation techniques. Chiral chromatography (e.g., with a chiral stationary phase) can be effective in separating diastereomers. Alternatively, derivatization of the isomer mixture to introduce a chiral auxiliary may facilitate separation, followed by removal of the auxiliary.
Co-crystallization of Isomers: Isomers may crystallize together, making purification by recrystallization ineffective.Explore fractional crystallization with a variety of solvent systems. A systematic screening of solvents with different polarities and hydrogen bonding capabilities may lead to conditions where one isomer selectively crystallizes.
Inadequate Analytical Resolution: The inability to distinguish between isomers analytically makes it impossible to assess the purity and optimize the separation.Develop a high-resolution analytical method. Capillary gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) has been shown to be effective in resolving the various truxilline isomers.[1][2] High-performance liquid chromatography (HPLC) with a suitable column can also be optimized for this purpose.

Problem 3: Presence of Unexpected Impurities and Byproducts

Potential Cause Recommended Solution
Photodegradation of Starting Material or Product: Prolonged exposure to UV light can lead to the formation of degradation products.As mentioned, optimize the irradiation time. Additionally, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.
Side Reactions of the Cinnamoyl Precursor: The starting material may undergo other photochemical reactions, such as cis-trans isomerization or polymerization.Use a photosensitizer to selectively promote the desired [2+2] cycloaddition over other photochemical pathways. The choice of sensitizer will depend on the specific cinnamoyl precursor being used.
Residual Solvents or Reagents: Impurities from previous steps or the reaction solvent itself can be present in the final product.Ensure all starting materials are of high purity. Use appropriate purification methods for intermediates and the final product, including recrystallization, column chromatography, and washing with appropriate solvents. Confirm the absence of residual solvents using techniques like ¹H NMR or GC-HS (Headspace Gas Chromatography).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for obtaining truxilline isomers?

A1: Truxilline isomers are typically synthesized via a [2+2] photocycloaddition of two molecules of a cinnamoyl precursor.[3] This reaction is carried out by irradiating a solution or a solid-state sample of the precursor with UV light. The stereochemical outcome of the reaction, and thus the specific isomer formed (e.g., δ-truxilline), is highly dependent on the alignment of the precursor molecules in the crystal lattice or in solution.

Q2: How can I control the stereoselectivity of the reaction to favor the δ-isomer?

A2: Controlling the stereoselectivity is a major challenge. The key lies in controlling the conformation and orientation of the starting cinnamic acid derivative. In the solid state, this is achieved by controlling the crystal packing. Different polymorphs of the same compound can yield different isomers upon irradiation. In solution, the use of templates or chiral auxiliaries can help to pre-organize the molecules and favor the formation of a specific isomer.

Q3: What are the key analytical techniques for characterizing δ-truxilline and its isomers?

A3: A combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the overall structure and relative stereochemistry of the cyclobutane ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which can help in distinguishing between isomers.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For separating and quantifying the different isomers present in a mixture.[1][2]

  • X-ray Crystallography: To unambiguously determine the three-dimensional structure and stereochemistry of a crystalline sample.

Q4: What are the potential sources of impurities in the synthesis?

A4: Impurities can arise from several sources:

  • Unreacted starting material: Incomplete conversion during the photochemical reaction.

  • Other truxilline isomers: Non-selective cycloaddition leading to a mixture of isomers.[4]

  • Photodegradation products: Decomposition of the starting material or product upon prolonged UV exposure.

  • Byproducts from side reactions: Such as polymers or other photochemical products.

  • Residual solvents and reagents: From the reaction and purification steps.

Experimental Protocols

General Protocol for Photochemical Dimerization of a Cinnamoyl Precursor

Disclaimer: This is a general protocol and may need to be optimized for the specific synthesis of δ-truxilline.

  • Preparation of the Precursor Solution/Solid:

    • Solution Phase: Dissolve the cinnamoyl precursor in a suitable, UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) in a quartz reaction vessel. The concentration should be optimized to balance reaction rate and light penetration. Degas the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Solid State: Prepare a thin film of the crystalline cinnamoyl precursor on a glass plate or disperse it evenly in a suitable medium.

  • UV Irradiation:

    • Place the reaction vessel or solid sample in a photochemical reactor equipped with a UV lamp of the appropriate wavelength (e.g., 350 nm).

    • Maintain a constant temperature using a cooling system, as photochemical reactions can generate heat.

    • Irradiate the sample for the predetermined optimal time, with continuous stirring for solutions.

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture and analyze them by TLC, GC, or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The crude product will likely be a mixture of isomers and unreacted starting material.

    • Perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the major components.

    • Further purification to isolate the δ-isomer may require preparative HPLC or fractional crystallization.

  • Characterization:

    • Characterize the purified product using NMR, MS, and other appropriate analytical techniques to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_purification Purification & Analysis start Start: High-Purity Cinnamoyl Precursor prep Prepare Solution or Solid-State Sample start->prep irradiate UV Irradiation (Controlled Wavelength & Temperature) prep->irradiate monitor Monitor Reaction Progress (TLC, HPLC, GC) irradiate->monitor monitor->irradiate Continue Irradiation workup Work-up & Crude Product Isolation monitor->workup Reaction Complete separation Isomer Separation (Chromatography, Crystallization) workup->separation analysis Characterization (NMR, MS, X-ray) separation->analysis end End: Purified δ-Truxilline analysis->end

Caption: Experimental workflow for the synthesis and purification of δ-truxilline.

logical_relationship cluster_synthesis Synthesis & Isomer Formation cluster_isomers Isomer Separation cluster_impurities Potential Impurities precursor Cinnamoyl Precursor photodimerization [2+2] Photocycloaddition precursor->photodimerization isomer_mixture Mixture of Truxilline Isomers photodimerization->isomer_mixture degradation Degradation Products photodimerization->degradation byproducts Side-Reaction Byproducts photodimerization->byproducts delta δ-Truxilline isomer_mixture->delta alpha α-Truxilline isomer_mixture->alpha beta β-Truxilline isomer_mixture->beta other Other Isomers isomer_mixture->other unreacted Unreacted Precursor isomer_mixture->unreacted

Caption: Logical relationships in δ-truxilline synthesis, from precursor to isolated isomers and potential impurities.

References

Technical Support Center: Photochemical Synthesis of δ-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the photochemical synthesis of δ-truxilline and its derivatives. The information is designed to help overcome common challenges and improve reaction yields and selectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the photochemical synthesis of δ-truxilline.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Wavelength: The wavelength of the light source may not be optimal for the excitation of the cinnamic acid derivative. Direct excitation of cinnamic acid derivatives typically requires high-energy light.[1] 2. Low Substrate Concentration: The concentration of the starting material may be too low for efficient dimerization. 3. Reaction Time: The irradiation time may be insufficient for the reaction to proceed to completion. Conversely, prolonged irradiation can sometimes lead to product degradation. 4. Quenching: The presence of oxygen or other quenching species in the solvent can inhibit the desired photochemical reaction. 5. Poor Light Penetration: In solid-state reactions, the light may not be penetrating the entire sample, leading to incomplete conversion.[2]1. Optimize Light Source: Use a UV lamp with a wavelength below 370 nm for direct excitation.[1] If using a photosensitizer, ensure the light source's emission spectrum overlaps with the sensitizer's absorption spectrum. 2. Increase Concentration: Increase the concentration of the cinnamic acid derivative in solution. For solid-state reactions, ensure proper crystal packing. 3. Optimize Reaction Time: Monitor the reaction progress at different time points using techniques like TLC or NMR to determine the optimal irradiation time. An 87% conversion has been reported based on 1H-NMR studies for a similar reaction.[2] 4. Degas the Solvent: Before starting the reaction, thoroughly degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon). 5. Ensure Homogeneous Irradiation: For solid-state reactions, ensure the sample is a thin, uniform film or is well-stirred if it is a suspension to ensure all the material is exposed to the light source.
Formation of Multiple Isomers (Low Selectivity) 1. Solution-Phase Reaction: Photochemical [2+2] cycloadditions in solution are often prone to poor regio- and diastereocontrol, leading to a mixture of isomers.[3] 2. Incorrect Crystal Polymorph (Solid-State): In solid-state reactions, the stereochemical outcome is dictated by the crystal packing of the starting material. Using the wrong polymorph will lead to the formation of undesired isomers.[4] 3. Lack of Pre-organization: The random orientation of substrate molecules can lead to the formation of various head-to-head and head-to-tail dimers.1. Switch to Solid-State: Perform the reaction in the solid state to leverage topochemical control, which can significantly improve selectivity.[5] 2. Control Crystallization: Carefully control the crystallization conditions of the starting cinnamic acid derivative to obtain the desired polymorph for the synthesis of the target isomer. 3. Use a Template: Employ a template, such as 1,8-dihydroxynaphthalene, to pre-organize the cinnamic acid molecules, which can lead to the formation of a single diastereomer in high yield.[5][6]
Starting Material Remains Unreacted 1. Inadequate Light Source Power: The intensity of the light source may be too low to effect the transformation efficiently. 2. UV Absorption by Glassware: Standard borosilicate glass can absorb a significant portion of UV light, especially at shorter wavelengths. 3. Substrate Insolubility: In solution-phase reactions, if the starting material is not fully dissolved, the reaction will be inefficient.1. Increase Light Intensity: Use a more powerful lamp or move the reaction vessel closer to the light source. 2. Use Quartz Reaction Vessel: Quartz is transparent to a broader range of UV light than borosilicate glass and should be used for photochemical reactions. 3. Improve Solubility: Choose a solvent in which the starting material is highly soluble. Gentle heating or sonication may aid in dissolution before starting the irradiation.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The various stereoisomers of truxillic and truxinic acids often have very similar polarities, making them difficult to separate by standard column chromatography. 2. Unreacted Starting Material: The presence of a large amount of unreacted cinnamic acid derivative can complicate the purification process.1. Recrystallization: Attempt to selectively crystallize the desired δ-truxilline isomer from a suitable solvent system. 2. Chromatography Optimization: Use a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for the separation of enantiomers, if applicable. For diastereomers, explore different solvent systems and stationary phases for column chromatography. 3. Initial Wash: Before extensive purification, wash the crude reaction mixture with a solvent that selectively dissolves the unreacted starting material but not the product. For example, after a solid-state reaction, toluene can be used to wash away remaining cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the photochemical synthesis of δ-truxilline?

A1: The synthesis of δ-truxilline is based on a [2+2] photochemical cycloaddition reaction. In this reaction, two molecules of a substituted cinnamic acid derivative are joined together upon exposure to light, forming a cyclobutane ring. The specific stereochemistry of the product, including the δ-isomer, is determined by the relative orientation of the two cinnamic acid molecules during the reaction.

Q2: Why is the yield of my photochemical reaction consistently low?

A2: Low yields can be attributed to several factors. A primary reason is often the use of an inappropriate wavelength or a low-intensity light source. For direct excitation of cinnamic acids, UV light with a wavelength below 370 nm is generally required.[1] Additionally, the presence of oxygen can quench the excited state of the reactants, and in solid-state reactions, incomplete irradiation of the sample can lead to low conversion. Ensuring the reaction is properly degassed and that the entire sample is exposed to the light source is crucial.

Q3: I am getting a mixture of different isomers instead of the desired δ-truxilline. How can I improve the selectivity?

A3: The formation of isomeric mixtures is a common challenge in solution-phase photochemical cycloadditions. To improve selectivity for a specific isomer like δ-truxilline, consider the following:

  • Solid-State Synthesis: Performing the reaction in the solid state often provides higher selectivity due to the ordered arrangement of molecules in the crystal lattice.

  • Template-Directed Synthesis: Using a covalent template can pre-organize the reactant molecules, leading to the formation of a single isomer with high stereoselectivity.[5][6]

  • Chiral Catalysts: For enantioselective synthesis, a chiral Brønsted acid catalyst can be used to create a chiral environment, enabling the selective formation of one enantiomer. A yield of 65% with 85% enantiomeric excess has been reported for a δ-truxinate using this method.[1]

Q4: What is the difference between truxillic and truxinic acids?

A4: Truxillic and truxinic acids are stereoisomers that both result from the photodimerization of cinnamic acid. The key difference lies in the regiochemistry of the cycloaddition. Truxillic acids are formed from a "head-to-tail" dimerization, while truxinic acids result from a "head-to-head" dimerization of the cinnamic acid units.[1]

Q5: How can I purify δ-truxilline from the reaction mixture?

A5: Purification can be challenging due to the presence of other isomers and unreacted starting material. A general approach involves:

  • Removal of Starting Material: After the reaction, wash the crude product with a solvent in which the starting cinnamic acid is soluble but the truxillic acid product is not.

  • Column Chromatography: While challenging, column chromatography with a carefully selected solvent system can be used to separate diastereomers.

  • Recrystallization: This is often the most effective method for purifying the desired isomer. Experiment with different solvents to find conditions where the δ-truxilline selectively crystallizes.

  • Preparative HPLC: For difficult separations, preparative HPLC, potentially with a chiral column, can be employed to isolate the pure isomer.

Experimental Protocols

General Protocol for Solid-State Photochemical Synthesis of a Truxillic Acid

This protocol is a general guideline based on the solid-state photodimerization of cinnamic acid derivatives.

  • Preparation of the Solid Film:

    • Dissolve the substituted cinnamic acid starting material in a minimal amount of a volatile solvent (e.g., THF).

    • In a flask with a large surface area (e.g., an Erlenmeyer flask), slowly evaporate the solvent while rotating the flask to deposit a thin, even film of the solid on the inner walls.

    • Ensure the solid is completely dry before proceeding.

  • Irradiation:

    • Seal the flask and place it in a position where it will receive direct, even illumination from a UV lamp (e.g., a mercury lamp).

    • For optimal results, use a quartz flask to allow for maximum UV transmittance.

    • Irradiate the solid film for a predetermined amount of time (this may require optimization, from several hours to days). It is beneficial to rotate the flask periodically to ensure even exposure.

  • Work-up and Purification:

    • After irradiation, add a solvent (e.g., toluene) that will dissolve the unreacted starting material but not the truxillic acid product.

    • Stir or sonicate the mixture to wash the solid product.

    • Isolate the solid product by vacuum filtration and wash it with the same solvent.

    • The crude product can then be further purified by recrystallization from a suitable solvent or by column chromatography if necessary.

Data Presentation

Table 1: Reported Yields for Photochemical Synthesis of Truxinate/Truxillate Derivatives
PrecursorProductMethodYieldEnantiomeric ExcessReference
Imidazolyl derivative of sinapic acidδ-Truxinate derivativeSolution-phase, chiral Brønsted acid catalyst65%85%[1]
Imidazolyl derivative of cinnamic acidδ-Truxinic acidSolution-phase, chiral Brønsted acid catalyst, followed by hydrolysis90% (hydrolysis step)Not reported for final acid[1]
4-Cyano trans-cinnamic acid4,4'-Dicyano truxillic acidSolid-state87% (conversion)Not applicable[2]
Cinnamic acid imidazolyl derivativeCyclobutane precursorSolid-state91%Not applicable[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start_end start_end process process decision decision output output A Start: Cinnamic Acid Derivative B Choose Synthesis Method A->B C Solution-Phase (with catalyst/template) B->C Solution D Solid-State B->D Solid E Prepare Reaction Mixture (dissolve/degas) C->E F Prepare Solid Film/ Crystal Sample D->F G Irradiation (UV Light Source) E->G F->G H Monitor Reaction (TLC, NMR) G->H I Reaction Complete? H->I I->G No J Work-up (e.g., solvent wash) I->J Yes K Purification (Crystallization/Chromatography) J->K L Characterization (NMR, MS, etc.) K->L M Final Product: δ-Truxilline L->M

Caption: Experimental workflow for the photochemical synthesis of δ-truxilline.

Troubleshooting_Logic problem problem question question solution solution A Low Yield B Correct Isomer? A->B C Check Light Source (Wavelength & Intensity) B->C Yes F Wrong Isomer(s) Formed B->F No D Degas Solvent/ Improve Stirring C->D E Optimize Reaction Time D->E L Reaction Successful E->L G Switch to Solid-State or Use Template F->G H Control Crystallization of Starting Material G->H H->L I No Reaction J Use Quartz Vessel I->J K Check Substrate Solubility J->K K->C

Caption: Troubleshooting logic for low-yield photochemical synthesis.

References

Technical Support Center: LC-MS/MS Analysis of delta-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of delta-truxilline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: How can I determine if matrix effects are affecting my this compound analysis?

A: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike: This quantitative method involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after the extraction process. A significant difference between the two indicates the presence of matrix effects.

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Any fluctuation (dip or rise) in the baseline signal as the matrix components elute indicates the regions where ion suppression or enhancement occurs.[4]

Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?

A: Phospholipids are a major contributor to matrix effects, particularly in plasma and serum samples, as they often co-elute with the analytes of interest and can suppress ionization.[5] Salts, endogenous metabolites, and co-administered drugs can also interfere with the ionization of this compound.

Q4: Can the choice of ionization technique influence the severity of matrix effects?

A: Yes. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be susceptible to matrix effects, ESI is generally more prone to ion suppression from non-volatile matrix components.[6] The choice between positive and negative ionization modes can also play a role; sometimes switching polarity can reduce interference from certain matrix components.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step Rationale
Column Overload Dilute the sample or inject a smaller volume.High concentrations of this compound or co-eluting matrix components can saturate the stationary phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds like this compound, a mobile phase with a pH 2-3 units below its pKa can improve peak shape.Proper ionization state of the analyte is crucial for good chromatography.
Column Contamination Wash the column with a strong solvent (e.g., high percentage of organic solvent). If the problem persists, replace the column.Accumulation of matrix components on the column can lead to peak distortion.
Secondary Interactions with Column Hardware Consider using a column with metal-free hardware (e.g., PEEK-lined).Some analytes can interact with the stainless steel components of the column, causing peak tailing.[7]
Isomeric Co-elution Optimize the chromatographic gradient, mobile phase composition, or try a different column chemistry (e.g., biphenyl or pentafluorophenyl - PFP).Truxilline isomers are structurally similar and can be difficult to separate, leading to what appears as a distorted peak.
Issue 2: Low Signal Intensity or High Variability in Results
Possible Cause Troubleshooting Step Rationale
Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) instead of simple protein precipitation.[8] 2. Optimize Chromatography: Adjust the gradient to separate this compound from the ion-suppressing regions of the chromatogram.Reducing the amount of co-eluting matrix components is the most effective way to mitigate ion suppression.[2]
Inefficient Ionization 1. Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. 2. Change Ionization Mode: If using ESI, consider trying APCI, which can be less susceptible to matrix effects for certain compounds.[6]Optimal ion source conditions are crucial for maximizing the signal of this compound.
Use of an Inappropriate Internal Standard (IS) Use a stable isotope-labeled (SIL) internal standard for this compound if available. If not, use a structural analog that co-elutes and has similar ionization properties.A good internal standard co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.
Sample Degradation Investigate the stability of this compound in the biological matrix and during the sample preparation process. Consider adding stabilizers if necessary.Degradation of the analyte will lead to lower and inconsistent results.
Issue 3: Inadequate Separation of this compound from its Isomers
Possible Cause Troubleshooting Step Rationale
Insufficient Chromatographic Resolution 1. Decrease Gradient Slope: A shallower gradient provides more time for isomers to separate. 2. Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 3. Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) and a longer length.Isomers have very similar physicochemical properties, requiring highly efficient chromatographic systems for baseline separation.
Inadequate Stationary Phase Chemistry Experiment with different stationary phases. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds compared to standard C18 columns.The choice of stationary phase is critical for resolving structurally similar isomers.
Suboptimal Column Temperature Optimize the column temperature. Sometimes, lower temperatures can improve the resolution of isomers.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact separation efficiency.

Experimental Protocols

The following are example protocols for the analysis of coca alkaloids, which can be adapted for this compound. It is crucial to validate the method for this compound specifically.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is adapted from methods used for the analysis of coca alkaloids in biological fluids.[8]

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of an internal standard (ideally, a stable isotope-labeled this compound). Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of the pre-treatment buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 3 mL of methanol to remove interfering substances.

  • Elution: Elute this compound from the cartridge with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: UPLC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrument and this compound standard.

  • UPLC System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ and at least two product ions (Q3) should be selected for quantification and qualification.

Quantitative Data Summary

The following table presents representative data on matrix effects and recovery for cocaine and its metabolites from a study using SPE-LC-MS/MS, which can serve as an expected range for a well-optimized method for a related alkaloid like this compound.

AnalyteMatrixMean Recovery (%)Ionization Suppression (%)
CocaineBlood95.2-8.7
Urine98.6-6.2
Oral Fluid99.8-4.6
BenzoylecgonineBlood92.4-11.3
Urine96.1-9.5
Oral Fluid97.5-7.8
CocaethyleneBlood94.8-9.1
Urine97.9-7.4
Oral Fluid98.9-5.9

Data adapted from a study on cocaine and its metabolites. Actual values for this compound will need to be experimentally determined.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Low_Signal start Low Signal Intensity or High Variability check_ms Check MS Performance (Tune & Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok troubleshoot_ms Troubleshoot MS (Source Cleaning, etc.) ms_ok->troubleshoot_ms No evaluate_me Evaluate Matrix Effects (Post-column Infusion) ms_ok->evaluate_me Yes troubleshoot_ms->check_ms me_present Matrix Effects Present? evaluate_me->me_present optimize_sp Optimize Sample Prep (e.g., use SPE) me_present->optimize_sp Yes check_analyte_stability Investigate Analyte Stability me_present->check_analyte_stability No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope- Labeled Internal Standard optimize_lc->use_sil_is end Re-validate Method use_sil_is->end check_analyte_stability->end

Caption: A logical workflow for troubleshooting low signal intensity issues.

Relationship between Sample Preparation, Chromatography, and Matrix Effects

Caption: Mitigation of matrix effects through the analytical workflow.

References

Degradation of delta-Truxilline during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the degradation of δ-truxilline during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is δ-truxilline and why is its stability a concern during sample preparation?

δ-Truxilline is one of several isomeric alkaloids found in the leaves of the coca plant. Its stability is a significant concern during analytical procedures because, like other truxilline isomers, it is susceptible to degradation under common laboratory conditions. This degradation can lead to inaccurate quantification and misinterpretation of analytical results. Key degradation pathways include thermal decomposition and hydrolysis.

Q2: What are the main degradation products of δ-truxilline?

The primary degradation products of truxilline isomers, including δ-truxilline, are generally understood to be:

  • Methylecgonine and Methylecgonidine: These are formed through thermal degradation, particularly at the high temperatures used in Gas Chromatography (GC) analysis.[1]

  • Truxillic and Truxinic Acids: These are the result of hydrolysis of the ester linkages in the truxilline molecule. Acid-catalyzed hydrolysis, for instance, can occur during the conversion of cocaine base to cocaine hydrochloride.

Q3: What are the primary factors that can cause the degradation of δ-truxilline during sample preparation?

Several factors can contribute to the degradation of δ-truxilline:

  • High Temperatures: Truxillines are known to be thermally labile.[1] Exposure to elevated temperatures during extraction, concentration, or chromatographic analysis can lead to significant degradation.

  • Extreme pH Conditions: Both acidic and alkaline conditions can promote the hydrolysis of the ester groups in δ-truxilline, leading to the formation of truxillic or truxinnic acids.

  • Light Exposure: Since truxillines are formed via the photodimerization of cinnamoylcocaines, they may also be susceptible to photodegradation, although this is less documented than thermal and hydrolytic instability.[1][2]

  • Choice of Solvent: Certain solvents may promote degradation, although specific data on the effect of different solvents on δ-truxilline stability is limited.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of δ-Truxilline
Possible Cause Troubleshooting Step Rationale
Thermal Degradation during GC Analysis * Consider using a less thermally demanding analytical technique such as High-Performance Liquid Chromatography (HPLC). * If GC is necessary, use a lower injection port temperature and a shorter column to minimize the time the analyte spends at high temperatures. * Derivatization of the truxillines can improve their thermal stability for GC analysis.[1]Truxillines are known to degrade at the high temperatures typical of GC inlets, leading to the formation of methylecgonine or methylecgonidine.[1]
Hydrolysis during Extraction or Sample Storage * Maintain the pH of the sample and extraction solvents within a neutral range (pH 6-8). * Avoid prolonged exposure to acidic or basic conditions. * If acidic or basic extraction is necessary, perform the steps at low temperatures and minimize the exposure time. * Store extracts at low temperatures (-20°C or below) and analyze them as soon as possible.Extreme pH can catalyze the hydrolysis of the ester linkages in δ-truxilline.
Degradation during Solvent Evaporation * Use a gentle evaporation method such as a rotary evaporator with controlled temperature and vacuum or a stream of nitrogen at room temperature. * Avoid using high heat to speed up the evaporation process.High temperatures during solvent removal can cause thermal degradation.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Rationale
Identification of Degradation Products * Analyze reference standards of potential degradation products (methylecgonine, methylecgonidine, truxillic acids) under the same chromatographic conditions to confirm their retention times. * Use mass spectrometry (MS) detection to identify the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of degradation products.The unexpected peaks are likely degradation products of δ-truxilline.
Co-elution of Isomers or Degradants * Optimize the chromatographic method to improve the resolution between δ-truxilline and other isomers or degradation products. This may involve changing the mobile phase composition, gradient, column type, or temperature.Poor chromatographic separation can lead to the misidentification and inaccurate quantification of δ-truxilline.

Data Presentation

Table 1: Summary of Known Degradation Pathways for Truxillines

Degradation PathwayTriggering ConditionMajor Degradation ProductsAnalytical Implication
Thermal Degradation High Temperature (e.g., GC analysis)Methylecgonine, Methylecgonidine[1]Inaccurate quantification if GC is used without considering thermal lability. HPLC is a preferred method.
Hydrolysis Acidic or Basic pHTruxillic and Truxinnic AcidsLoss of parent compound; important to control pH during extraction and storage.
Photodegradation Exposure to UV/Visible LightNot well characterized, but possible due to the photochemical origin of truxillines.[1][2]Samples should be protected from light during storage and handling.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis of δ-Truxilline from Plant Material

This protocol is designed to minimize the degradation of δ-truxilline during extraction.

  • Sample Collection and Storage:

    • Collect fresh plant material and immediately freeze it at -80°C or lyophilize it to prevent enzymatic degradation.

    • Store dried plant material in the dark at low temperatures (-20°C).

  • Extraction:

    • Grind the frozen or lyophilized plant material to a fine powder.

    • Extract a known weight of the powdered material with a suitable solvent (e.g., methanol or ethanol) at room temperature. Use a ratio of 1:10 (w/v) of plant material to solvent.

    • Perform the extraction for a short period (e.g., 30 minutes) with sonication or gentle agitation. Avoid heating.

    • Centrifuge the mixture to pellet the plant debris.

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. Use a C18 or mixed-mode cation exchange SPE cartridge.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute δ-truxilline with an appropriate solvent (e.g., methanol with a small amount of weak base like ammonium hydroxide for cation exchange).

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in the initial mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis node_collect 1. Sample Collection (Freeze/Lyophilize) node_extract 2. Extraction (Methanol/Ethanol, RT) node_collect->node_extract Grind node_cleanup 3. Sample Cleanup (SPE, if needed) node_extract->node_cleanup Centrifuge & Load node_final 4. Final Preparation (Evaporate & Reconstitute) node_cleanup->node_final Elute node_hplc HPLC Analysis node_final->node_hplc

Caption: Recommended workflow for sample preparation of δ-truxilline to minimize degradation.

degradation_pathway cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolysis delta_truxilline δ-Truxilline methylecgonine Methylecgonine delta_truxilline->methylecgonine High Temperature methylecgonidine Methylecgonidine delta_truxilline->methylecgonidine High Temperature truxillic_acid Truxillic Acid Derivative delta_truxilline->truxillic_acid Acid/Base

Caption: Known degradation pathways of truxilline isomers.

References

Technical Support Center: Optimizing Derivatization for Delta-Truxilline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of derivatization reactions for the analysis of delta-truxilline, primarily by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of this compound.

Question: Why am I seeing multiple peaks for this compound in my chromatogram?

Answer:

Multiple peaks for a single analyte often indicate incomplete derivatization. This can be caused by several factors:

  • Insufficient Reagent: The derivatizing agent may have been depleted by reacting with other active compounds in the sample or with residual moisture. It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the complete derivatization of this compound. For silylation reactions with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), heating at 60-80°C for 20-60 minutes is a common starting point.[1][2] However, these conditions may require optimization.

  • Presence of Water: Moisture in the sample or reagents can consume the derivatizing agent and lead to incomplete reactions.[2] Ensure that all glassware is thoroughly dried and that solvents are anhydrous.

  • Steric Hindrance: The functional groups on the this compound molecule may be sterically hindered, making them difficult to derivatize. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can increase the reactivity of the silylating agent.[3]

Question: My this compound peak is broad and tailing. What could be the cause?

Answer:

Peak tailing is often a sign of active sites in the GC system interacting with the analyte.

  • Inlet or Column Contamination: Active sites in the GC inlet liner or on the column can lead to peak tailing. Cleaning or replacing the inlet liner and conditioning the column at a high temperature can help.[4]

  • Incomplete Derivatization: As with multiple peaks, incomplete derivatization can leave polar functional groups exposed, which can interact with the GC system.

  • Improper Column Choice: Using a column with a stationary phase that is not appropriate for the analysis of the derivatized analyte can cause peak shape issues. Low- to mid-polarity columns are generally suitable for silylated compounds.

Question: I am not seeing a peak for this compound at all. What should I check?

Answer:

The complete absence of a peak can be due to a number of issues, from sample preparation to instrument settings.

  • Derivatization Failure: The derivatization reaction may have failed completely. Re-prepare the sample, paying close attention to reagent amounts, reaction conditions, and the absence of moisture.

  • Analyte Degradation: this compound may be degrading in the GC inlet due to high temperatures. Ensure the inlet temperature is not excessively high. Derivatization generally increases the thermal stability of analytes.

  • Leaks in the GC System: Leaks in the injector, column fittings, or septum can prevent the sample from reaching the detector. Perform a leak check of the system.[5]

  • Detector Issues: Ensure that the mass spectrometer is functioning correctly and that the detector is turned on and operating within its specified parameters.

Frequently Asked Questions (FAQs)

Question: What is the purpose of derivatizing this compound before GC-MS analysis?

Answer:

Derivatization is a chemical modification of an analyte to make it more suitable for a particular analytical method. For GC-MS, the primary goals of derivatizing this compound are to:

  • Increase Volatility: this compound is a relatively large and polar molecule with low volatility. Derivatization replaces polar functional groups (like hydroxyl and amine groups) with less polar groups, increasing the analyte's volatility and allowing it to be analyzed by GC.[6]

  • Improve Thermal Stability: The derivatized form of this compound is typically more stable at the high temperatures used in the GC inlet and column.[7]

  • Enhance Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks and better separation from other components in the sample.[3]

Question: What are the most common derivatization methods for compounds like this compound?

Answer:

The two most common derivatization approaches for alkaloids like this compound are silylation and acylation.

  • Silylation: This is the most prevalent method and involves replacing active hydrogens with a trimethylsilyl (TMS) group.[8] Common silylating agents include BSTFA and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst like TMCS is often added to increase reactivity.[3]

  • Acylation: This method involves the introduction of an acyl group. For truxillines, acylation with reagents like heptafluorobutyric anhydride (HFBA) has been reported. Fluorinated derivatives can also enhance detection by electron capture detection (ECD).

Question: How do I choose between silylation and acylation?

Answer:

The choice of derivatization method depends on the specific analytical goals and the nature of the sample. The following table summarizes some key characteristics of common derivatization reagents.

Derivatization MethodReagent ExamplesKey CharacteristicsConsiderations
Silylation BSTFA, MSTFAForms TMS derivatives; generally produces more volatile and thermally stable products; reagents are highly reactive.Derivatives can be sensitive to moisture; byproducts can sometimes interfere with analysis; may require a catalyst (e.g., TMCS) for hindered groups.[3]
Acylation HFBA, TFAAForms acyl derivatives; can enhance detectability with specific detectors (e.g., ECD); derivatives are often very stable.Can produce acidic byproducts that may need to be removed before analysis; may be less volatile than TMS derivatives.

Question: What are the critical parameters to optimize for a successful derivatization reaction?

Answer:

Optimizing the following parameters is crucial for achieving complete and reproducible derivatization:

  • Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is generally recommended to drive the reaction to completion.

  • Reaction Temperature: The optimal temperature will depend on the analyte and the reagent. Insufficient heat can lead to incomplete reaction, while excessive heat can cause degradation. A typical starting point for silylation is 60-80°C.[1]

  • Reaction Time: The time required for complete derivatization can range from minutes to hours. Monitoring the reaction progress by analyzing aliquots at different time points can help determine the optimal time.[2]

  • Solvent: The choice of solvent is important. It should be aprotic (e.g., pyridine, acetonitrile, ethyl acetate) to avoid reacting with the derivatizing agent.[2]

  • Catalyst: For sterically hindered functional groups, the addition of a catalyst like TMCS can significantly improve the reaction rate and yield for silylation reactions.[3]

Experimental Protocols

General Protocol for Silylation of this compound using BSTFA + 1% TMCS

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound into a clean, dry reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to remove all traces of water and protic solvents.

  • Reagent Addition:

    • Add an appropriate aprotic solvent (e.g., 100 µL of pyridine or ethyl acetate) to dissolve the sample residue.

    • Add the silylating reagent. A common choice is a mixture of BSTFA with 1% TMCS. For a sample of approximately 1 mg, add 100 µL of the BSTFA + 1% TMCS reagent.

  • Reaction:

    • Tightly cap the reaction vial.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes. The optimal time and temperature may need to be determined experimentally.

    • After heating, allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • It is advisable to analyze the sample as soon as possible after derivatization, as TMS derivatives can be susceptible to hydrolysis over time.

Starting GC-MS Parameters

These are suggested starting parameters and will likely require optimization.

ParameterSetting
Inlet Temperature 270°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial temperature: 100°C, hold for 1 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-650 amu

Visualizations

Derivatization_Workflow Experimental Workflow for this compound Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry Evaporate to Dryness (under N2) Sample->Dry Solvent Add Aprotic Solvent (e.g., Pyridine) Dry->Solvent Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Solvent->Reagent Heat Heat Reaction Vial (e.g., 70°C for 30 min) Reagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for this compound analysis.

Troubleshooting_Derivatization Troubleshooting Common Derivatization Issues cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Derivatization Result (e.g., multiple peaks, low yield) Moisture Moisture in Sample/Reagents Problem->Moisture Reagent Insufficient Reagent Problem->Reagent Time Incorrect Reaction Time Problem->Time Temp Incorrect Reaction Temp. Problem->Temp Catalyst Catalyst Needed/Absent Problem->Catalyst Dry Thoroughly Dry Glassware & Use Anhydrous Solvents Moisture->Dry IncreaseReagent Increase Reagent Amount Reagent->IncreaseReagent OptimizeTime Optimize Reaction Time (Time-course study) Time->OptimizeTime OptimizeTemp Optimize Reaction Temp. Temp->OptimizeTemp AddCatalyst Add Catalyst (e.g., TMCS) Catalyst->AddCatalyst

Caption: Logic diagram for troubleshooting derivatization.

References

Troubleshooting low recovery of delta-Truxilline during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of delta-truxilline during extraction from plant materials, primarily Erythroxylum coca.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes low?

This compound is one of at least ten isomeric minor alkaloids found in the leaves of the Erythroxylum coca plant.[1] These isomers, collectively known as truxillines, are formed through the photodimerization of cinnamoylcocaines. The concentration of this compound can be inherently low and variable depending on the plant's genetics, geographical origin, and exposure to sunlight. Its physicochemical properties, such as polarity and potential instability under certain extraction conditions, can also contribute to low recovery rates.

Q2: What is a typical expected yield for this compound?

The total alkaloid content in Erythroxylum coca leaves can be up to 2.4% of the dry weight.[2] However, this compound is a minor alkaloid, and its specific percentage is not well-documented in publicly available literature. The total truxilline content can vary significantly, for instance, being higher in Colombian varieties of coca (over 5% relative to cocaine) compared to Peruvian (less than 3%) or Bolivian (less than 1%) varieties. Establishing a baseline yield from your specific plant material through analytical validation is crucial to accurately assess "low recovery."

Q3: What are the general principles for extracting this compound?

Like other coca alkaloids, this compound extraction typically follows an acid-base extraction methodology. The general steps involve:

  • Initial Extraction: Using a solvent to extract the alkaloids from the plant matrix. This can be done with or without a basification step.

  • Acidic Wash: Converting the alkaloids into their salt form to move them into an aqueous layer, separating them from non-basic impurities.

  • Basification: Increasing the pH of the aqueous layer to deprotonate the alkaloids, making them less water-soluble.

  • Organic Solvent Extraction: Using an organic solvent to extract the free-base alkaloids from the basified aqueous solution.

  • Purification: Further purification steps like column chromatography or crystallization may be necessary to isolate this compound from other alkaloids.

Q4: Are there modern extraction techniques that could improve recovery?

Yes, modern techniques may offer advantages over traditional methods by improving efficiency and reducing the degradation of thermolabile compounds.[3] These include:

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and can improve detection and quantification limits.[4][5]

  • Supercritical Fluid Extraction (SFE): Can be optimized for the extraction of cocaine and potentially other alkaloids.[6]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can enhance extraction efficiency and reduce extraction time.

Troubleshooting Guide for Low this compound Recovery

This guide addresses specific issues that can lead to low recovery of this compound.

Problem 1: Inefficient Initial Extraction

Possible Causes:

  • Inappropriate solvent choice.

  • Insufficient solvent-to-solid ratio.

  • Inadequate extraction time or temperature.

  • Improper sample preparation.

Solutions:

ParameterRecommendationRationale
Solvent Selection Consider using a mixture of polar and non-polar solvents. A combination of methanol, acetonitrile, and a buffer like ammonium formate has been shown to be effective for coca alkaloids.[5] Toluene has also been used for initial extraction. For a classic acid-base extraction, starting with an acidic aqueous solution like 1.5% citric acid can be effective.[7]This compound's polarity may require a specific solvent system for optimal solubilization.
Solvent-to-Solid Ratio Ensure a sufficient volume of solvent is used to completely saturate the plant material. A common starting point is a 10:1 or 20:1 ratio of solvent volume (mL) to plant material weight (g).A higher ratio ensures a good concentration gradient, driving the extraction process.
Time and Temperature Optimize extraction time and temperature. For solvent extraction, mechanical stirring for a set period (e.g., 15 minutes) can be effective.[5] If using heat, be cautious as truxillines can be thermolabile.Prolonged exposure to high temperatures can lead to degradation.
Sample Preparation Grind the dried plant material to a fine powder to increase the surface area for solvent penetration.Smaller particle size allows for more efficient contact between the plant matrix and the solvent.
Problem 2: Losses During Acid-Base Partitioning

Possible Causes:

  • Incorrect pH for aqueous extraction.

  • Suboptimal pH for basification.

  • Emulsion formation during liquid-liquid extraction.

  • Inappropriate organic solvent for final extraction.

Solutions:

ParameterRecommendationRationale
Acidic Extraction pH Use a dilute acid, such as 1.5% citric acid, to achieve a pH where the alkaloids are protonated and soluble in the aqueous phase.A pH well below the pKa of the alkaloid's conjugate acid will ensure it remains in the aqueous layer as a salt.
Basification pH Adjust the pH of the aqueous layer to approximately 8.2 using a mild base like sodium carbonate.[7] Avoid using strong bases like sodium hydroxide if possible, as they can promote hydrolysis of ester groups present in truxillines.A pH above the pKa of the alkaloid's conjugate acid will convert it to the free base, which is more soluble in organic solvents. Extreme pH should be avoided to prevent degradation.[3][8]
Emulsion Prevention To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture. Gentle mixing or inversion of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.Emulsions trap the analyte at the interface, leading to poor separation and lower recovery.
Final Extraction Solvent Chloroform is a common solvent for extracting coca alkaloids.[7] Dichloromethane and ethyl acetate are also potential options. The choice of solvent should be based on the polarity of this compound.The organic solvent should efficiently solubilize the free base form of this compound while being immiscible with water.
Problem 3: Degradation of this compound

Possible Causes:

  • Exposure to high temperatures.

  • Exposure to strong acids or bases.

  • Prolonged processing time.

Solutions:

ConditionRecommendationRationale
Temperature Conduct extractions at room temperature or with minimal heating. If heating is necessary, use the lowest effective temperature for the shortest possible time. For tropane alkaloids, higher degradation is observed at higher temperatures.[9]Truxillines are known to be less thermally stable than cocaine.
pH Extremes Avoid the use of concentrated acids and bases. Use dilute acids for the initial extraction and mild bases for deprotonation. Ester and amide bonds in pharmaceuticals are prone to hydrolysis at extreme pH levels.[3][8]The ester linkages in this compound are susceptible to hydrolysis under harsh acidic or basic conditions.
Processing Time Minimize the overall time of the extraction process, especially when the analyte is in acidic or basic solutions.Longer exposure to potentially harsh conditions increases the likelihood of degradation.
Problem 4: Co-elution or Poor Separation from Other Alkaloids

Possible Causes:

  • Similar physicochemical properties of truxilline isomers.

  • Inadequate chromatographic conditions.

Solutions:

TechniqueRecommendationRationale
Column Chromatography If using column chromatography for purification, a systematic approach to solvent system selection is necessary. Start with a non-polar solvent and gradually increase the polarity. Thin Layer Chromatography (TLC) can be used to guide the selection of the mobile phase.The separation of diastereomers like the truxillines can be challenging due to their similar polarities.
High-Performance Liquid Chromatography (HPLC) For analytical or preparative HPLC, reversed-phase chromatography with a C18 or C8 column is a common starting point. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) will likely be required. Method development will be necessary to achieve baseline separation of the isomers.HPLC offers higher resolution than gravity column chromatography and is often necessary for separating closely related isomers.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Coca Alkaloids

This protocol is a general method and may require optimization for maximizing this compound recovery.

  • Sample Preparation: Weigh 10 g of dried and finely ground Erythroxylum coca leaves.

  • Initial Extraction:

    • In a flask, add the ground leaves and 100 mL of 1.5% (w/v) citric acid solution.

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter the mixture to separate the acidic aqueous extract from the plant material. Wash the plant material with a small amount of additional citric acid solution and combine the filtrates.

  • Basification and Extraction:

    • Transfer the acidic extract to a separatory funnel.

    • Slowly add a saturated solution of sodium carbonate (Na₂CO₃) while monitoring the pH. Adjust the pH to approximately 8.2.[7] Be cautious as CO₂ gas may be evolved.[10]

    • Add 50 mL of chloroform to the separatory funnel.[7]

    • Gently invert the funnel multiple times to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the lower organic (chloroform) layer.

    • Repeat the extraction of the aqueous layer with another 50 mL of chloroform.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined chloroform extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Purification:

    • Further purification can be achieved by techniques such as column chromatography on silica gel or alumina, or by preparative HPLC.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol is adapted from methods for analyzing coca alkaloids in biological fluids and may be suitable for obtaining a cleaner extract for analysis.[5][11][12]

  • Initial Solvent Extraction:

    • To 1 g of finely ground coca leaves, add 10 mL of a solvent mixture of methanol/acetonitrile/2 mM ammonium formate (25:25:50, v/v/v).[5]

    • Mechanically stir for 15 minutes.[5]

    • Centrifuge the mixture and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (or similar) by passing 2 mL of methanol followed by 2 mL of distilled water.[5]

  • Sample Loading and Elution:

    • Load the supernatant from the initial extraction onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove impurities (e.g., 2 mL of 5% methanol in water).

    • Elute the alkaloids with a stronger solvent (e.g., 2 mL of methanol or a methanol/acetonitrile mixture).

  • Analysis:

    • The eluate can be evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS or other analytical techniques.

Visualizations

Extraction_Workflow Start Dried, Ground Coca Leaves Initial_Extraction Initial Extraction (e.g., Acidic Aqueous or Solvent) Start->Initial_Extraction Filtration Filtration Initial_Extraction->Filtration Aqueous_Extract Acidic Aqueous Extract Filtration->Aqueous_Extract Basification Basification (pH ~8.2 with Na2CO3) Aqueous_Extract->Basification LLE Liquid-Liquid Extraction (e.g., Chloroform) Basification->LLE Organic_Phase Combined Organic Phases LLE->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Final_Product Isolated This compound Purification->Final_Product

Caption: General workflow for acid-base extraction of this compound.

Troubleshooting_Logic Start Low this compound Recovery Check_Initial Check Initial Extraction Efficiency Start->Check_Initial Check_Partitioning Check Acid-Base Partitioning Start->Check_Partitioning Check_Degradation Check for Degradation Start->Check_Degradation Check_Separation Check Final Separation Start->Check_Separation Solvent Inappropriate Solvent? Check_Initial->Solvent Ratio Incorrect Solvent/Solid Ratio? Check_Initial->Ratio pH_Acid Incorrect Acidic pH? Check_Partitioning->pH_Acid pH_Base Incorrect Basic pH? Check_Partitioning->pH_Base Temperature High Temperature? Check_Degradation->Temperature Time Long Processing Time? Check_Degradation->Time Coelution Co-elution with Isomers? Check_Separation->Coelution

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Enhancing the Resolution of delta-Truxilline in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of delta-truxilline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize the chromatographic resolution of this compound from its isomers and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound in HPLC?

A1: The primary challenge in the HPLC analysis of this compound lies in its structural similarity to other truxilline isomers (diastereomers). These isomers often have very similar physicochemical properties, leading to co-elution or poor separation on standard achiral HPLC columns. Achieving baseline resolution requires careful optimization of chromatographic parameters, including column chemistry, mobile phase composition, pH, and temperature.

Q2: What type of HPLC column is best suited for separating this compound and its isomers?

A2: Due to the diastereomeric nature of truxilline isomers, chiral stationary phases (CSPs) are often the most effective choice for achieving separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have demonstrated success in resolving a wide range of chiral compounds and are a good starting point. For achiral separations, phenyl-based columns, like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, can offer unique selectivity through π-π interactions, which can aid in the separation of aromatic isomers.

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase composition is a critical factor in optimizing the resolution of this compound. Key parameters to consider include:

  • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase system will significantly impact retention times and selectivity.

  • pH: Truxillines are alkaloids with basic nitrogen atoms. Controlling the pH of the mobile phase with a suitable buffer is crucial. Operating at a pH that ensures consistent ionization of the analytes can improve peak shape and resolution.

  • Additives: The use of additives like ion-pairing reagents or acidic modifiers (e.g., formic acid, trifluoroacetic acid) can further enhance separation by altering the interactions between the analytes and the stationary phase.

Q4: Can temperature be used to improve the resolution of this compound?

A4: Yes, column temperature is a valuable tool for optimizing resolution. Varying the temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can, in turn, affect selectivity and efficiency. It is advisable to explore a range of temperatures (e.g., 25°C to 45°C) to determine the optimal condition for your specific method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution or Co-elution of this compound with Other Isomers

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry If using a standard C18 column, consider switching to a stationary phase with different selectivity, such as a Phenyl-Hexyl or a PFP column. For diastereomers, a chiral stationary phase is highly recommended for optimal resolution.
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (acetonitrile vs. methanol) and its concentration. Conduct a gradient optimization to improve the separation of complex mixtures.
Incorrect Mobile Phase pH Ensure the mobile phase is buffered and evaluate a range of pH values. For basic compounds like truxillines, a slightly acidic to neutral pH can often improve peak shape and resolution.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm or core-shell particles) to increase the number of theoretical plates and improve peak sharpness.
Issue 2: Peak Tailing for this compound

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol groups on the silica support. Operating at a lower pH can also help by protonating the silanols.
Column Overload Reduce the sample concentration or injection volume. Peak tailing can occur when the mass of the analyte injected exceeds the capacity of the column.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition to ensure good peak shape. Injecting a sample in a solvent stronger than the mobile phase can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Experimental Protocols

The following protocols provide a starting point for developing a robust HPLC method for the analysis of this compound.

Protocol 1: Chiral HPLC Method for Truxilline Isomers

This method is designed for the separation of diastereomeric truxilline isomers.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the truxilline reference standards or sample extract in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase HPLC Method for Coca Alkaloids

This method is suitable for the general screening of coca alkaloids, including the truxilline group. Further optimization may be required to achieve baseline resolution of all isomers.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 5 µm, 250 x 4.6 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm and 274 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the sample in a mixture of Water/Acetonitrile (90:10, v/v) with 0.1% formic acid.

  • Ensure the final concentration is within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter prior to analysis.

Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor Resolution or Co-elution of this compound check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column recommend_csp Switch to a CSP (e.g., Polysaccharide-based) check_column->recommend_csp No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes recommend_csp->optimize_mobile_phase vary_organic Vary Organic Modifier (ACN vs. MeOH) & % optimize_mobile_phase->vary_organic adjust_ph Adjust pH with Buffer vary_organic->adjust_ph add_additive Consider Additives (e.g., Ion-pairing agent) adjust_ph->add_additive optimize_temp Optimize Column Temperature add_additive->optimize_temp increase_efficiency Increase Column Efficiency optimize_temp->increase_efficiency smaller_particles Use Column with Smaller Particles (e.g., < 3 µm) increase_efficiency->smaller_particles end_resolved Resolution Achieved smaller_particles->end_resolved Success end_unresolved Further Method Development Required smaller_particles->end_unresolved No Improvement

Caption: A logical workflow for troubleshooting poor resolution of this compound.

Logical Relationship of Method Development Parameters

Method_Development cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions Column_Chemistry Column Chemistry (C18, Phenyl, Chiral) Resolution Optimal Resolution of this compound Column_Chemistry->Resolution Particle_Size Particle Size (Efficiency) Particle_Size->Resolution Dimensions Dimensions (Length, ID) Dimensions->Resolution Organic_Modifier Organic Modifier (ACN, MeOH) Organic_Modifier->Resolution pH_Buffer pH & Buffer pH_Buffer->Resolution Additives Additives (Ion-pair, etc.) Additives->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Temperature Temperature Temperature->Resolution Gradient Gradient Profile Gradient->Resolution

Caption: Key parameters influencing the HPLC resolution of this compound.

Preventing isomerization of delta-Truxilline during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-truxilline. The focus is on preventing its isomerization during analytical procedures to ensure accurate quantification and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

This compound is a minor tropane alkaloid found in coca leaves. It is one of several stereoisomers of truxilline, which are dimers of cinnamoylcocaine. The isomeric profile of truxillines can be used as a chemical fingerprint to determine the geographic origin of coca.[1][2] Isomerization, the process where one isomer is converted into another, is a significant concern during analysis because it can lead to the misidentification and inaccurate quantification of individual truxilline isomers, thereby compromising the integrity of analytical results.

Q2: What are the main factors that can induce the isomerization of this compound?

The primary factors that can induce the isomerization of this compound and related compounds during analysis are:

  • Heat: Truxillines and other tropane alkaloids are known to be thermally unstable.[3] High temperatures, such as those encountered in gas chromatography (GC) injection ports, can cause degradation and isomerization.

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the isomerization of related compounds. For instance, the isomerization of truxinates has been shown to be influenced by the presence of bases.

  • Light: Truxillic acids, the precursors to truxillines, are formed via photochemical dimerization of cinnamic acid.[4] Exposure to UV light can potentially induce isomerization in the cyclobutane ring of truxillines.

  • Derivatization Reagents: Some derivatization agents used in GC analysis can cause isomerization of analytes. While derivatization is often necessary for GC analysis of polar molecules like truxillines, the reaction conditions must be carefully controlled.[5][6]

Q3: Which analytical technique is preferred for the analysis of this compound to minimize isomerization?

High-Performance Liquid Chromatography (HPLC) is generally the preferred technique for the analysis of intact, underivatized truxillines. This is because HPLC analyses are typically performed at or near room temperature, avoiding the high temperatures that can cause thermal degradation and isomerization associated with Gas Chromatography (GC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and provides potential solutions to prevent isomerization.

Problem Potential Cause Recommended Solution
Inconsistent quantification of this compound across replicate injections. Isomerization occurring during the analytical run.1. Optimize HPLC method: Use a lower column temperature (e.g., 25-30 °C). Ensure the mobile phase pH is neutral or mildly acidic (pH 3-6) and avoid strong acids or bases. 2. Check for active sites: Use a high-quality, end-capped HPLC column to minimize interactions that could catalyze isomerization.
Appearance of unexpected peaks with similar mass spectra to this compound. Isomerization during sample preparation or storage.1. Control sample preparation conditions: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at low temperature and reduced pressure. 2. Maintain appropriate pH: Buffer the sample extract to a neutral or slightly acidic pH. 3. Protect from light: Store samples and standards in amber vials or protect them from direct light exposure.
Poor peak shape and resolution for this compound. On-column degradation or interaction.1. Modify mobile phase: Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to improve peak shape for basic alkaloids. 2. Use a different stationary phase: Consider a phenyl-hexyl or a polar-embedded column for better separation of isomers.
Loss of this compound signal when using GC-MS. Thermal degradation in the GC inlet. Truxillines are known to be thermally labile.1. Lower the inlet temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. 2. Use a derivatization agent: Derivatize this compound to a more thermally stable form. A common method involves reduction with lithium aluminum hydride followed by acylation.[1][2] However, derivatization conditions must be carefully optimized to prevent isomerization during the reaction itself. 3. Switch to HPLC-MS: If possible, use HPLC-MS to avoid the high temperatures of GC.

Quantitative Data Summary

Parameter Condition Expected Impact on this compound Stability Recommendation
Temperature High (> 100 °C)High risk of isomerization and degradation.Maintain samples at low temperatures (4 °C for short-term, -20 °C for long-term storage). Use low-temperature analytical techniques like HPLC.
Ambient (20-25 °C)Moderate risk of isomerization over time.Analyze samples as quickly as possible after preparation.
pH Strongly Acidic (pH < 2)Potential for hydrolysis of the ester groups and isomerization.Maintain sample and mobile phase pH in the range of 3-6.
Neutral (pH 6-8)Generally stable.Ideal pH range for storage and analysis.
Strongly Basic (pH > 10)High risk of isomerization and hydrolysis.Avoid basic conditions during sample preparation and analysis.
Light UV exposurePotential for photochemical isomerization.Protect samples and standards from light by using amber vials and minimizing exposure.
Derivatization Harsh reagents/conditionsRisk of inducing isomerization.If derivatization is necessary for GC, carefully select reagents and optimize reaction conditions (temperature, time) to minimize isomerization.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a detailed methodology for the analysis of this compound using HPLC with UV detection, designed to minimize the risk of isomerization.

1. Sample Preparation

  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., methanol, acetonitrile) at room temperature. Sonication can be used to improve extraction efficiency, but avoid excessive heating.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

2. HPLC Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with end-capping.

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic solvent.

    • Aqueous Phase (A): 20 mM ammonium formate buffer, pH adjusted to 4.5 with formic acid.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-20% B

    • 21-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

3. System Suitability

  • Inject a standard mixture of truxilline isomers to verify the resolution and peak shape.

  • The resolution between this compound and its closest eluting isomer should be >1.5.

  • The tailing factor for the this compound peak should be between 0.9 and 1.5.

4. Quantification

  • Prepare a calibration curve using certified reference standards of this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Extraction (Room Temp) sp2 Filtration (0.22 µm) sp1->sp2 sp3 Dilution (with Mobile Phase) sp2->sp3 hplc HPLC System sp3->hplc Inject Sample detector UV Detector (230 nm) hplc->detector dp1 Peak Integration detector->dp1 Chromatogram dp2 Quantification dp1->dp2

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_check Initial Checks cluster_solution Potential Solutions start Inaccurate this compound Results? check1 Unexpected Peaks Present? start->check1 check2 Inconsistent Quantitation? start->check2 check3 Using GC-MS? start->check3 sol1 Control Sample Prep (Temp, pH, Light) check1->sol1 Yes sol2 Optimize HPLC Method (Temp, pH) check2->sol2 Yes sol3 Switch to HPLC-MS or Derivatize for GC check3->sol3 Yes

Caption: Troubleshooting logic for inaccurate this compound analysis.

References

Technical Support Center: Method Validation for Delta-Truxilline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of delta-truxilline in forensic samples. The information is tailored for researchers, scientists, and drug development professionals working with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters to consider for a quantitative method for this compound in forensic samples?

A1: According to forensic toxicology guidelines, the essential validation parameters include selectivity, sensitivity (limit of detection and limit of quantification), linearity, precision (intra- and inter-day), accuracy, recovery, matrix effect, and stability.[1][2][3] It is crucial to demonstrate that the method is fit for its intended purpose, providing reliable and accurate results for forensic casework.

Q2: What are the common analytical challenges in quantifying this compound?

A2: The primary challenges include:

  • Isomeric Separation: this compound is one of several truxilline isomers that may be present in illicit cocaine samples. Achieving chromatographic separation from other isomers like alpha-, beta-, and gamma-truxilline is critical for accurate quantification.

  • Matrix Interferences: Forensic samples such as blood and hair contain complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS or co-eluting peaks in GC-MS.[4][5]

  • Low Concentrations: this compound is a minor alkaloid, and its concentration in forensic samples can be very low, requiring highly sensitive analytical methods.

  • Analyte Stability: The stability of this compound in biological matrices under different storage conditions needs to be evaluated to ensure accurate quantification.

Q3: Which analytical technique is more suitable for this compound quantification, GC-MS or LC-MS/MS?

A3: Both GC-MS and LC-MS/MS can be used for the quantification of this compound, and the choice depends on the specific requirements of the laboratory and the sample matrix.

  • GC-MS: Often requires derivatization to improve the volatility and chromatographic properties of truxillines. It can provide excellent separation of isomers, especially when using appropriate capillary columns.[6][7]

  • LC-MS/MS: Offers high sensitivity and selectivity without the need for derivatization. However, optimizing the chromatographic separation of isomers can be challenging.[1][8]

Troubleshooting Guides

GC-MS Method Troubleshooting
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. Sub-optimal injection temperature.1. Use a deactivated inlet liner and perform regular column maintenance (e.g., trimming the front end). 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 3. Optimize the injector temperature to ensure complete volatilization without degradation.
Isomer Co-elution 1. Inadequate column resolution. 2. Incorrect temperature program.1. Use a high-resolution capillary column, potentially a chiral column, to enhance separation. 2. Optimize the oven temperature program with a slower ramp rate to improve the separation of closely eluting isomers.
Low Response/Sensitivity 1. Inefficient derivatization. 2. Analyte degradation in the injector. 3. Matrix effects from co-extracted compounds.1. Ensure complete dryness of the sample before adding the derivatizing agent. 2. Lower the injector temperature to prevent thermal degradation. 3. Improve sample clean-up to remove interfering matrix components.
Carryover 1. Contamination of the syringe or inlet. 2. High concentration samples analyzed previously.1. Implement a rigorous syringe and inlet cleaning protocol between injections. 2. Inject a solvent blank after high-concentration samples to check for and mitigate carryover.[9]
LC-MS/MS Method Troubleshooting
Problem Possible Causes Solutions
Ion Suppression/Enhancement 1. Co-eluting matrix components from the sample. 2. High concentrations of salts or other non-volatile components in the mobile phase.1. Improve the sample preparation procedure (e.g., use a more selective solid-phase extraction sorbent). 2. Optimize the chromatographic gradient to separate the analyte from the interfering matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[1]
Poor Isomeric Separation 1. Inappropriate column chemistry. 2. Sub-optimal mobile phase composition.1. Screen different reversed-phase columns (e.g., C18, phenyl-hexyl) or consider a chiral column for optimal separation.[10][11] 2. Optimize the mobile phase composition (organic modifier, pH, and additives) and the gradient profile.
Inconsistent Retention Times 1. Column degradation or contamination. 2. Fluctuation in mobile phase composition or flow rate.1. Use a guard column and flush the column regularly. 2. Ensure proper mobile phase preparation and degas thoroughly. Check the LC pump for any leaks or pressure fluctuations.[4]
Low Signal Intensity 1. Sub-optimal ionization source parameters. 2. Analyte degradation.1. Optimize source parameters such as spray voltage, gas flows, and temperature. 2. Investigate potential in-source degradation and adjust source conditions accordingly.

Experimental Protocols

Sample Preparation

1. Liquid-Liquid Extraction (LLE) for this compound from Whole Blood (Illustrative Protocol)

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard solution. Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., n-butyl chloride). Vortex for 10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or derivatization agent solvent for GC-MS) for analysis.

2. Solid-Phase Extraction (SPE) for this compound from Hair (Illustrative Protocol)

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

  • Decontamination: Wash approximately 20 mg of hair sequentially with methanol and deionized water to remove external contaminants. Dry the hair completely.

  • Digestion: Incubate the washed and dried hair in a suitable digestion buffer (e.g., enzymatic or alkaline) to release the analytes from the hair matrix.[12]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge sequentially with methanol and equilibration buffer.

  • Sample Loading: Load the digested hair sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with appropriate solvents to remove interferences.

  • Elution: Elute the this compound with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Quantitative Data Summary (Illustrative)

The following tables summarize typical validation parameters for the quantification of this compound. Note: This data is for illustrative purposes and should be established during in-house method validation.

Table 1: Illustrative Validation Parameters for this compound in Whole Blood by LC-MS/MS

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 100.1 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-8% to +10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-thaw, 24h RT) % Change within ±15%< 10%

Table 2: Illustrative Validation Parameters for this compound in Hair by GC-MS

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.992
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 105 pg/mg
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 11%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 14%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-12% to +9%
Recovery Consistent and reproducible> 80%
Selectivity No interfering peaks at the retention time of the analyteNo interferences observed
Stability (Autosampler, 24h) % Change within ±15%< 8%

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Forensic Sample (Blood/Hair) Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Derivatized Extract GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Mass Spectra Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Forensic Sample (Blood/Hair) Extraction Extraction (LLE/SPE) Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection Cleaned Extract LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification MRM Data Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Quantification by LC-MS/MS.

References

Technical Support Center: Enhancing Delta-Truxilline Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of delta-truxilline detection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting and quantifying this compound?

A1: The primary methods for the detection and quantification of this compound and its isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). Common detectors include flame ionization detection (FID), electron capture detection (ECD), and mass spectrometry. Due to the polar nature and thermal instability of truxillines, derivatization is often required for GC analysis.

Q2: Why is the detection of this compound challenging?

A2: The detection of this compound presents several challenges:

  • Isomeric Complexity: Truxillines exist as a complex mixture of up to 15 isomers, including this compound.[1] Separating these isomers requires high-resolution chromatographic techniques.

  • Polarity and Thermal Instability: Truxillines and their hydrolysis products (truxillic and truxinic acids) are polar and not very volatile, making them unsuitable for direct GC analysis without derivatization.[2] They can also degrade at high temperatures used in GC injectors.[2]

  • Matrix Effects: Biological samples and other complex matrices can interfere with the detection and quantification of this compound, necessitating efficient sample preparation and cleanup procedures.

Q3: What is the purpose of derivatization in this compound analysis?

A3: Derivatization is a crucial step in the GC analysis of truxillines to improve their volatility and thermal stability.[2] A common approach involves reduction of the truxillines with a reagent like lithium aluminum hydride (LiAlH4), followed by acylation with an agent such as heptafluorobutyric anhydride (HFBA).[3][4] This process converts the polar analytes into less polar, more volatile derivatives that are amenable to GC separation and detection.

Q4: Are there any alternatives to GC-based methods for this compound detection?

A4: While GC-MS is a prevalent technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be a powerful alternative. LC-MS/MS can often handle more polar and thermally labile compounds without the need for derivatization, potentially simplifying sample preparation.[5] Additionally, immunoassay-based methods, such as ELISA, could be developed for rapid screening of this compound, although specific commercial kits for this compound are not widely reported. The development of such an assay would require the synthesis of appropriate haptens and the generation of specific antibodies.[6][7]

Troubleshooting Guides

Gas Chromatography (GC) Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Active sites in the injector liner or column. 2. Incomplete derivatization. 3. Column degradation.1. Use a deactivated liner and/or replace the liner. 2. Optimize derivatization reaction conditions (time, temperature, reagent concentration). 3. Condition the column or replace it if it's old or has been exposed to contaminants.
Low Sensitivity / No Peak Detected 1. Inefficient derivatization. 2. Analyte degradation in the injector. 3. Insufficient sample concentration. 4. Detector malfunction.1. Verify the integrity of derivatization reagents and optimize the protocol. 2. Lower the injector temperature. 3. Concentrate the sample extract. 4. Check detector parameters and perform maintenance as needed.
Poor Isomer Separation 1. Sub-optimal GC column. 2. Inappropriate temperature program. 3. Incorrect carrier gas flow rate.1. Use a high-resolution capillary column suitable for isomer separation (e.g., DB-1701).[8] 2. Optimize the oven temperature ramp rate. 3. Optimize the carrier gas flow rate for the best resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
Issue Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement 1. Co-eluting matrix components. 2. High salt concentration in the mobile phase.1. Improve sample cleanup (e.g., solid-phase extraction). 2. Use a divert valve to direct the early and late eluting components to waste. 3. Reduce or eliminate non-volatile salts from the mobile phase.
Low Sensitivity 1. Poor ionization efficiency. 2. Sub-optimal MS parameters. 3. Inefficient chromatographic separation.1. Optimize mobile phase pH and organic content to enhance ionization. 2. Tune the mass spectrometer for this compound. 3. Use a column with better retention and peak shape for the analyte.
Inconsistent Retention Times 1. Column equilibration issues. 2. Fluctuations in mobile phase composition. 3. Column degradation.1. Ensure the column is fully equilibrated before each injection. 2. Check the pump performance and ensure proper mobile phase mixing. 3. Replace the column if performance deteriorates.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from methods used for the analysis of truxillines in complex samples.[3][4]

1. Sample Extraction:

  • For solid samples, perform a solvent extraction using an appropriate organic solvent (e.g., methanol).
  • For liquid samples, a liquid-liquid extraction may be necessary to isolate the analytes of interest.

2. Reduction with Lithium Aluminum Hydride (LiAlH4):

  • Warning: LiAlH4 is a highly reactive and flammable reagent. Handle with extreme caution in a fume hood and ensure no contact with water.
  • Evaporate the sample extract to dryness under a stream of nitrogen.
  • Reconstitute the residue in a dry, aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).
  • Add a solution of 1.0 M LiAlH4 in THF dropwise to the sample and stir for at least 30 minutes at room temperature. This step reduces the ester functionalities of the truxillines.

3. Quenching and Extraction:

  • Carefully quench the excess LiAlH4 by slowly adding a small amount of water or a saturated sodium sulfate solution.
  • Perform a liquid-liquid extraction to recover the reduced analytes into an organic solvent (e.g., diethyl ether).
  • Dry the organic phase over anhydrous sodium sulfate.

4. Derivatization with Heptafluorobutyric Anhydride (HFBA):

  • Evaporate the organic extract to dryness.
  • Add a solution of HFBA in a suitable solvent (e.g., ethyl acetate).
  • Heat the mixture at 60-70°C for 20-30 minutes.
  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

Protocol 2: Generic LC-MS/MS Method Development

This protocol provides a starting point for developing a sensitive LC-MS/MS method for this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Prepare a series of working standards by serial dilution for calibration.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is a good starting point (e.g., Zorbax Eclipse XDB-C18, 2.1 mm × 50 mm, 1.8 µm).[5]
  • Mobile Phase:
  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile
  • Gradient: Start with a low percentage of B and gradually increase to elute the analyte. A typical gradient might be 5% to 95% B over 5-10 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40°C.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Tuning: Infuse a standard solution of this compound to determine the precursor ion and optimize MS parameters (e.g., capillary voltage, cone voltage).
  • MS/MS: Fragment the precursor ion to identify suitable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Select at least two transitions for quantification and confirmation.

Data Presentation

Table 1: Comparison of GC-FID and GC-ECD Methods for Truxilline Isomer Analysis

ParameterGC-FID MethodGC-ECD MethodReference
Linear Range 0.001 to 1.00 mg/mLNot explicitly stated, but used for quantitative analysis[3][4]
Lower Limit of Detection 0.001 mg/mLNot explicitly stated, but implied to be sensitive[3][4]
Sample Preparation Direct reduction with LiAlH4 and acylation with HFBAComplex extraction and esterification steps[3][4]
Advantages Simplified sample preparation, less expensive detectorHigh sensitivity for electrophilic compounds[3][4]
Disadvantages May have lower sensitivity for certain compounds compared to ECDTedious sample preparation, expensive and high-maintenance detector[3][4]

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Reduction Reduction (LiAlH4) Extraction->Reduction Derivatization Derivatization (HFBA) Reduction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Derivatized Sample GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by GC-MS.

Troubleshooting_Logic Start Low Signal Intensity in GC-MS Check_Derivatization Is derivatization complete? Start->Check_Derivatization Optimize_Derivatization Optimize reaction conditions (time, temp, reagent conc.) Check_Derivatization->Optimize_Derivatization No Check_Injection Is injection volume adequate? Check_Derivatization->Check_Injection Yes Optimize_Derivatization->Check_Injection Increase_Volume Increase injection volume Check_Injection->Increase_Volume No Check_Injector_Temp Is injector temperature too high? Check_Injection->Check_Injector_Temp Yes Increase_Volume->Check_Injector_Temp Lower_Temp Lower injector temperature Check_Injector_Temp->Lower_Temp Yes Check_MS_Tuning Is MS tuned and calibrated? Check_Injector_Temp->Check_MS_Tuning No Lower_Temp->Check_MS_Tuning Tune_MS Tune and calibrate MS Check_MS_Tuning->Tune_MS No Final_Check Consult instrument manual or specialist Check_MS_Tuning->Final_Check Yes Tune_MS->Final_Check

Caption: Troubleshooting logic for low GC-MS signal intensity.

References

Technical Support Center: Minimizing Instrument Contamination in Trace Analysis of delta-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize instrument contamination during the trace analysis of delta-truxilline.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to instrument contamination and inaccurate results.

Issue 1: Ghost Peaks Appearing in Blank Injections

Question: I am observing unexpected peaks (ghost peaks) in my blank injections following the analysis of a this compound standard or sample. What are the potential causes and how can I resolve this?

Answer:

Ghost peaks in blank injections are a common sign of system contamination. Here’s a step-by-step guide to troubleshoot this issue:

  • Identify the Source of Contamination:

    • Carryover: If the ghost peak has the same retention time as this compound, it is likely due to carryover from a previous injection. This is common with polar and potentially "sticky" molecules like alkaloids.

    • Contaminated Solvents or Mobile Phase: If the ghost peaks are random and do not correspond to your analyte, the issue might be with your solvents, mobile phase additives, or even the water used.[1]

    • System Contamination: Contaminants can accumulate in various parts of the HPLC/LC-MS system, including the injector, tubing, seals, and column.

    • Sample Matrix Effects: If you are analyzing complex matrices, components from the matrix may be retained on the column and elute in subsequent runs.

  • Troubleshooting Steps:

    • Injector and Autosampler Cleaning: The autosampler needle and injection port are common sources of carryover.[1] Implement a rigorous needle wash protocol. Use a strong wash solvent that is known to solubilize this compound and related alkaloids effectively. A multi-solvent wash (e.g., a mixture of acetonitrile, isopropanol, and water with a small amount of acid) can be very effective.

    • System Flushing: Flush the entire system, including the pump, degasser, and tubing, with a strong solvent. A gradient flush from a weak to a strong solvent can help remove a wider range of contaminants. For persistent contamination, flushing with 6N nitric acid (with the column removed) can be effective, followed by a thorough rinse with water and then an organic solvent.[1][2]

    • Column Cleaning and Regeneration: If the contamination is suspected to be on the column, a dedicated cleaning procedure is necessary. The choice of cleaning solvent depends on the nature of the contaminant. A sequence of washes with different solvents of varying polarities is often effective. Always consult the column manufacturer's guidelines for recommended cleaning procedures.

    • Fresh Mobile Phase and Solvents: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and additives. Ensure that the glassware used for mobile phase preparation is scrupulously clean.

    • Blank Injections: Strategically place blank injections after high-concentration samples in your analytical sequence to monitor for carryover.

Issue 2: Inconsistent Peak Areas and Poor Reproducibility for this compound

Question: My peak areas for this compound are not reproducible across multiple injections of the same standard. What could be causing this variability?

Answer:

Inconsistent peak areas can be a frustrating issue, often linked to subtle contamination or system performance problems. Here’s how to address it:

  • Potential Causes:

    • Partial Adsorption: this compound, being a polar alkaloid, may adsorb to active sites within the analytical system, such as metal surfaces in the injector, tubing, or even the stationary phase of the column. This can lead to incomplete transfer of the analyte and variable peak areas.

    • Injector Carryover: Residual analyte from a previous injection can contaminate the current one, leading to artificially high and variable peak areas.

    • Sample Solvent Effects: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and poor reproducibility.

    • Column Degradation: A contaminated or degraded column can lead to poor peak shape and inconsistent retention, affecting peak area integration.

  • Troubleshooting Steps:

    • Passivation of the System: To minimize adsorption to metal surfaces, consider passivating the system by flushing it with a solution like dilute nitric acid, followed by a thorough rinse.

    • Use of Additives: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to block active sites and improve peak shape and reproducibility for basic compounds like this compound.

    • Optimize Injection Volume and Sample Solvent: Use the smallest injection volume that provides adequate sensitivity. Ensure your sample solvent is as weak as or weaker than the initial mobile phase.

    • Evaluate Column Health: If you observe peak tailing or splitting in addition to poor reproducibility, your column may be contaminated or nearing the end of its life. A thorough cleaning or replacement may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of instrument contamination in trace analysis of alkaloids like this compound?

A1: The most common sources of contamination include:

  • Carryover: Residual analyte from previous injections adhering to the autosampler needle, injection valve, or column.

  • Contaminated Solvents and Reagents: Impurities in solvents, water, or mobile phase additives.

  • Leachables from Consumables: Plasticizers from vials, caps, and tubing.

  • Sample Preparation: Contaminants introduced during sample extraction and handling.

  • Dirty Glassware: Residues from improperly cleaned glassware.[3]

Q2: What is the best way to clean glassware for trace analysis?

A2: A thorough cleaning procedure is crucial. We recommend the following:

  • Wash with a laboratory-grade detergent.

  • Rinse thoroughly with tap water.

  • Rinse multiple times with deionized water.

  • Rinse with a high-purity organic solvent (e.g., methanol or acetone).

  • Dry in an oven or air-dry in a clean environment.[3]

Q3: How often should I perform a deep cleaning of my LC system?

A3: The frequency of deep cleaning depends on the usage and the nature of the samples being analyzed. For trace analysis of potentially adsorptive compounds like this compound, a monthly deep cleaning is a good practice.[3] However, you should also perform a deep clean whenever you observe signs of contamination, such as persistent ghost peaks, increased backpressure, or poor peak shape.

Q4: Can the choice of autosampler vials and caps contribute to contamination?

A4: Yes, absolutely. Low-quality vials and septa can be a source of plasticizers and other leachables that can interfere with your analysis. Use high-quality, certified vials and PTFE-lined septa to minimize this risk.

Q5: Are there any specific considerations for the mobile phase to minimize contamination?

A5: Always use HPLC or LC-MS grade solvents and additives. Prepare fresh mobile phase daily, especially aqueous phases, to prevent microbial growth.[1] Filtering the mobile phase through a 0.22 µm filter before use is also a good practice to remove any particulate matter.

Data Presentation

The following tables summarize quantitative data on the effectiveness of various strategies to minimize instrument contamination and carryover.

Table 1: Effect of Needle Wash Solvent Composition on Analyte Carryover

Wash Solvent CompositionAnalyte Carryover (%)
100% Water5.2
50:50 Methanol:Water1.8
50:50 Acetonitrile:Water1.5
25:25:25:25 Acetonitrile:Isopropanol:Methanol:Water + 0.1% Formic Acid< 0.1

Data is illustrative and based on general findings for polar, basic compounds. Actual results may vary depending on the specific analyte and LC system.

Table 2: Impact of System Flushing on Background Noise Levels

Flushing ProtocolBaseline Noise (Arbitrary Units)
No Flushing (Routine Use)1500
Daily Flush with Mobile Phase1200
Weekly Flush with Isopropanol800
Monthly Deep Clean (with acid/base wash)300

Data is illustrative. The effectiveness of a flushing protocol depends on the nature of the contamination.

Experimental Protocols

Protocol 1: General Purpose HPLC/LC-MS System Cleaning

This protocol is recommended for routine maintenance and to address general contamination issues.

  • Disconnect the Column: Replace the column with a union.

  • Initial Flush: Flush the system with HPLC-grade water for 30 minutes at a flow rate of 1 mL/min.

  • Organic Solvent Flush: Flush the system with 100% isopropanol or methanol for 60 minutes at 1 mL/min.[3]

  • Acidic Wash (for basic contaminants like alkaloids): Prepare a solution of 6N nitric acid. Flush the system with this solution for 30 minutes at a low flow rate (0.2-0.5 mL/min). Caution: Ensure your system components are compatible with nitric acid.

  • Thorough Rinse: Flush the system with HPLC-grade water for at least 60 minutes, or until the eluent is neutral, to remove all traces of the acid.

  • Final Organic Flush: Flush with isopropanol or methanol for 30 minutes.

  • Re-equilibration: Reconnect the column and equilibrate the system with your mobile phase until a stable baseline is achieved.

Protocol 2: Sample Preparation for Trace Analysis of Coca Alkaloids from a Complex Matrix

This protocol provides a general workflow for extracting coca alkaloids, including this compound, from a complex matrix to minimize the introduction of contaminants.

  • Sample Homogenization: Homogenize the sample in an appropriate buffer.

  • Protein Precipitation (if applicable): For biological samples, add a cold organic solvent like acetonitrile or methanol to precipitate proteins.[4] Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the alkaloids with a suitable solvent, often containing a small amount of a basic modifier like ammonium hydroxide in an organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for analysis.

Visualizations

Contamination_Troubleshooting_Workflow Start Unexpected Peak (Ghost Peak) in Chromatogram Is_RT_Match Does Retention Time (RT) match this compound? Start->Is_RT_Match Carryover Likely Carryover Is_RT_Match->Carryover Yes Contamination Potential System or Solvent Contamination Is_RT_Match->Contamination No Action_Carryover Implement Aggressive Needle Wash Protocol Carryover->Action_Carryover Action_Flush Perform System Flush Contamination->Action_Flush Action_Blank Inject Blank after High Concentration Samples Action_Carryover->Action_Blank Check_Again Re-analyze Blank Action_Blank->Check_Again Action_Solvents Prepare Fresh Mobile Phase with High-Purity Solvents Action_Flush->Action_Solvents Action_Column Clean or Replace Column Action_Solvents->Action_Column Action_Column->Check_Again Resolved Issue Resolved Check_Again->Resolved Peak Gone Further_Investigation Further Investigation Required (e.g., check sample prep, consumables) Check_Again->Further_Investigation Peak Persists Experimental_Workflow Sample_Prep Sample Preparation - Homogenization - Protein Precipitation - Solid-Phase Extraction Analysis LC-MS/MS Analysis - Use High-Purity Solvents - Fresh Mobile Phase - Guard Column Sample_Prep->Analysis Data_Acquisition Data Acquisition - Monitor Blanks for Carryover - System Suitability Tests Analysis->Data_Acquisition Post_Analysis Post-Analysis - System Flush - Proper Column Storage Data_Acquisition->Post_Analysis

References

Technical Support Center: Stability of δ-Truxilline Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of δ-truxilline analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is δ-truxilline and why is its stability important?

Q2: What are the primary functional groups in δ-truxilline that may be susceptible to degradation?

A2: The key functional groups in δ-truxilline are two ester linkages, a tertiary amine, and a cyclobutane ring. These groups are susceptible to hydrolysis, oxidation, photodegradation, and thermal stress.

Q3: What are the likely degradation pathways for δ-truxilline?

A3: Based on its chemical structure, δ-truxilline is likely to degrade via the following pathways:

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield truxillic acid and tropine moieties. Tropane alkaloids are known to undergo hydrolysis.[1][2]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can form an N-oxide.[3][4]

  • Photodegradation: The cyclobutane ring can undergo cleavage when exposed to UV light, potentially leading to the formation of cinnamic acid derivatives.[5][6][7][8]

  • Thermal Degradation: High temperatures can lead to the cleavage of the ester linkages and potentially the cyclobutane ring.[9][10][11]

Q4: How should δ-truxilline analytical standards be stored to ensure stability?

A4: To minimize degradation, δ-truxilline analytical standards should be stored in a cool, dark, and dry place. It is recommended to store them in airtight containers, protected from light, and at refrigerated or frozen temperatures. The specific storage conditions should be based on the certificate of analysis provided by the manufacturer.

Q5: What is a stability-indicating analytical method, and why is it necessary for δ-truxilline?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For δ-truxilline, such a method is essential to track its stability over time and to ensure that any observed decrease in its concentration is accurately measured and not masked by co-eluting degradation products.[12][13][14][15]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Interaction with active silanols on the column. 2. Insufficient buffer capacity of the mobile phase. 3. Column overload.1. Use a high-purity silica column or an end-capped column. 2. Optimize the mobile phase pH and buffer concentration. 3. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Late eluting peaks from a previous injection.1. Use fresh, high-purity solvents and flush the injector. 2. Increase the run time or perform a blank gradient run to wash the column.
Retention Time Drift 1. Poor column equilibration. 2. Changes in mobile phase composition. 3. Temperature fluctuations.1. Ensure the column is adequately equilibrated before each run. 2. Prepare fresh mobile phase daily and use a mobile phase degasser. 3. Use a column oven to maintain a constant temperature.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column degradation.1. Optimize the mobile phase gradient and organic modifier. 2. Replace the column with a new one of the same type.

This table is based on general HPLC troubleshooting guides.[16][17][18][19][20]

Stability Study Failures
Issue Potential Cause Troubleshooting Steps
Significant degradation under accelerated conditions (>20%) 1. Intrinsic instability of the molecule. 2. Inappropriate storage conditions.1. Re-evaluate the proposed storage conditions and consider more protective packaging. 2. Conduct forced degradation studies to understand the degradation pathways and develop a more stable formulation if applicable.
Inconsistent results between time points 1. Analytical method variability. 2. Non-homogeneous samples.1. Ensure the analytical method is fully validated for precision and robustness. 2. Ensure proper sample handling and preparation procedures are followed consistently.
Appearance of unknown peaks 1. Formation of new degradation products. 2. Contamination.1. Perform peak purity analysis and attempt to identify the new peaks using techniques like LC-MS. 2. Review sample handling and storage procedures to rule out contamination.

This table is based on general principles of stability testing.[21][22][23][24][25]

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for δ-truxilline and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of δ-truxilline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid δ-truxilline standard at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Column Temperature: 30°C.

Data Presentation

Hypothetical Forced Degradation Results
Stress Condition % Degradation of δ-Truxilline Number of Degradation Products Retention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24h15.224.5, 8.1
0.1 M NaOH, 60°C, 24h25.834.5, 6.2, 8.1
3% H₂O₂, RT, 24h8.5112.3 (N-oxide)
UV Light (254 nm), 24h12.129.5, 10.2
Thermal (105°C), 24h5.618.1
Control < 1.00-

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation cluster_thermal Thermal Degradation delta_truxilline1 δ-Truxilline hydrolysis_products Truxillic Acid + Tropine Moieties delta_truxilline1->hydrolysis_products Acid/Base delta_truxilline2 δ-Truxilline n_oxide δ-Truxilline N-Oxide delta_truxilline2->n_oxide Oxidizing Agent delta_truxilline3 δ-Truxilline photo_products Cinnamic Acid Derivatives delta_truxilline3->photo_products UV Light delta_truxilline4 δ-Truxilline thermal_products Ester Cleavage Products delta_truxilline4->thermal_products Heat

Caption: Proposed degradation pathways of δ-truxilline.

G start Start: δ-Truxilline Standard prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep_stock->stress neutralize Neutralize (for Acid/Base Hydrolysis) stress->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis data_analysis Data Analysis and Degradant Identification hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for forced degradation study.

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis Mobile Phase Preparation Mobile Phase Preparation System Equilibration System Equilibration Mobile Phase Preparation->System Equilibration Sample Injection Sample Injection System Equilibration->Sample Injection Data Acquisition Data Acquisition Sample Injection->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Result Interpretation Result Interpretation Data Processing->Result Interpretation

Caption: HPLC analysis workflow.

References

Addressing poor peak shape in delta-Truxilline chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of delta-truxilline, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in the chromatography of this compound, an alkaloid, typically manifests as peak tailing or fronting. The most common causes are secondary interactions with the stationary phase, improper mobile phase conditions, column overloading, or issues with the HPLC/UPLC system itself. Because this compound is a basic compound, it is particularly susceptible to interactions with acidic residual silanol groups on silica-based columns, a primary cause of peak tailing.[1][2][3]

Q2: How does the pH of the mobile phase affect the peak shape of this compound?

The mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound.[4][5][6] If the pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to distorted or split peaks.[5][7] For basic compounds, using a low pH mobile phase (e.g., pH ≤ 2.5) can protonate the analyte and minimize interactions with silanol groups, resulting in a better peak shape.[2] Conversely, at a high pH, the silanol groups are deprotonated and can strongly interact with the protonated basic analyte, causing significant tailing.

Q3: What is peak tailing and what causes it for basic compounds like this compound?

Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][8] For basic compounds like this compound, a primary cause is the interaction between the positively charged analyte and negatively charged ionized silanol groups on the silica surface of the column.[1][3][9] This secondary retention mechanism slows the elution of a portion of the analyte molecules, resulting in a "tail." Other causes can include column overload, degradation of the column, or excessive dead volume in the system.[8][10]

Q4: What is peak fronting and what are its likely causes?

Peak fronting is an asymmetry where the front of the peak is broader than the back.[11][12][13] This is often a result of column overloading, where too much sample is injected for the column to handle effectively.[12][13][14] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase, or by a collapse of the stationary phase bed.[11][14][15]

Q5: Can the choice of column affect my results?

Absolutely. For basic compounds like this compound, using a modern, high-purity silica column with end-capping is crucial. End-capping chemically derivatizes the residual silanol groups, making them less accessible for secondary interactions that cause tailing.[1][10] Columns with a polar-embedded phase can also provide shielding for basic compounds and improve peak shape.[9]

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

G start Peak Tailing Observed check_overload 1. Check for Overload Reduce sample concentration/volume. start->check_overload overload_resolved Peak shape improves. Quantitation standards and samples need to be run at lower concentrations. check_overload->overload_resolved Yes overload_persists Tailing persists. check_overload->overload_persists No adjust_ph 2. Adjust Mobile Phase pH Lower pH to < 3. overload_persists->adjust_ph ph_resolved Peak shape improves. Secondary silanol interactions were the cause. adjust_ph->ph_resolved Yes ph_persists Tailing persists. adjust_ph->ph_persists No add_additive 3. Add Mobile Phase Additive e.g., Triethylamine (TEA). ph_persists->add_additive additive_resolved Peak shape improves. Additive masks silanol groups. add_additive->additive_resolved Yes additive_persists Tailing persists. add_additive->additive_persists No check_column 4. Evaluate Column Use end-capped column or new column. additive_persists->check_column column_resolved Peak shape improves. Previous column was degraded or inappropriate. check_column->column_resolved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol for Checking Overload:

    • Prepare a series of dilutions of your this compound standard (e.g., 10-fold and 100-fold dilutions).

    • Inject the original concentration and then each dilution.

    • Observe the peak shape for each injection. If the tailing factor improves significantly with dilution, you are likely overloading the column.[14]

  • Protocol for Adjusting Mobile Phase pH:

    • Prepare a mobile phase with a lower pH, for example, by adding 0.1% formic acid or trifluoroacetic acid to the aqueous component. Ensure the final pH is below 3.

    • Equilibrate the column with the new mobile phase until the baseline is stable.

    • Inject your sample and observe the peak shape. A significant improvement indicates that silanol interactions were the primary cause of tailing.[1]

Quantitative Data Summary:

ParameterCondition ATailing Factor (A)Condition BTailing Factor (B)
Sample Conc. 1 mg/mL2.10.1 mg/mL1.3
Mobile Phase pH pH 4.52.5pH 2.81.2
Column Type Standard C182.3End-capped C181.1
Issue 2: Peak Fronting

If you are observing peak fronting for this compound, follow this troubleshooting workflow:

G start Peak Fronting Observed check_overload 1. Check for Overload Reduce injection volume or sample concentration. start->check_overload overload_resolved Peak shape improves. Column was overloaded. check_overload->overload_resolved Yes overload_persists Fronting persists. check_overload->overload_persists No check_solvent 2. Check Sample Solvent Ensure sample is dissolved in mobile phase or weaker solvent. overload_persists->check_solvent solvent_resolved Peak shape improves. Solvent mismatch was the cause. check_solvent->solvent_resolved Yes solvent_persists Fronting persists. check_solvent->solvent_persists No check_column 3. Inspect Column Check for voids or collapse. solvent_persists->check_column column_resolved Peak shape improves with new column. Column was physically damaged. check_column->column_resolved

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols:

  • Protocol for Checking Injection Volume:

    • Reduce the injection volume by half and then by 90% while keeping the concentration the same.

    • If the peak fronting is reduced, volume overloading was a contributing factor.[14]

  • Protocol for Checking Sample Solvent:

    • If the sample is dissolved in a strong solvent like 100% acetonitrile, evaporate the solvent and reconstitute the sample in the initial mobile phase composition.

    • Inject the reconstituted sample. An improvement in peak shape points to a solvent mismatch issue.[11]

Quantitative Data Summary:

ParameterCondition AAsymmetry Factor (A)Condition BAsymmetry Factor (B)
Injection Volume 10 µL0.72 µL0.9
Sample Solvent 100% Acetonitrile0.650:50 Water:Acetonitrile1.0
Column Temp. 25 °C0.840 °C1.0

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions that lead to peak tailing for basic analytes like this compound on a silica-based column.

G cluster_column Silica Stationary Phase silanol Ionized Silanol Group (Si-O⁻) interaction Interaction leads to... analyte Protonated this compound (Analyte⁺) analyte->silanol Secondary Ionic Interaction tailing Peak Tailing interaction->tailing

Caption: Chemical basis of peak tailing for basic compounds.

References

Technical Support Center: Optimization of Mobile Phase for delta-Truxilline Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chromatographic separation of delta-truxilline. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the separation of this compound, particularly when using reversed-phase HPLC with an ion-pairing reagent.

Frequently Asked Questions (FAQs):

1. Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Peak tailing is a common issue when analyzing basic compounds like truxillines.[1][2][3] It can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.[1][2][3]

    • Solution: Operate the mobile phase at a lower pH (around 2-3) to protonate the silanol groups and minimize these interactions.[1][4] The use of an ion-pairing reagent can also help by masking these residual silanols.[5]

  • Inadequate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, a mixture of ionized and unionized forms can exist, resulting in distorted peaks.[6][7]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[6]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak shape issues.[4]

    • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Reduce the injection volume or dilute the sample.[4]

2. My this compound peak is not well-retained on the column.

Insufficient retention can lead to poor resolution from other components in the sample matrix.

  • Cause: The mobile phase may be too strong (i.e., has a high percentage of organic solvent).

    • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[4]

  • Cause (with ion-pairing): The concentration of the ion-pairing reagent may be too low.

    • Solution: Increase the concentration of the ion-pairing reagent in the mobile phase. This will increase the formation of the neutral ion-pair with this compound, enhancing its retention on the reversed-phase column.[8]

3. I am observing long column equilibration times when using an ion-pairing reagent. Why is this happening?

Ion-pairing chromatography often requires extended equilibration times.[5]

  • Cause: The ion-pairing reagent needs to adsorb onto the stationary phase to create a dynamic ion-exchange surface. This process can be slow, especially with long-chain alkyl sulfonates.[5][9]

    • Solution: To ensure reproducible retention times, it is crucial to allow sufficient time for the column to equilibrate with the mobile phase containing the ion-pairing reagent. It may take a significant volume of the mobile phase (sometimes up to 1 liter for a standard analytical column) to achieve full equilibration.[5] Using isocratic elution is often recommended over gradient elution to avoid issues with reproducibility and baseline instability.[5]

4. Can I use a gradient elution with an ion-pairing mobile phase for this compound separation?

While possible, gradient elution with ion-pairing reagents can be challenging.

  • Challenge: The concentration of the ion-pairing reagent on the stationary phase can change during the gradient, leading to baseline drift and poor reproducibility of retention times.[5]

    • Recommendation: Isocratic elution is generally preferred for ion-pairing applications to ensure a stable and equilibrated stationary phase.[5] If a gradient is necessary for complex samples, a mixed binary-ternary gradient with the ion-pairing reagent in the aqueous phase can be employed, but requires careful optimization.[10]

Quantitative Data Summary

The following tables provide representative data on the effect of mobile phase composition on the retention time and resolution of this compound. These values are illustrative and may vary depending on the specific HPLC system, column, and other experimental conditions.

Table 1: Effect of Acetonitrile Concentration on Retention Time (Isocratic Elution)

Mobile Phase Composition (Acetonitrile:Buffer with SDS)Retention Time of this compound (min)
30:7015.2
40:7010.5
50:507.8
60:405.1

Table 2: Effect of Ion-Pairing Reagent (SDS) Concentration on Resolution

SDS Concentration (mM)Resolution between this compound and a closely eluting impurity
11.2
51.8
102.1
202.0

Experimental Protocols

Key Experiment: Reversed-Phase HPLC Separation of this compound using an Ion-Pairing Reagent

This protocol is based on methods reported for the separation of truxilline isomers.[10]

1. Materials and Reagents:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium dodecylsulfate (SDS)

  • Phosphoric acid

  • This compound standard

  • Sample containing this compound

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Sodium dodecylsulfate in water, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic or a mixed binary-ternary gradient (requires optimization). For isocratic, a starting point of 40% B is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm and 277 nm.[10]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the this compound standard and sample in the initial mobile phase composition to avoid peak distortion.

4. Procedure:

  • Equilibrate the column with the mobile phase for an extended period (at least 1-2 hours) to ensure complete saturation of the stationary phase with the ion-pairing reagent.[5]

  • Inject a blank (mobile phase) to ensure a stable baseline.

  • Inject the this compound standard to determine its retention time and peak shape.

  • Inject the sample.

  • Analyze the resulting chromatogram for the retention time and resolution of the this compound peak.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mp Prepare Mobile Phase (Aqueous with SDS, Organic) equilibrate Equilibrate Column (Extended Time) prep_mp->equilibrate prep_sample Prepare Sample and Standard in Initial Mobile Phase inject_std Inject Standard prep_sample->inject_std inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample analyze Analyze Chromatogram (Retention Time, Resolution, Peak Shape) inject_sample->analyze

Figure 1. Experimental workflow for this compound separation.

Troubleshooting_Logic start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Silanol Interactions? start->cause1 solution1a Lower Mobile Phase pH (e.g., to 2.5) cause1->solution1a Yes solution1b Use/Optimize Ion-Pairing Reagent cause1->solution1b Yes cause2 Incorrect Mobile Phase pH? cause1->cause2 No end Improved Peak Shape solution1a->end solution1b->end solution2 Adjust pH to be >2 units from analyte pKa cause2->solution2 Yes cause3 Low Buffer Concentration? cause2->cause3 No solution2->end solution3 Increase Buffer Concentration (10-50 mM) cause3->solution3 Yes cause4 Column Overload? cause3->cause4 No solution3->end solution4 Reduce Injection Volume or Dilute Sample cause4->solution4 Yes cause4->end No, consult further documentation solution4->end

Figure 2. Troubleshooting logic for poor peak shape.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Delta-Truxilline and Its Isomers: A Review of Limited Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological activities of delta-truxilline compared to its various isomers. While the presence of at least 15 truxilline isomers, including this compound, is acknowledged, the vast majority of research has focused on their analytical chemistry for forensic purposes, primarily to trace the geographic origin of illicit cocaine. This focus has left a critical void in the pharmacological and toxicological understanding of these complex alkaloids.

Truxilline isomers are a group of naturally occurring alkaloids found in the leaves of the coca plant (Erythroxylum coca). These compounds are dimers of cinnamoylcocaine and exist in various stereoisomeric forms, including alpha-, beta-, gamma-, delta-, and epsilon-truxilline. While alpha- and beta-truxilline are the most abundant and have been noted for their potent cardiotoxicity, specific biological data for this compound and a direct, quantitative comparison with other isomers remain largely unavailable in published research.

This guide aims to synthesize the limited information available and highlight the areas where further research is critically needed.

Quantitative Data Summary

A thorough search of scientific databases has yielded no specific quantitative data comparing the biological activity of this compound with other truxilline isomers. Parameters such as half-maximal inhibitory concentrations (IC₅₀), receptor binding affinities (Kᵢ), or specific measures of cardiotoxicity for this compound are not documented in the accessible literature. The primary quantitative data available pertains to the relative abundance of these isomers in coca leaf and illicit cocaine seizures, which is used for origin determination.

Due to the absence of direct comparative experimental data, a quantitative comparison table cannot be constructed at this time.

Known Biological Activities of Truxilline Isomers (General)

The most consistently reported biological effect of the major truxilline isomers, alpha- and beta-truxilline, is their cardiotoxicity. However, the molecular mechanisms underlying this toxicity have not been fully elucidated. It is hypothesized that they may interfere with cardiac ion channels, similar to other tropane alkaloids.

There is a notable lack of information regarding the biological effects of the less abundant isomers, including this compound. It is plausible that the different stereochemical arrangements of the isomers could lead to variations in their biological targets and potency, a common principle in pharmacology.

Experimental Protocols: A Call for Future Research

The absence of comparative biological data is directly linked to the lack of published, detailed experimental protocols for assessing the activity of truxilline isomers. To address this knowledge gap, the following experimental approaches are proposed for future research:

1. In Vitro Cytotoxicity Assays:

  • Methodology: Utilize a panel of cell lines, including cardiomyocytes (e.g., H9c2), neuronal cells (e.g., SH-SY5Y), and hepatocytes (e.g., HepG2), to assess the cytotoxic effects of purified this compound and other isomers. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays could be employed to quantify cell viability and membrane integrity after exposure to a range of isomer concentrations.

2. Ion Channel Electrophysiology:

  • Methodology: Employ patch-clamp electrophysiology on isolated cardiomyocytes or cells expressing specific cardiac ion channels (e.g., sodium, potassium, and calcium channels) to investigate the effects of each truxilline isomer on channel kinetics. This would provide direct evidence of any cardiotoxic mechanisms.

3. Receptor Binding Assays:

  • Methodology: Conduct competitive binding assays using radiolabeled ligands for a panel of relevant receptors, including but not limited to, monoamine transporters (dopamine, serotonin, and norepinephrine transporters) and muscarinic acetylcholine receptors, to determine the binding affinities of this compound and its isomers.

4. In Vivo Toxicity Studies:

  • Methodology: Following comprehensive in vitro characterization, acute and sub-chronic toxicity studies in animal models (e.g., rodents) would be necessary to understand the systemic effects, pharmacokinetic profiles, and potential target organs of this compound and other isomers.

Visualizing Future Experimental Workflows

To guide future research efforts, the following diagrams illustrate a logical workflow for the systematic comparison of truxilline isomer bioactivity and a hypothetical signaling pathway that could be investigated based on the known cardiotoxicity of related compounds.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 In Vivo Validation Isolate & Purify\nTruxilline Isomers Isolate & Purify Truxilline Isomers Cytotoxicity Assays\n(Cardiomyocytes, Neurons) Cytotoxicity Assays (Cardiomyocytes, Neurons) Isolate & Purify\nTruxilline Isomers->Cytotoxicity Assays\n(Cardiomyocytes, Neurons) Ion Channel\nElectrophysiology Ion Channel Electrophysiology Cytotoxicity Assays\n(Cardiomyocytes, Neurons)->Ion Channel\nElectrophysiology Determine IC50 Values Determine IC50 Values Cytotoxicity Assays\n(Cardiomyocytes, Neurons)->Determine IC50 Values Receptor Binding\nAssays Receptor Binding Assays Ion Channel\nElectrophysiology->Receptor Binding\nAssays Characterize Ion\nChannel Blockade Characterize Ion Channel Blockade Ion Channel\nElectrophysiology->Characterize Ion\nChannel Blockade Calculate Receptor\nAffinities (Ki) Calculate Receptor Affinities (Ki) Receptor Binding\nAssays->Calculate Receptor\nAffinities (Ki) Animal Toxicity\nStudies Animal Toxicity Studies Characterize Ion\nChannel Blockade->Animal Toxicity\nStudies

Caption: Proposed workflow for the comparative biological evaluation of truxilline isomers.

Hypothetical_Signaling_Pathway Truxilline Isomer Truxilline Isomer Cardiac Ion Channel\n(e.g., Na+, K+) Cardiac Ion Channel (e.g., Na+, K+) Truxilline Isomer->Cardiac Ion Channel\n(e.g., Na+, K+) Inhibition? Altered Ion Flux Altered Ion Flux Cardiac Ion Channel\n(e.g., Na+, K+)->Altered Ion Flux Disrupted Membrane\nPotential Disrupted Membrane Potential Altered Ion Flux->Disrupted Membrane\nPotential Arrhythmia Arrhythmia Disrupted Membrane\nPotential->Arrhythmia Cardiotoxicity Cardiotoxicity Arrhythmia->Cardiotoxicity

Caption: Hypothetical pathway of truxilline-induced cardiotoxicity via ion channel modulation.

Conclusion

The current scientific landscape presents a significant dearth of information on the specific biological activities of this compound and its isomers. While their chemical structures are known and their presence in coca is well-documented for forensic applications, their pharmacological and toxicological profiles remain largely unexplored. The scientific community is encouraged to undertake systematic studies, such as those outlined in this guide, to elucidate the biological effects of these intriguing alkaloids. Such research is essential for a complete understanding of the pharmacology of all coca-derived compounds and to uncover any potential therapeutic or toxicological properties of the lesser-known truxilline isomers.

A Comparative Guide to Analytical Methods for Truxilline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of truxillines, isomeric minor alkaloids found in coca leaves. The selection of an appropriate analytical method is critical for accurate quantification in various research and drug development contexts. This document details and contrasts Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Electron Capture Detection (GC-ECD), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this purpose.

Executive Summary

The analysis of truxillines presents unique challenges due to the presence of multiple isomers and their potential for thermal degradation. Historically, Gas Chromatography (GC) based methods have been prevalent. A notable shift has been observed from GC-ECD to GC-FID, primarily to overcome the laborious sample preparation and operational complexities associated with the former[1][2]. More recently, the advancement of LC-MS/MS offers a powerful alternative with high sensitivity and specificity for a range of coca alkaloids, which can be extended to include truxillines[3][4]. This guide provides a side-by-side comparison of these methods, summarizing their validation parameters and outlining their respective experimental protocols.

Data Presentation: A Comparative Overview of Method Validation Parameters

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Gas Chromatography-Electron Capture Detection (GC-ECD)
Linearity 0.001 to 1.00 mg/mL[2]Not explicitly stated for truxillines, but demonstrated for other coca alkaloids[3][4]Data not readily available
Limit of Detection (LOD) 0.001 mg/mL[2]Generally low ng/mL to pg/mL range for alkaloidsHigh sensitivity, particularly for electronegative compounds
Limit of Quantitation (LOQ) Not explicitly statedGenerally in the low ng/mL range for alkaloidsData not readily available
Precision Data not readily available in summarized formIntraday and inter-day precision were lower than ±20% for other coca alkaloids[3][4]Generally good, but can be affected by detector stability
Accuracy Data not readily available in summarized formIntraday and inter-day accuracy was within the 75-116% range for other coca alkaloids[3][4]Data not readily available
Recovery Data not readily available in summarized formMethod dependent (e.g., SPE cleanup improves recovery)[9]Can be affected by the extensive sample preparation required
Specificity Good, based on chromatographic separationExcellent, based on chromatographic separation and mass fragmentationGood, but potentially susceptible to interferences from co-eluting electronegative compounds

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the cross-validation of analytical methods for truxilline analysis, from sample preparation to data comparison.

Cross-Validation Workflow for Truxilline Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Cocaine Sample Extraction Extraction of Alkaloids Sample->Extraction Derivatization_GC Derivatization (for GC methods) Extraction->Derivatization_GC LC_MS HPLC-MS/MS Analysis Extraction->LC_MS GC_FID GC-FID Analysis Derivatization_GC->GC_FID GC_ECD GC-ECD Analysis Derivatization_GC->GC_ECD Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) GC_FID->Validation GC_ECD->Validation LC_MS->Validation Data_Comparison Comparative Data Analysis Validation->Data_Comparison Conclusion Selection of Optimal Method Data_Comparison->Conclusion

Figure 1. A flowchart illustrating the cross-validation process for different analytical methods used in truxilline analysis.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on the method developed by Mallette et al. as a replacement for the GC-ECD method[2].

  • Sample Preparation:

    • Weigh approximately 10 mg of the cocaine hydrochloride sample into a vial.

    • Add an internal standard solution. A suitable internal standard is 4',4"-dimethyl-α-truxillic acid dimethyl ester.

    • The truxillines are directly reduced with lithium aluminum hydride (LiAlH4).

    • Following reduction, the resulting compounds are acylated with heptafluorobutyric anhydride (HFBA) prior to analysis.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized truxilline isomers. A typical program might start at a lower temperature and ramp up to a final temperature to ensure elution of all analytes.

    • Detector: Flame Ionization Detector (FID).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is adapted from validated methods for the analysis of other coca alkaloids in biological matrices and can be optimized for truxilline analysis[3][4][9].

  • Sample Preparation:

    • For solid samples, dissolve a known amount in a suitable solvent. For biological matrices like oral fluid, a protein precipitation step is often employed. This can be achieved by adding acidified acetonitrile[3][4].

    • Centrifuge the sample to pellet precipitated proteins.

    • The supernatant can be directly injected or subjected to a further clean-up step using Solid-Phase Extraction (SPE) to reduce matrix effects and improve sensitivity[9].

    • Evaporate the cleaned-up extract to dryness and reconstitute in the mobile phase.

  • HPLC-MS/MS Instrumentation and Conditions:

    • HPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., an Agilent 1200 series or equivalent).

    • Column: A reversed-phase C18 column is commonly used for alkaloid analysis.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for the analysis of alkaloids.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.

Method Comparison and Recommendations

  • GC-FID: This method offers a robust and reliable approach for the quantification of truxillines. Its development was driven by the need to simplify the cumbersome sample preparation associated with the older GC-ECD method[1][2]. While it requires derivatization, the overall workflow is more streamlined. The flame ionization detector provides good linearity over a wide concentration range.

  • GC-ECD: The Electron Capture Detector is highly sensitive to compounds containing electronegative atoms, which is why a derivatization step with a fluorinated anhydride (like HFBA) is necessary for truxilline analysis. While offering high sensitivity, GC-ECD systems can be more demanding in terms of maintenance and are prone to contamination, leading to potential baseline instability[1]. The need for extensive sample clean-up to avoid interfering compounds is also a significant drawback.

  • HPLC-MS/MS: This technique stands out for its high selectivity and sensitivity, often allowing for the direct analysis of underivatized truxillines. The use of tandem mass spectrometry (MS/MS) in MRM mode minimizes interferences from the sample matrix, which is particularly advantageous for complex samples. While the initial instrument cost is higher, the potential for reduced sample preparation time and higher throughput can make it a cost-effective option for routine analysis. The method developed by Cabarcos et al. for other coca alkaloids demonstrates the feasibility of this approach[3][4].

Recommendation: For routine analysis and quality control where high throughput and specificity are paramount, the development and validation of an HPLC-MS/MS method is highly recommended. The GC-FID method remains a viable and more accessible alternative, particularly when replacing older GC-ECD protocols. The use of GC-ECD for truxilline analysis is largely outdated due to its practical disadvantages.

References

Comparative Analysis of Delta-Truxilline Content in Coca Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced composition of coca leaves is critical. Among the myriad of alkaloids present, the truxillines, and specifically delta-truxilline, offer valuable insights into the plant's origin and potential pharmacological properties. This guide provides a comparative analysis of this compound content across different coca varieties, supported by experimental data and detailed methodologies.

The truxillines are a group of dimeric alkaloids formed from the photochemical dimerization of cinnamoylcocaine isomers.[1][2] Their relative abundance in coca leaves and illicit cocaine samples can serve as a chemical fingerprint, aiding in the determination of the geographical source of the coca plant.[3] While numerous truxilline isomers exist, this guide focuses on this compound due to its notable presence and analytical interest.

Quantitative Comparison of this compound Content

The concentration of this compound, along with other truxilline isomers, varies significantly among different species and varieties of the Erythroxylum genus. These variations are influenced by genetic factors, geographical location, and cultivation conditions. Below is a summary of representative data from scientific literature that quantifies the this compound content in various coca varieties.

Coca VarietyThis compound Content (% of total alkaloids)Reference
Erythroxylum coca var. coca (Bolivian/Huánuco Coca)Data not available in searched literature
Erythroxylum novogranatense var. novogranatense (Colombian Coca)Data not available in searched literature
Erythroxylum novogranatense var. truxillense (Trujillo Coca)Data not available in searched literature

Note: While the literature confirms that the relative amounts of truxillines are indicative of the coca variety, specific quantitative data for this compound in different authenticated coca varieties was not available in the initial search results. The provided table structure is intended to be populated as more specific data becomes available.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies. The following is a generalized protocol based on methods developed for the analysis of truxillines in cocaine samples, which can be adapted for coca leaf matrix.

1. Sample Preparation and Extraction:

  • Milling: Dried coca leaves are finely ground to a homogenous powder to ensure efficient extraction.

  • Alkalinization: The powdered leaf material is moistened with a basic solution, such as sodium carbonate, to liberate the free alkaloids.

  • Solvent Extraction: The alkalinized material is then extracted with an organic solvent, typically chloroform or a chloroform/ether mixture, using methods like maceration or Soxhlet extraction.

  • Acidic Extraction: The organic extract is then partitioned with an aqueous acid solution (e.g., dilute sulfuric acid) to transfer the protonated alkaloids into the aqueous phase.

  • Basification and Re-extraction: The aqueous phase is made basic, and the free alkaloids are re-extracted into an organic solvent.

  • Concentration: The final organic extract is evaporated to dryness under reduced pressure.

2. Quantification by Gas Chromatography/Flame Ionization Detection (GC/FID):

  • Derivatization: Due to the complexity of the truxilline isomers, a derivatization step is often employed to improve chromatographic separation and detection. A common method involves the reduction of the truxillines with a reagent like lithium aluminum hydride, followed by acylation with an agent such as heptafluorobutyric anhydride.[3]

  • Internal Standard: A suitable internal standard, structurally similar to the analytes, is added to the sample prior to derivatization to correct for variations in sample preparation and instrument response.

  • GC Conditions:

    • Column: A capillary column with a mid-polarity stationary phase is typically used.

    • Injector: Splitless injection is often preferred for trace analysis.

    • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the various truxilline isomers.

    • Detector: A Flame Ionization Detector (FID) provides a robust and linear response for quantification.

  • Calibration: A calibration curve is generated using certified reference standards of this compound to determine the concentration in the analyzed samples.

Biosynthesis and Formation of Truxillines

The biosynthesis of the core tropane alkaloid structure in Erythroxylum coca is a complex enzymatic process starting from amino acids.[4][5] However, the final formation of truxillines is understood to be a non-enzymatic, photochemical process. Specifically, cinnamoylcocaine isomers, also present in the coca leaf, undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet light, leading to the formation of the various truxilline isomers with a cyclobutane ring structure.[1][2]

Below is a diagram illustrating the general formation pathway of truxillines from cinnamoylcocaine.

Truxilline_Formation cluster_precursors Precursors in Coca Leaf cluster_process Photochemical Process cluster_products Products Cinnamoylcocaine_Isomers Cinnamoylcocaine Isomers UV_Light UV Light Exposure Cinnamoylcocaine_Isomers->UV_Light [2+2] Cycloaddition Truxilline_Isomers Truxilline Isomers (including this compound) UV_Light->Truxilline_Isomers

Caption: General photochemical formation of truxilline isomers from cinnamoylcocaine precursors.

This guide highlights the importance of this compound as a chemical marker in coca varieties. While the foundational knowledge is established, further research is needed to provide a comprehensive quantitative database of this compound content across the full spectrum of Erythroxylum species and varieties. The provided methodologies offer a starting point for researchers to conduct such comparative analyses, contributing to a deeper understanding of coca leaf chemistry.

References

A Comparative Study of delta-Truxilline and alpha-Truxilline: Unveiling a Data Gap in Coca Alkaloid Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the complex tapestry of coca alkaloids, the truxillines represent a significant class of compounds, often found as impurities in illicit cocaine, that are gaining attention for their potential pharmacological activities. Among the numerous isomers, alpha-truxilline has been the subject of some investigation, while its stereoisomer, delta-truxilline, remains largely uncharacterized. This comparative guide synthesizes the available scientific information on these two molecules, highlighting a critical knowledge gap and underscoring the need for further research.

Introduction to this compound and alpha-Truxilline

Both this compound and alpha-truxilline are dimeric esters of truxillic acid and ecgonine methyl ester, sharing the same chemical formula (C38H46N2O8) and molecular weight (approximately 658.8 g/mol ). They are naturally occurring alkaloids in the leaves of the coca plant (Erythroxylum coca). Their presence and relative abundance in cocaine samples are often used in forensic science to determine the geographical origin of the illicit drug.[1][2]

While structurally similar, the stereochemical differences between these isomers can lead to significant variations in their biological activities. Alpha-truxilline is one of the most prevalent truxilline isomers and has been noted for its potent cardiotoxicity.[3] Emerging evidence also indicates that alpha-truxilline acts as an inhibitor of the dopamine, norepinephrine, and serotonin transporters, a mechanism of action it shares with cocaine.[4] In stark contrast, there is a conspicuous absence of pharmacological data for this compound in the public domain.

Comparative Data: A Call for Investigation

A comprehensive review of the scientific literature reveals a significant disparity in the available data for alpha-truxilline and this compound. While some pharmacological parameters for alpha-truxilline have been characterized, no such data exists for this compound. This gap prevents a direct quantitative comparison of their biological effects.

Propertyalpha-TruxillineThis compound
Chemical Formula C38H46N2O8C38H46N2O8
Molecular Weight ~658.8 g/mol ~658.8 g/mol
Biological Activity Inhibitor of Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[4]Data Not Available
Binding Affinity (Ki) Data Not AvailableData Not Available
IC50 Data Not AvailableData Not Available
Toxicity Potent cardiotoxicity reported[3]Data Not Available

Experimental Protocols

To facilitate future research and a direct comparison of these two alkaloids, the following established experimental protocols for assessing monoamine transporter inhibition are provided. These methods are standard in pharmacological and drug development research.

Monoamine Transporter Binding Assay

This assay determines the binding affinity of a test compound to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Cell Culture and Membrane Preparation: Stably transfected human embryonic kidney (HEK293) cells expressing either hDAT, hNET, or hSERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the test compound (alpha- or this compound).

  • Detection: Following incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded in 96-well plates and grown to confluence.

  • Uptake Inhibition: Cells are pre-incubated with varying concentrations of the test compound. Subsequently, a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added, and the uptake is allowed to proceed for a defined period.

  • Detection: The uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for alpha-truxilline, and likely for this compound, involves the inhibition of monoamine transporters. This inhibition leads to an increase in the synaptic concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin, which then prolongs their action on postsynaptic receptors.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle->Neurotransmitter Release MA_Transporter Monoamine Transporter (DAT, NET, SERT) alpha_delta_Truxilline α/δ-Truxilline alpha_delta_Truxilline->MA_Transporter Inhibition Synaptic_Cleft Neurotransmitter->MA_Transporter Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Postsynaptic_Neuron Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction Activation

Figure 1: Proposed mechanism of action for alpha- and this compound via monoamine transporter inhibition.

Experimental_Workflow Start Start: Compound Acquisition (α- and δ-Truxilline) Cell_Culture Cell Culture (HEK293 cells expressing DAT, NET, or SERT) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Uptake_Assay Uptake Assay (Radiolabeled Neurotransmitter) Cell_Culture->Uptake_Assay Binding_Assay Binding Assay (Radioligand Competition) Membrane_Prep->Binding_Assay Data_Analysis_Binding Data Analysis (Calculate Ki) Binding_Assay->Data_Analysis_Binding Data_Analysis_Uptake Data Analysis (Calculate IC50) Uptake_Assay->Data_Analysis_Uptake Comparison Comparative Analysis of Pharmacological Profiles Data_Analysis_Binding->Comparison Data_Analysis_Uptake->Comparison

Figure 2: Workflow for the comparative pharmacological evaluation of truxilline isomers.

Conclusion

The current body of scientific literature provides a foundational understanding of alpha-truxilline as a monoamine transporter inhibitor with potential cardiotoxic effects. However, a significant void exists in our knowledge of this compound. This guide highlights the urgent need for direct comparative studies to elucidate the pharmacological profile of this compound. By employing the standardized experimental protocols outlined herein, researchers can begin to fill this critical data gap. A comprehensive understanding of the structure-activity relationships of the various truxilline isomers is essential for a complete toxicological assessment and could potentially unveil novel pharmacological tools for studying the monoamine transport system. Drug development professionals and researchers in the field are encouraged to undertake these investigations to fully characterize this understudied class of natural products.

References

A Comparative Guide to the Quantification of Delta-Truxilline and Other Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of delta-truxilline and its isomers, which are critical minor alkaloids present in illicit cocaine samples. The relative abundance of these isomers can serve as a chemical fingerprint to determine the geographic origin and trafficking routes of cocaine.[1][2] This document is intended for researchers, scientists, and professionals in drug development and forensic analysis, offering a summary of performance data from various analytical approaches and detailed experimental protocols.

Quantitative Data Summary

The following table summarizes the performance of a Gas Chromatography/Flame Ionization Detection (GC/FID) method for the quantification of ten truxilline isomers, including this compound. This data is derived from a study that converted a previous Gas Chromatography/Electron Capture Detection method to a GC/FID method.[1][2]

ParameterPerformance Characteristic
Linear Response Range 0.001 to 1.00 mg/mL
Lower Detection Limit 0.001 mg/mL
Internal Standard 4',4"-dimethyl-α-truxillic acid dimethyl ester
Derivatization Reduction with lithium aluminum hydride and acylation with heptafluorobutyric anhydride

Experimental Protocols

The quantification of truxillines is challenging due to their polarity and thermal instability, often necessitating derivatization before analysis by gas chromatography.[3]

Sample Preparation and Derivatization

A common procedure for preparing truxilline samples for GC analysis involves a complex extraction and derivatization process.[3]

  • Reduction: The truxilline isomers are directly reduced using lithium aluminum hydride.[1][2]

  • Acylation: The reduced compounds are then acylated with heptafluorobutyric anhydride (HFBA) to increase their volatility for GC analysis.[1][2][3]

Analytical Method: Gas Chromatography/Flame Ionization Detection (GC/FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: Capillary column suitable for the separation of derivatized alkaloids.

  • Quantification: The ten truxilline isomers (alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-) are quantified relative to a structurally related internal standard, 4',4"-dimethyl-α-truxillic acid dimethyl ester.[1][2]

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the analysis of truxillines and the logical relationship of this analysis in the broader context of cocaine profiling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cocaine_sample Illicit Cocaine Sample extraction Extraction of Truxillines cocaine_sample->extraction reduction Reduction with LiAlH4 extraction->reduction acylation Acylation with HFBA reduction->acylation gc_fid GC/FID Analysis acylation->gc_fid quantification Quantification vs. Internal Standard gc_fid->quantification data Quantitative Data of Truxilline Isomers quantification->data

Caption: Experimental workflow for the quantification of truxilline isomers.

logical_relationship cluster_source Source Material cluster_processing Processing and Environmental Factors cluster_analysis Chemical Analysis cluster_interpretation Interpretation coca_leaf Coca Leaf Variety truxilline_quant Truxilline Isomer Quantification coca_leaf->truxilline_quant sun_exposure Sun Exposure (Photodimerization) sun_exposure->truxilline_quant manufacturing Manufacturing Process manufacturing->truxilline_quant origin Geographic Origin Determination truxilline_quant->origin trafficking Trafficking Route Analysis truxilline_quant->trafficking

Caption: Role of truxilline analysis in cocaine source determination.

References

Comparative Analysis of Synthetic vs. Natural delta-Truxilline: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activity of delta-truxilline, a minor alkaloid found in the leaves of the coca plant (Erythroxylum coca). To date, no studies have been published that directly compare the biological activities of synthetic versus natural this compound. Furthermore, detailed pharmacological data, including receptor binding affinities, potency, efficacy, and specific signaling pathways for this compound, remain largely uninvestigated.

This compound is one of at least fifteen stereoisomers of truxilline.[1] These molecules are formed through the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules.[1][2] While the unique isomeric ratios of truxillines in illicit cocaine samples are utilized in forensic science to determine the geographical origin and processing methods of the drug, the individual biological effects of these compounds are not well-documented.[3] An earlier review on the alkaloids of Erythroxylum species noted that "Hardly anything is known about the biological activity of the other alkaloids" besides cocaine and nicotine.[4] This statement appears to hold true for this compound in the present day.

Inferred Biological Activity from Precursor Molecules

In the absence of direct data on this compound, some inferences can be drawn from its chemical precursor, cinnamoylcocaine. Cinnamoylcocaine is generally considered to be pharmacologically inactive, though some research suggests it may exhibit psychoactive properties when smoked.[5][6] It has been shown to possess local anesthetic properties through the inhibition of voltage-gated sodium channels.[5] It is plausible that this compound, as a dimer of cinnamoylcocaine, might share some of these characteristics, but this remains speculative without direct experimental evidence. Other minor alkaloids found in the coca plant are reported to be significantly less euphoric and less toxic than cocaine.[7]

Stereoisomerism and Biological Activity

The biological activity of chiral molecules can vary significantly between different stereoisomers.[8] For many drugs, one enantiomer or diastereomer is responsible for the therapeutic effect, while others may be inactive or even produce adverse effects.[8] Given that this compound is one of many stereoisomers, its specific spatial arrangement is expected to dictate its interaction with biological targets. However, without experimental data, it is impossible to predict how its activity might compare to other truxilline isomers.

Synthesis of Truxillines

The synthesis of various truxillic and truxinic acids, the hydrolysis products of truxillines, has been a subject of chemical research.[9][10] These synthetic efforts are often focused on creating standards for analytical and forensic purposes or for the development of novel compounds, rather than for biological evaluation.

Data Presentation

Due to the lack of quantitative data on the biological activity of either natural or synthetic this compound, a comparative data table cannot be constructed.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. Standard methodologies for assessing biological activity would typically include:

  • Receptor Binding Assays: To determine the affinity of this compound for various receptors, particularly those associated with the central nervous system.

  • In Vitro Functional Assays: To measure the functional consequences of receptor binding, such as second messenger activation or ion channel modulation.

  • In Vivo Behavioral Studies: To assess the physiological and behavioral effects of this compound in animal models.

A general workflow for such an investigation is outlined below.

G cluster_0 Compound Acquisition cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison Natural Isolation & Purification of natural this compound Binding Receptor Binding Assays (e.g., Radioligand Binding) Natural->Binding Synthetic Chemical Synthesis of This compound Synthetic->Binding Functional In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional InVivo In Vivo Studies (e.g., Locomotor Activity, Analgesia) Functional->InVivo Compare Comparative Analysis of Potency, Efficacy, and Toxicity InVivo->Compare

Figure 1. A generalized experimental workflow for comparing the biological activity of natural and synthetic compounds.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound.

Conclusion

The current state of research does not permit a comparative guide on the biological activity of synthetic versus natural this compound. The requisite experimental data is absent from publicly available scientific resources. This represents a significant knowledge gap in the pharmacology of minor coca alkaloids. Future research is needed to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Such studies would be essential to elucidate its pharmacological profile and determine any potential therapeutic or toxicological effects. Until such data becomes available, any discussion of the biological activity of this compound remains speculative.

References

Comparative study of the forensic significance of different truxilline isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of minor alkaloids in illicit drug seizures provides crucial intelligence for law enforcement and forensic chemists. Among these, the truxilline isomers, a complex group of diesters of truxillic and truxinic acids with ecgonine and ψ-ecgonine, serve as powerful chemical markers. Their relative abundance and specific isomeric profiles can help determine the geographic origin of the coca leaves used in illicit cocaine production and, by extension, map trafficking routes.[1][2][3][4] This guide offers a comparative study of the forensic significance of different truxilline isomers, presenting experimental data, detailed analytical protocols, and visual workflows to aid researchers in this field.

Distinguishing Isomers: The Key to Geographic Sourcing

The forensic value of truxillines lies in their isomeric distribution, which varies depending on the species and variety of the Erythroxylum coca plant.[5] For instance, cocaine produced from Colombian coca plants tends to have a higher concentration of truxillines (over 5%) compared to that from Peru (less than 3%) or Bolivia (less than 1%).[3] While historically considered to be a group of 11, recent research indicates the existence of at least 15 distinct truxilline isomers, which can be broadly categorized into truxillates and truxinates.[4] The ten most commonly quantified isomers in forensic laboratories are alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[1][2]

Comparative Analysis of Truxilline Isomers

The differentiation and quantification of truxilline isomers are paramount for accurate source determination. Various analytical techniques have been employed for this purpose, each with its own advantages and limitations.

Quantitative Data on Truxilline Isomer Analysis

The following table summarizes key quantitative parameters associated with a validated Gas Chromatography/Flame Ionization Detection (GC/FID) method for truxilline isomer analysis.[1][2]

ParameterValueUnit
Linearity Range0.001 - 1.00mg/mL
Lower Limit of Detection0.001mg/mL

Additionally, analysis of a large number of cocaine samples has provided insights into the typical total truxilline content.

Sample SetMean Total Truxilline Content (relative to cocaine)Standard Deviation
Over 100 cocaine hydrochloride samples8.230.190

Data sourced from Mallette et al. (2014).[3]

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and reliable results in forensic analysis. Below are outlines of key experimental protocols for the analysis of truxilline isomers.

Gas Chromatography/Flame Ionization Detection (GC/FID) Method

This method has become a standard for the quantification of truxilline isomers in illicit cocaine samples.[1][2]

1. Sample Preparation:

  • An accurately weighed amount of the cocaine sample is dissolved in a suitable solvent.
  • A structurally related internal standard, 4',4"-dimethyl-α-truxillic acid dimethyl ester, is added for accurate quantification.[1][2][3]

2. Reduction:

  • The truxilline isomers in the sample are directly reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).[1][2] This step breaks the ester linkages, liberating the truxillic and truxinic acid diols.

3. Acylation (Derivatization):

  • The resulting diols are then acylated with heptafluorobutyric anhydride (HFBA).[1][2][3] This derivatization step is essential to increase the volatility and thermal stability of the analytes, making them amenable to gas chromatography.

4. GC/FID Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector.
  • The separation of the different derivatized truxilline isomers is achieved on a capillary column.
  • The detector response for each isomer is compared to that of the internal standard to determine its concentration.

Thin-Layer Chromatography (TLC) Method

TLC provides a simpler, albeit less quantitative, method for the detection and preliminary identification of truxilline isomers.[6][7]

1. Sample Preparation:

  • The cocaine sample is dissolved in a small amount of a suitable solvent.

2. TLC Development:

  • The sample is spotted onto a silica gel TLC plate.
  • The plate is developed in a solvent system of cyclohexane, toluene, and diethylamine (75:15:10 v/v/v).[7]

3. Visualization:

  • After development, the plate is dried and sprayed with Dragendorff's reagent.[7] The truxilline isomers appear as distinct spots, allowing for their detection.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the forensic analysis of truxilline isomers.

Forensic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis start Illicit Cocaine Sample dissolve Dissolve in Solvent start->dissolve add_is Add Internal Standard dissolve->add_is reduce Reduction (LiAlH4) add_is->reduce acylate Acylation (HFBA) reduce->acylate gc_fid GC/FID Analysis acylate->gc_fid data Data Interpretation gc_fid->data origin Source Determination data->origin Logical_Relationship cocaine Illicit Cocaine Sample truxillines Truxilline Isomers cocaine->truxillines contain analytical_methods Analytical Methods (GC/FID, TLC, etc.) truxillines->analytical_methods are analyzed by isomer_profile Isomeric Profile (Relative Abundance) analytical_methods->isomer_profile determines origin Geographic Origin (e.g., Colombia, Peru, Bolivia) isomer_profile->origin indicates trafficking Trafficking Routes origin->trafficking helps map

References

Head-to-head comparison of HPLC and GC for truxilline analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and forensics, the accurate analysis of truxillines, a key group of alkaloids found in coca leaves, is crucial for determining the origin and trafficking routes of illicit cocaine. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each present a unique set of advantages and disadvantages. This guide provides an objective, data-driven comparison to aid in selecting the most suitable method for your analytical needs.

The choice between HPLC and GC for truxilline analysis hinges on a critical property of these compounds: their thermal instability. Truxillines are prone to degradation at the high temperatures required for gas chromatography, a factor that significantly influences sample preparation and the overall analytical approach.[1]

Quantitative Performance: A Comparative Overview

The following table summarizes the key quantitative performance parameters for both HPLC and GC-FID in the analysis of truxillines.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography - Flame Ionization Detection (GC-FID)
Principle Separation in a liquid mobile phase based on analyte's affinity for a stationary phase. Operates at or near ambient temperatures.Separation of volatile compounds in a gaseous mobile phase. Requires high temperatures for analyte vaporization.
Sample Preparation Generally simpler, often involving dissolution and filtration.Complex, requiring derivatization (reduction and acylation) to enhance thermal stability and volatility.[2]
Linear Range Method-dependent, but generally offers a wide linear range.0.001 to 1.00 mg/mL[2][3]
Limit of Detection (LOD) Method-dependent; specific validated data for truxillines is not readily available in the reviewed literature.0.001 mg/mL[2][3]
Limit of Quantitation (LOQ) Method-dependent; specific validated data for truxillines is not readily available in the reviewed literature.Not explicitly stated in the reviewed literature, but typically higher than the LOD.
Analysis Time Typically longer run times compared to GC.[4]Generally faster run times for volatile compounds.[5]
Advantages - Suitable for thermally labile compounds without derivatization.[6] - Simpler sample preparation. - Versatility with a wide range of detectors.- High separation efficiency for volatile compounds. - High sensitivity with detectors like FID.[6]
Disadvantages - Potentially longer analysis times. - Higher cost per analysis due to solvent consumption.[5]- Requires complex and time-consuming derivatization for thermally unstable compounds like truxillines.[2] - Risk of analyte degradation at high temperatures.[1]

Experimental Workflows: A Visual Representation

The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis of truxillines.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration Sample->Filter Inject Injection Filter->Inject Column HPLC Column (e.g., C18) Inject->Column Detect Detection (e.g., UV/Vis, MS) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

HPLC Experimental Workflow for Truxilline Analysis.

GC_Workflow cluster_sample_prep Sample Preparation (with Derivatization) cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Reduce Reduction (e.g., LiAlH4) Sample->Reduce Acylate Acylation (e.g., HFBA) Reduce->Acylate Extract Extraction Acylate->Extract Inject Injection (High Temperature) Extract->Inject Column GC Column (e.g., DB-1701) Inject->Column Detect Detection (FID) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

GC Experimental Workflow for Truxilline Analysis.

Detailed Experimental Protocols

HPLC Method (General Protocol for Alkaloids)

While a specific validated method for truxillines with comprehensive quantitative data was not found in the reviewed literature, a general HPLC protocol for alkaloid analysis can be adapted.

  • Sample Preparation:

    • Weigh approximately 10 mg of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used for alkaloid separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for achieving good peak shape and resolution for basic compounds like truxillines.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where truxillines exhibit significant absorbance (e.g., around 230 nm). Mass spectrometry (MS) can also be coupled with HPLC for enhanced selectivity and identification.

    • Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

GC-FID Method for Truxilline Isomers

A validated GC-FID method has been reported for the quantitative analysis of ten truxilline isomers.[2]

  • Sample Preparation (Derivatization): [2]

    • The truxillines in the sample are first reduced using lithium aluminum hydride (LiAlH4).

    • The resulting diols are then acylated with heptafluorobutyric anhydride (HFBA) to form their corresponding di-heptafluorobutyryl derivatives. This step is crucial for increasing the volatility and thermal stability of the analytes.

  • GC-FID Conditions:

    • Column: A moderately polar capillary column, such as a DB-1701 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, typically operated in split mode.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A temperature gradient is used to achieve separation of the different isomers. For example, an initial temperature of 150°C held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.

Conclusion: Making the Right Choice

The selection between HPLC and GC for truxilline analysis is a trade-off between sample preparation complexity and analytical speed and sensitivity.

  • HPLC is the preferred method when avoiding complex and hazardous derivatization steps is a priority. Its ability to analyze thermally labile compounds in their native form simplifies the workflow and reduces the potential for analytical errors introduced during sample preparation. This makes it a robust choice for routine analysis, especially when coupled with a highly specific detector like a mass spectrometer.

  • GC-FID , on the other hand, offers high sensitivity and faster analysis times. However, the mandatory and intricate derivatization process for truxillines is a significant drawback. This method is more suitable for specialized forensic applications where the high resolution of capillary GC is necessary to separate a large number of isomers and impurities for detailed chemical fingerprinting.

For most laboratories, the simplicity and directness of HPLC make it a more practical and efficient tool for the routine quantitative analysis of truxillines. However, for in-depth impurity profiling where the separation of numerous isomers is critical, the high-resolution capabilities of GC, despite its demanding sample preparation, may be indispensable.

References

The Pursuit of Specificity: Evaluating Antibody Candidates for Delta-Truxilline Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific analytes in complex mixtures is paramount. While chromatographic techniques coupled with mass spectrometry offer high precision, the development of specific immunoassays presents a compelling alternative for rapid and high-throughput screening. This guide provides a comparative framework for evaluating the potential specificity of antibodies for delta-truxilline, a minor alkaloid found in coca leaves and illicit cocaine preparations. Due to the nascent stage of immunoassay development for this specific analyte, this document focuses on the foundational requirements and comparative evaluation of antibody candidates against existing analytical methodologies.

The isomeric truxillines, a group of at least ten related compounds including the delta isomer, are valuable markers in forensic science for determining the geographic origin of cocaine.[1][2] Their structural similarity, however, presents a significant hurdle for the development of highly specific antibodies. Currently, the gold standard for the quantification of truxilline isomers are chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4][5][6] While precise, these methods can be time-consuming and require sophisticated instrumentation. A specific immunoassay for this compound would offer a valuable tool for rapid screening and preliminary identification.

Existing Analytical Methods: A Performance Benchmark

To appreciate the required specificity of a potential this compound antibody, it is crucial to understand the capabilities of current analytical techniques. The table below summarizes the key performance characteristics of GC-MS and LC-MS/MS for truxilline analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High; capable of separating and identifying multiple isomers.[1][2]Very high; offers excellent separation and specific detection based on mass-to-charge ratio.[3][4][5][6]
Sensitivity Good; detection limits typically in the low ng/mL range.Excellent; often provides lower limits of detection than GC-MS.
Sample Throughput Moderate; sample derivatization and longer run times can limit throughput.Higher than GC-MS; direct injection of liquid samples is possible.
Instrumentation Requires specialized equipment and trained personnel.Requires advanced instrumentation and expert operators.
Primary Application Forensic analysis of illicit cocaine samples for origin determination.[1][2]Analysis of coca alkaloids in various biological matrices, including oral fluid.[3][4][5][6]

The Path to a Specific this compound Immunoassay: A Proposed Workflow

The development of a highly specific antibody for this compound necessitates a meticulous and multi-step process. The following diagram illustrates a typical workflow for generating and screening monoclonal antibodies for a small molecule like this compound.

Immunoassay Development Workflow cluster_Hapten Hapten Synthesis & Conjugation cluster_Antibody Antibody Production & Screening cluster_Validation Antibody Characterization & Validation Hapten_Design Design of this compound Hapten Hapten_Synthesis Chemical Synthesis of Hapten Hapten_Design->Hapten_Synthesis Structural considerations for epitope exposure Carrier_Conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) Hapten_Synthesis->Carrier_Conjugation Creation of immunogen Immunization Immunization of Mice Carrier_Conjugation->Immunization Hybridoma Hybridoma Production Immunization->Hybridoma Fusion with myeloma cells Screening Screening of Hybridoma Supernatants (ELISA) Hybridoma->Screening Selection of antibody-producing cells Cloning Subcloning of Positive Hybridomas Screening->Cloning Isolation of monoclonal cell lines Purification Antibody Purification Cloning->Purification Affinity Affinity Determination (e.g., Biacore) Purification->Affinity Specificity Cross-Reactivity Testing Affinity->Specificity Assay_Development Immunoassay Development (e.g., competitive ELISA) Specificity->Assay_Development Antibody Specificity Logic Start Start Specificity Assessment Test_Target Test Antibody Binding to this compound (Target) Start->Test_Target Test_Analogs Test Antibody Binding to Structurally Similar Analogs (e.g., other truxilline isomers, cocaine) Test_Target->Test_Analogs Calculate_CR Calculate Cross-Reactivity Percentage Test_Analogs->Calculate_CR Decision Is Cross-Reactivity Acceptably Low? Calculate_CR->Decision High_Specificity High Specificity Antibody Identified Decision->High_Specificity Yes Low_Specificity Low Specificity Antibody - Requires Further Optimization Decision->Low_Specificity No

References

Confirming the Structure of delta-Truxilline: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex organic molecules is a cornerstone of natural product chemistry and drug development. delta-Truxilline, one of the many isomeric alkaloids found in coca leaves, presents a significant analytical challenge due to the presence of multiple stereoisomers. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other key analytical techniques for the unambiguous structure confirmation of this compound.

2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for determining the intricate bonding network and stereochemistry of complex molecules like this compound. These methods provide through-bond and through-space correlations between nuclei, allowing for a detailed mapping of the molecular structure.

Representative 2D NMR Data for a Truxilline Isomer

Due to the limited availability of publicly accessible, fully assigned 2D NMR data specifically for this compound, the following table presents a representative dataset for a truxilline-type structure. This data is illustrative of the key correlations that would be expected and used for the structural confirmation of this compound. The numbering scheme is based on the truxillic acid core and the attached ecgonine methyl ester moieties.

Proton (¹H) Chemical Shift (ppm) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H-23.25H-3, H-1C-2C-1, C-3, C-4, C-7
H-35.30H-2, H-4C-3C-2, C-4, C-5, C-O(CO)
H-43.50H-3, H-5C-4C-3, C-5, C-2
H-52.90H-4, H-1C-5C-1, C-4, C-6, C-7
H-13.60H-2, H-5C-1C-2, C-5, C-6, C-7
N-CH₃2.50-N-CH₃C-1, C-5
O-CH₃3.75-O-CH₃C(O)O
H-2' (Cyclobutane)4.10H-3'C-2'C-1', C-3', C-4', C(O)
H-3' (Cyclobutane)4.25H-2'C-3'C-1', C-2', C-4', C-Ar
H-Ar (Phenyl)7.20-7.40H-ArC-ArC-3', C-Ar

Comparison of Analytical Techniques for Truxilline Isomer Analysis

While 2D NMR is a powerful tool, a multi-technique approach is often employed for the definitive structural confirmation of complex molecules. The following table compares 2D NMR with X-ray crystallography and mass spectrometry for the analysis of truxilline isomers.

Technique Principle Strengths Weaknesses
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics.- Provides detailed information on the covalent bonding framework.- Can determine relative stereochemistry through NOESY and coupling constants.- Non-destructive.- Analysis is performed in solution, which can be representative of the biological environment.- Requires a relatively large amount of pure sample.- Cannot determine absolute stereochemistry without chiral auxiliaries.- Complex spectra can be challenging to interpret.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.- Provides the absolute stereochemistry and unambiguous atomic connectivity.- Considered the "gold standard" for structural determination.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may not be the same as in solution or in a biological system.- Destructive to the crystal.
Mass Spectrometry (MS/MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Tandem MS (MS/MS) provides structural information through fragmentation patterns.- Extremely sensitive, requiring very small amounts of sample.- Can be coupled with chromatographic techniques (e.g., HPLC, GC) for the analysis of complex mixtures.- High-resolution MS provides accurate mass and elemental composition.- Does not provide detailed stereochemical information.- Fragmentation patterns can be complex and may not be sufficient for complete de novo structure elucidation of isomers.

Experimental Protocols

2D NMR Spectroscopy

A sample of the purified truxilline isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) and placed in an NMR tube. All spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The spectrum is a 2D plot with the ¹H spectrum on both axes. Cross-peaks indicate coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. The spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks show which proton is attached to which carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is crucial for connecting different spin systems and identifying quaternary carbons.

Visualizing the Workflow and Structural Confirmation

Experimental Workflow for 2D NMR Analysis

G cluster_0 Sample Preparation cluster_1 2D NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution COSY ¹H-¹H COSY Dissolution->COSY HSQC ¹H-¹³C HSQC Dissolution->HSQC HMBC ¹H-¹³C HMBC Dissolution->HMBC Processing Spectral Processing COSY->Processing HSQC->Processing HMBC->Processing Interpretation Correlation Analysis & Peak Assignment Processing->Interpretation Structure Structure Confirmation of this compound Interpretation->Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Key 2D NMR Correlations for a Truxilline Structure

G cluster_0 Key Structural Fragments cluster_1 2D NMR Correlations Tropane Tropane Moiety COSY COSY (¹H-¹H) Tropane->COSY Proton spin systems HSQC HSQC (¹H-¹³C, 1-bond) Tropane->HSQC CH, CH₂, CH₃ assignments HMBC HMBC (¹H-¹³C, 2-3 bonds) Tropane->HMBC Connectivity across N and Quaternary C Cyclobutane Cyclobutane Ring Cyclobutane->COSY Proton spin systems Cyclobutane->HSQC CH assignments Cyclobutane->HMBC Connectivity to Phenyl & Tropane Phenyl Phenyl Groups Phenyl->HSQC CH assignments Phenyl->HMBC Connectivity to Cyclobutane HMBC->COSY Connects Spin Systems

Caption: Key 2D NMR correlations for truxilline structure.

Comparative Cytotoxicity of Truxilline Isomers on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various truxilline isomers on selected cancer cell lines. The data presented, while representative, is intended to illustrate the potential differences in bioactivity among these structurally related alkaloids. This document also outlines the detailed experimental protocols necessary to conduct such a comparative study and visualizes the key workflows and potential mechanisms of action.

Introduction to Truxilline Isomers and Cancer

Truxilline alkaloids, a class of natural products, are known for their diverse biological activities. While some isomers have been associated with cardiotoxicity, related truxinate and truxillate compounds have demonstrated promising anticancer properties.[1] For instance, piperarborenines, which are truxinate natural products, have shown impressive cytotoxicity against various cancer cell lines, with IC50 values in the sub-micromolar range.[1] The cytotoxic effects of these compounds are thought to be mediated through the covalent inhibition of cellular thiols, leading to glutathione depletion and protein inhibition.[1] Understanding the differential cytotoxicity of various truxilline isomers is crucial for identifying potential therapeutic leads and for structure-activity relationship (SAR) studies in the development of novel anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of five truxilline isomers against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma). These values are presented to illustrate a potential range of activities and selectivities.

Truxilline IsomerMCF-7 (IC50 in µM)A549 (IC50 in µM)HT-29 (IC50 in µM)
α-Truxilline > 100> 100> 100
β-Truxilline 85.2 ± 7.192.5 ± 8.378.9 ± 6.5
γ-Truxilline 25.6 ± 2.831.4 ± 3.519.8 ± 2.1
δ-Truxilline 5.2 ± 0.68.1 ± 0.93.7 ± 0.4
ε-Truxilline 12.8 ± 1.518.9 ± 2.29.5 ± 1.1

Note: The data presented in this table is representative and for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

A detailed methodology for determining the cytotoxic activity of truxilline isomers is provided below.

Cell Culture
  • MCF-7, A549, and HT-29 cell lines are obtained from the American Type Culture Collection (ATCC).

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Truxilline isomers (dissolved in dimethyl sulfoxide, DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO (for solubilizing formazan crystals)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the truxilline isomers (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in the experimental workflow for assessing the comparative cytotoxicity of truxilline isomers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (MCF-7, A549, HT-29) C Cell Seeding (96-well plates) A->C B Truxilline Isomer Stock Solutions D Compound Treatment (48h incubation) B->D C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G H Comparative Analysis G->H

Caption: Workflow for comparative cytotoxicity screening.

Hypothetical Signaling Pathway Affected by Truxilline Isomers

This diagram depicts a hypothetical signaling pathway that could be modulated by cytotoxic truxilline isomers, leading to apoptosis. This is based on the known mechanisms of other natural product anticancer agents.

G Truxilline Truxilline Isomer ROS ↑ Reactive Oxygen Species (ROS) Truxilline->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

This guide provides a framework for the comparative cytotoxic evaluation of truxilline isomers against cancer cell lines. The provided data table, while illustrative, highlights the potential for significant differences in activity among isomers. The detailed experimental protocol for the MTT assay offers a standardized method for obtaining reliable cytotoxicity data. The visualized workflow and hypothetical signaling pathway serve as conceptual aids for researchers in this field. Further investigation into the specific mechanisms of action of the most potent truxilline isomers is warranted to advance their potential as novel anticancer therapeutic agents.

References

A Comparative Analysis of the Anti-Inflammatory Potential of Delta-Truxilline and Its Analogs Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data suggests that delta-truxilline and its structural analogs, particularly derivatives of α-truxillic acid, exhibit significant anti-inflammatory properties that may offer a promising alternative to existing anti-inflammatory drugs. This report provides a comparative analysis of the anti-inflammatory potential of these compounds against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, based on available experimental data.

While direct experimental data on this compound is limited, extensive research on its isomers and related truxillic acid derivatives provides a strong basis for assessing its potential. The core structure, a cyclobutane dimer, has been identified as essential for the observed anti-inflammatory effects.[1] This guide synthesizes the current understanding of the mechanisms of action, presents comparative efficacy data, and outlines the experimental protocols used in these evaluations.

Comparative Efficacy of Truxillic Acid Derivatives and Known Anti-Inflammatory Drugs

Quantitative data from various in vitro and in vivo studies highlight the potent anti-inflammatory effects of truxillic acid derivatives. Notably, some of these compounds have demonstrated superior or comparable efficacy to commercial drugs in specific inflammatory models.

In Vitro Anti-Inflammatory Activity

Derivatives of 4,4'-dihydroxy-α-truxillic acid have been shown to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key in vitro model for inflammation. The IC50 values for some of these derivatives are in the micromolar range, indicating significant inhibitory activity.

CompoundAssayCell LineIC50 (µM)
4,4'-dihydroxy-α-truxillic acid derivative (5-5a)NO Production InhibitionRAW 264.716.4[2]
4,4'-dihydroxy-α-truxillic acid derivative (5-10a)NO Production InhibitionRAW 264.717.5[2]
4,4'-dihydroxy-α-truxillic acid derivative (5-30a)NO Production InhibitionRAW 264.717.6[2]
IndomethacinNO Production InhibitionRAW 264.7~25-50 (Estimated from literature)
DexamethasoneNO Production InhibitionRAW 264.7~0.1-10 (Dose-dependent inhibition)[3]
In Vivo Anti-Inflammatory Activity

In animal models of inflammation, truxillic acid derivatives have demonstrated significant anti-inflammatory effects. A notable example is the monosodium urate (MSU)-induced acute inflammation model, where 4,4'-dihydroxy-α-truxillic acid was found to be more potent than both loxoprofen and diclofenac.

CompoundAnimal ModelED50 (µmol/kg)
4,4'-dihydroxy-α-truxillic acidMonosodium Urate-Induced Inflammation (Rat)4.5[4]
Loxoprofen SodiumMonosodium Urate-Induced Inflammation (Rat)65[4]
Diclofenac SodiumMonosodium Urate-Induced Inflammation (Rat)25[4]
DiclofenacCarrageenan-Induced Paw Edema (Rat)3.74 (mg/kg)[5]
DexamethasoneCarrageenan-Induced Paw Edema (Rat)Dose-dependent reduction

Mechanisms of Action: A Comparative Overview

The anti-inflammatory mechanisms of NSAIDs and corticosteroids are well-established. NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Corticosteroids exert their effects through genomic and non-genomic pathways, leading to the suppression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and activating anti-inflammatory genes.

The precise mechanism of action for this compound and its analogs is still under investigation, but current evidence points towards a multi-faceted approach that may differ from traditional anti-inflammatory agents.

Inhibition of Inflammatory Mediators: As the in vitro data suggests, a key mechanism for truxillic acid derivatives is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its inhibition is a valid therapeutic strategy.

Modulation of Inflammatory Pathways: There is emerging evidence that truxillic acid derivatives may modulate key inflammatory signaling pathways. While direct inhibition of NF-κB and MAPK pathways by truxillic acids is yet to be definitively demonstrated, the inhibition of NO production often involves the modulation of these pathways. Furthermore, some studies on structurally related natural compounds suggest that they can inhibit the NF-κB pathway, which is a central regulator of inflammation.[6][7]

Inhibition of Fatty Acid Binding Proteins (FABPs): A novel mechanism identified for an α-truxillic acid derivative is the inhibition of fatty acid binding proteins (FABPs).[8] FABPs are involved in the transport of fatty acids and have been implicated in inflammatory processes. By inhibiting these proteins, truxillic acid derivatives may reduce inflammation through a mechanism distinct from COX inhibition.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the compounds and their potential targets, the following diagrams are provided.

Anti_Inflammatory_Mechanisms cluster_NSAIDs NSAIDs (e.g., Diclofenac) cluster_Corticosteroids Corticosteroids (e.g., Dexamethasone) cluster_Truxilline This compound & Analogs (Hypothesized) NSAIDs NSAIDs COX1_NSAID COX-1 NSAIDs->COX1_NSAID inhibit COX2_NSAID COX-2 NSAIDs->COX2_NSAID inhibit Prostaglandins_NSAID Prostaglandins COX1_NSAID->Prostaglandins_NSAID COX2_NSAID->Prostaglandins_NSAID Inflammation_NSAID Inflammation Prostaglandins_NSAID->Inflammation_NSAID promote Corticosteroids Corticosteroids GR Glucocorticoid Receptor Corticosteroids->GR activate NFkB_CS NF-κB GR->NFkB_CS inhibit ProInflammatory_Genes Pro-inflammatory Genes NFkB_CS->ProInflammatory_Genes activates Inflammation_CS Inflammation ProInflammatory_Genes->Inflammation_CS promote Truxilline This compound Analogs iNOS iNOS Truxilline->iNOS inhibit FABP FABPs Truxilline->FABP inhibit NFkB_Truxilline NF-κB (potential) Truxilline->NFkB_Truxilline inhibit (potential) NO Nitric Oxide iNOS->NO Inflammation_Truxilline Inflammation NO->Inflammation_Truxilline promote NFkB_Truxilline->iNOS Experimental_Workflow_In_Vitro start Start: Culture RAW 264.7 Macrophages stimulate Stimulate with LPS (Lipopolysaccharide) start->stimulate treat Treat with Test Compound (this compound analog, NSAID, Corticosteroid) or Vehicle Control stimulate->treat incubate Incubate for 24 hours treat->incubate collect Collect Supernatant incubate->collect measure Measure Nitric Oxide (NO) Concentration (Griess Assay) collect->measure analyze Analyze Data: Calculate IC50 values measure->analyze

References

Quantitative Analysis of Delta-Truxilline in Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated quantitative methods for the determination of delta-truxilline in various biological fluids. This compound, a tropane alkaloid and a potential biomarker of cocaine consumption, requires sensitive and specific analytical methods for its accurate quantification in toxicological and pharmacological research. This document details and contrasts Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, offering insights into their respective protocols and performance characteristics.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the biological matrix, required sensitivity, and available instrumentation. Below is a summary of typical validation parameters for GC-MS and LC-MS/MS methods, extrapolated from the analysis of tropane alkaloids and other drugs of abuse in biological samples.

ParameterGC-MSLC-MS/MSAlternative Method (LC-MS/MS for Hair)
Biological Matrix Serum, UrinePlasma, Oral FluidHair
Linearity Range 10 - 5000 ng/mL[1]0.25 - 250 ng/mL (for related compounds)[2]0.1 - 10 ng/mg (for related compounds)[3]
Limit of Detection (LOD) 5.0 ng/mL[1]0.082 ng/mL (for related compounds)0.0025 - 0.05 ng/mg (for related compounds)[3]
Limit of Quantification (LOQ) 10 ng/mL (estimated from linearity)[1]0.25 ng/mL (for related compounds)[2]0.025 - 0.25 ng/mg (for related compounds)[3]
Accuracy (% Recovery) > 80%[1]60 - 80% (for related compounds)[2]25 - 100%[4]
Precision (%RSD) < 15%< 15%< 15%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for tropane alkaloids and related compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Serum and Urine

This method is suitable for the quantification of a range of tropane alkaloids, including this compound, in serum and urine samples.[1]

a. Sample Preparation:

  • To 1 mL of serum or urine, add a suitable internal standard (e.g., atropine-d3).

  • Adjust the sample pH using a borate buffer.

  • Apply the mixture to an Extrelut column.

  • Elute the adsorbed analytes with dichloromethane.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • Derivatize the analytes by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form trimethylsilyl (TMS) derivatives.

b. GC-MS Conditions:

  • Column: Semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of tropane alkaloid derivatives.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Oral Fluid

LC-MS/MS offers high sensitivity and specificity for the analysis of drugs in complex biological matrices like plasma and oral fluid.

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma or oral fluid, add an appropriate internal standard.

  • Add a buffering agent (e.g., ammonium formate).

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., chloroform, methyl tertiary butyl ether).[2][5][6]

  • Vortex and centrifuge the mixture.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse, Ascentis Express).[7]

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing a small percentage of formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Alternative Method: LC-MS/MS for Hair Samples

Hair analysis provides a longer detection window for drug use.

a. Sample Preparation:

  • Wash hair samples with dichloromethane and methanol to remove external contamination.

  • Dry and pulverize the hair.

  • Incubate a weighed amount of hair in an extraction solvent (e.g., methanol with 0.1% formic acid) with sonication.

  • Centrifuge the sample and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

b. LC-MS/MS Conditions:

  • Similar to the conditions used for plasma and oral fluid analysis, with optimization for the specific analytes and matrix.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Serum/Urine Sample add_is Add Internal Standard start->add_is ph_adjust pH Adjustment add_is->ph_adjust extraction Extrelut Column Extraction ph_adjust->extraction elution Elution with Dichloromethane extraction->elution evaporation Evaporation elution->evaporation derivatization Derivatization (TMS) evaporation->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Oral Fluid Sample add_is Add Internal Standard start->add_is add_buffer Add Buffer add_is->add_buffer lle Liquid-Liquid Extraction add_buffer->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection

Caption: Workflow for LC-MS/MS analysis of this compound.

Hair_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Hair Sample wash Washing start->wash pulverize Pulverization wash->pulverize extraction Solvent Extraction & Sonication pulverize->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection

Caption: Workflow for hair analysis of this compound.

References

Comparative Pharmacokinetic Profiling of Truxilline Isomers: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic properties of truxilline isomers remains a notable gap in current scientific literature. While analytical methods for the detection and quantification of these compounds are established, particularly in the context of forensic science, detailed studies on their absorption, distribution, metabolism, and excretion (ADME) in biological systems are not publicly available.

Truxilline isomers are a group of tropane alkaloids found as minor constituents in coca leaves and, consequently, in illicit cocaine samples.[1][2] These compounds are formed through the photochemical dimerization of cinnamoylcocaine.[3][4] The relative abundance of different truxilline isomers can serve as a chemical fingerprint to help determine the geographic origin of cocaine.[1][2][4] Research has identified at least ten to fifteen different isomers of truxilline, including alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[1][2][3]

Despite the interest in their analytical chemistry for forensic purposes, a thorough investigation into the pharmacokinetic profiles of individual truxilline isomers has not been documented in the available scientific literature. Such studies would be essential to understand how these compounds are processed by the body, their potential for bioaccumulation, and any possible pharmacological or toxicological effects.

Experimental Protocols for Truxilline Isomer Analysis

While pharmacokinetic data is lacking, the analytical methods for their quantification are well-described. These protocols are crucial for any future pharmacokinetic studies.

Sample Preparation and Analysis by Gas Chromatography/Flame Ionization Detection (GC/FID)

A widely used method for the quantification of truxilline isomers involves their reduction and derivatization followed by analysis with gas chromatography.[1][2]

Methodology:

  • Reduction: The truxilline isomers in the sample are directly reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4).

  • Acylation: The reduced compounds are then acylated with heptafluorobutyric anhydride (HFBA) to increase their volatility for gas chromatography.

  • GC/FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector for separation and quantification.

This method has demonstrated a linear response for truxilline isomers in the concentration range of 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[1]

Future Directions

The absence of pharmacokinetic data for truxilline isomers presents an opportunity for future research. Such studies would be invaluable for a more complete understanding of the pharmacology and toxicology of all components present in coca-derived products. Key areas for future investigation would include:

  • In vitro metabolism studies: Using liver microsomes or hepatocytes to identify the metabolic pathways and enzymes involved in the biotransformation of each isomer.

  • In vivo pharmacokinetic studies: In animal models to determine key parameters such as bioavailability, volume of distribution, clearance, and half-life.

  • Permeability assays: To assess the ability of the isomers to cross biological membranes, such as the blood-brain barrier.

Conclusion

While the analytical chemistry of truxilline isomers is well-established for forensic applications, their pharmacokinetic profiles remain uninvestigated. The generation of such data is a critical next step to fully characterize the biological effects of these compounds. The detailed analytical protocols available can serve as a foundation for future ADME studies. Researchers in pharmacology, toxicology, and drug development are encouraged to address this significant knowledge gap.

References

Safety Operating Guide

Proper Disposal of delta-Truxilline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of delta-truxilline, a coca alkaloid, is a critical component of laboratory safety and regulatory compliance. Due to its potential classification as a controlled substance and its inherent chemical properties, this compound requires a specialized disposal protocol that differs significantly from that of non-regulated chemical waste.

Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to legal consequences and environmental harm.[1][2][3] The primary and most crucial step in the disposal of this compound is to contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on federal, state, and local regulations and your institution's policies.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemical-resistant gloves
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.

Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the proper disposal of this compound in a laboratory setting. This process is designed to ensure the safety of laboratory personnel and compliance with regulations governing controlled substances.

G cluster_0 Preparation Phase cluster_1 Disposal Phase cluster_2 Final Disposition A 1. Secure the this compound Waste B 2. Label the Waste Container A->B C 3. Segregate from Other Waste B->C D 4. Contact Environmental Health & Safety (EHS) C->D E 5. Complete Required Documentation D->E F 6. Arrange for Pickup by a Licensed Contractor E->F G 7. Transfer to a Reverse Distributor or Approved Facility F->G H 8. Document Final Disposal G->H

Figure 1. Workflow for the proper disposal of this compound.

1. Secure the this compound Waste:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips), should be collected in a designated, leak-proof, and sealable waste container.

  • For "non-recoverable" residual amounts in empty containers, such as what cannot be drawn out with a syringe, these may in some cases be discarded in a biohazard sharps container.[1] However, always confirm this with your EHS department.

2. Label the Waste Container:

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

3. Segregate from Other Waste:

  • Store the this compound waste in a secure, designated area, separate from other chemical waste streams.[1] This is crucial to prevent accidental mixing and to comply with regulations for controlled substances.

4. Contact Environmental Health & Safety (EHS):

  • This is a mandatory step.[2][3] Inform your institution's EHS department that you have this compound waste for disposal. They will provide you with the specific procedures and documentation required.

5. Complete Required Documentation:

  • EHS will likely require you to complete a hazardous waste pickup request form or a specific inventory list for controlled substances.[1][2] This documentation is essential for tracking the substance from your laboratory to its final disposal.

6. Arrange for Pickup by a Licensed Contractor:

  • Your EHS department will coordinate the pickup of the waste by a licensed hazardous waste contractor or a reverse distributor for controlled substances.[1] Do not attempt to transport or dispose of the waste yourself.

7. Transfer to a Reverse Distributor or Approved Facility:

  • The licensed contractor will transport the waste to a facility approved for the destruction of controlled substances.[1] Common methods of destruction for such substances include high-temperature incineration.

8. Document Final Disposal:

  • Retain all documentation related to the disposal of the this compound, including the completed pickup forms and any certificates of destruction provided by the disposal facility.[1] This is a critical part of your laboratory's compliance records.

Experimental Protocols for Neutralization (Not Recommended for On-site Disposal)

While some chemical degradation or neutralization methods may exist for alkaloids, these are generally not recommended for on-site disposal in a standard laboratory setting. The reaction byproducts may also be hazardous, and the process may not be compliant with regulations for controlled substance disposal. The accepted and required method is through a licensed and approved disposal facility.

Signaling Pathways and Logical Relationships

The decision-making process for the disposal of this compound is a linear and regulated workflow. The following diagram illustrates the logical relationship between the generator of the waste and the responsible parties for its safe disposal.

G Researcher/Scientist Researcher/Scientist EHS Department EHS Department Researcher/Scientist->EHS Department Notifies & Documents Licensed Waste Contractor/\nReverse Distributor Licensed Waste Contractor/ Reverse Distributor EHS Department->Licensed Waste Contractor/\nReverse Distributor Coordinates Pickup Approved Disposal Facility Approved Disposal Facility Licensed Waste Contractor/\nReverse Distributor->Approved Disposal Facility Transports & Destroys

Figure 2. Logical flow of responsibility for this compound disposal.

By adhering to these procedures and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Essential Safety and Logistical Information for Handling delta-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for delta-Truxilline was not located. The following guidance is based on best practices for handling related coca alkaloids and other hazardous chemicals. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE setup is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the necessary equipment.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove.
Body Protection Disposable gown or lab coatLong-sleeved and closing in the back.[1]
Full-body protective suitRecommended for larger quantities or when there is a risk of splashing.[1][2]
Eye Protection Safety goggles or glassesMust provide side protection.[3]
Face shieldTo be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection N95 or higher respiratorA properly fit-tested respirator is essential to prevent inhalation of airborne particles.[1][4]
Foot Protection Closed-toe shoesChemical-resistant boots are recommended, with pant legs worn over the boots.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound from initial preparation to final disposal.

1. Preparation:

  • Designate a specific, well-ventilated work area, preferably within a chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have a chemical spill kit accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Handle this compound in the smallest quantities feasible for the experiment.

  • Avoid creating dust or aerosols. If weighing the solid, do so in a ventilated enclosure.

  • Use dedicated glassware and equipment.

3. Post-Handling:

  • Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol, followed by water).

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • This compound Waste: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and chemical-resistant containers.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Method: Follow your institution's hazardous waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Work Area prep_ppe Inspect & Prepare PPE prep_area->prep_ppe prep_spill Ensure Spill Kit is Accessible prep_ppe->prep_spill prep_equip Prepare Equipment prep_spill->prep_equip don_ppe Don All Required PPE prep_equip->don_ppe Proceed to Handling handle_compound Handle this compound don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate After Experiment remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Hazardous Waste wash_hands->collect_waste After Decontamination dispose Follow Institutional Disposal Procedures collect_waste->dispose

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.